LNA-A(Bz) amidite
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C48H52N7O8P |
|---|---|
Peso molecular |
885.9 g/mol |
Nombre IUPAC |
N-[9-[(1R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C48H52N7O8P/c1-32(2)55(33(3)4)64(61-27-13-26-49)63-42-41-46(54-31-52-40-43(50-30-51-44(40)54)53-45(56)34-14-9-7-10-15-34)62-47(42,28-59-41)29-60-48(35-16-11-8-12-17-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,30-33,41-42,46H,13,27-29H2,1-6H3,(H,50,51,53,56)/t41-,42?,46?,47+,64?/m0/s1 |
Clave InChI |
HPIDKMAOZZZGOP-YXXALZDBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Guide to the Structure of LNA-A(Bz) Amidite
LNA-A(Bz) amidite is a modified nucleoside phosphoramidite (B1245037), a fundamental building block for the chemical synthesis of locked nucleic acid (LNA) oligonucleotides. These oligonucleotides have significant applications in research and therapeutics due to their enhanced hybridization properties. This document provides a detailed examination of the molecular structure of this compound.
Core Molecular Structure
The structure of this compound is comprised of several key chemical moieties, each serving a distinct purpose during automated solid-phase oligonucleotide synthesis. The core of the molecule is a bicyclic sugar scaffold known as a Locked Nucleic Acid (LNA).
-
LNA Scaffold : The defining feature of this molecule is the locked nucleic acid structure. It is a ribonucleoside analogue where a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the furanose ring.[1][2][3] This bridge restricts the conformational flexibility of the sugar, locking it into a C3'-endo (North-type) conformation, which is characteristic of A-form RNA helices.[1] This pre-organization of the sugar moiety is the primary reason for the high thermal stability of LNA-containing duplexes with complementary DNA and RNA strands.[2]
-
Adenine (B156593) Base with Benzoyl Protection : Attached to the 1'-position of the LNA scaffold is the adenine (A) nucleobase. The exocyclic amine (N6) of the adenine base is protected by a benzoyl (Bz) group.[4] This protecting group is essential during oligonucleotide synthesis to prevent unwanted side reactions at the amine functionality. The benzoyl group is removed during the final deprotection step after the synthesis is complete.
-
5'-O-Dimethoxytrityl (DMT) Group : The 5'-hydroxyl group of the sugar is protected by a dimethoxytrityl (DMT) group.[4][5][6] This bulky, acid-labile group is crucial for the stepwise synthesis process. It is removed at the beginning of each coupling cycle to free the 5'-hydroxyl for reaction with the incoming phosphoramidite monomer.
-
3'-O-Phosphoramidite Moiety : The 3'-hydroxyl group is modified with a 2-cyanoethyl N,N-diisopropylphosphoramidite group.[6][7][8] This is the reactive portion of the molecule that enables its covalent linkage to the free 5'-hydroxyl of the growing oligonucleotide chain during the coupling step of solid-phase synthesis. The diisopropylamino group is displaced during the coupling reaction, and the cyanoethyl group serves as a protecting group for the phosphorus, which is removed during the final deprotection steps.
Quantitative Structural Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Full Chemical Name | N-Benzoyl-5'-O-(4,4'-Dimethoxytrityl)-2'-O,4'-C-methylene-L-adenosine-3'-O-((2-cyanoethyl)-(N,N-diisopropyl))phosphoramidite | [2] |
| Molecular Formula | C48H52N7O8P | [2][9] |
| Molecular Weight | 885.94 g/mol | [2][9] |
| CAS Number | 206055-79-0 | [2][9] |
Structural Visualization
The following diagram illustrates the key functional components of the this compound molecule and their logical connectivity.
Experimental Protocols
The synthesis of oligonucleotides using this compound follows standard phosphoramidite chemistry protocols, with minor modifications.[1][7] Key steps in a synthesis cycle are:
-
Detritylation : Removal of the 5'-DMT group from the support-bound oligonucleotide using a mild acid.
-
Coupling : Reaction of the free 5'-hydroxyl group with the this compound, activated by a catalyst like tetrazole, to form a phosphite (B83602) triester linkage. Longer coupling times are generally required compared to standard DNA amidites.[1]
-
Capping : Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation : Oxidation of the phosphite triester to the more stable phosphate (B84403) triester using an oxidizing agent like iodine. A prolonged oxidation step is often recommended.[1]
This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl, cyanoethyl, and from the solid support linker) are removed using a basic solution, typically aqueous ammonia, to yield the final LNA-containing oligonucleotide.
References
- 1. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. polyorginc.com [polyorginc.com]
- 6. N-Benzoyl-5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]adenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. LNA Phosphoramidites [qiagen.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
LNA-A(Bz) Amidite: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of LNA-A(Bz) amidite, a critical building block in the synthesis of high-affinity oligonucleotides for research and therapeutic applications. This document details the core chemical attributes, stability profile, and essential experimental protocols for the handling and quality control of this modified nucleoside phosphoramidite (B1245037).
Core Chemical Properties
This compound, with the benzoyl (Bz) protecting group on the exocyclic amine of adenine, is a key monomer for introducing Locked Nucleic Acid (LNA) modifications into synthetic oligonucleotides. The defining feature of LNA is the methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the furanose ring in a C3'-endo conformation. This pre-organization of the sugar moiety significantly enhances the binding affinity of LNA-containing oligonucleotides to their complementary DNA and RNA targets.
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | (1R,3R,4R,7S)-3-(6-benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite | |
| Synonyms | LNA-A(Bz) Phosphoramidite, DMTr-LNA-A(Bz)-CE Phosphoramidite | |
| CAS Number | 206055-79-0 | |
| Molecular Formula | C48H52N7O8P | |
| Molecular Weight | 885.96 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% by HPLC and 31P NMR | |
| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane |
Stability and Handling
Proper handling and storage of this compound are crucial to prevent degradation and ensure high coupling efficiencies during oligonucleotide synthesis.
Solid-State Stability and Storage
In its solid form, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize degradation from moisture and oxidation.
| Condition | Recommendation |
| Temperature | -20°C for long-term storage |
| Atmosphere | Inert gas (Argon or Nitrogen) |
| Light | Protect from light |
Solution Stability
| Condition | Recommendation |
| Solvent | Anhydrous Acetonitrile |
| Storage | On-synthesizer use is typically for a limited number of days. For longer-term storage of solutions, -20°C is recommended. |
| Moisture | Use of molecular sieves in the solvent reservoir is advised to maintain anhydrous conditions. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound is essential to ensure the quality of synthesized oligonucleotides. Reverse-phase HPLC is a standard method for this purpose. The presence of the chiral phosphorus atom results in the separation of two diastereomers, which typically appear as a doublet in the chromatogram.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 50% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the this compound in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.
Purity Assessment by Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful technique for assessing the purity of phosphoramidites by directly observing the phosphorus-containing species. The desired this compound will show characteristic signals for the P(III) center, while impurities such as the corresponding H-phosphonate or phosphate (B84403) will appear at different chemical shifts.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: Anhydrous acetonitrile or deuterated chloroform (B151607) (CDCl₃).
-
Reference: 85% Phosphoric acid as an external standard.
-
Analysis: The this compound should exhibit two signals in the P(III) region (typically around 149 ppm) corresponding to the two diastereomers. The absence of significant signals in the P(V) region (around 0-10 ppm) indicates high purity.
Determination of Coupling Efficiency
The coupling efficiency of each phosphoramidite addition is critical for the synthesis of full-length oligonucleotides. The trityl cation assay is a widely used method for monitoring the stepwise coupling efficiency on an automated DNA synthesizer.
Protocol:
-
Detritylation: The dimethoxytrityl (DMT) group is removed from the 5'-hydroxyl of the growing oligonucleotide chain by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane). This releases the orange-colored DMT cation.
-
UV-Vis Measurement: The detritylation solution containing the DMT cation is passed through a UV-Vis detector, and the absorbance is measured at approximately 495 nm.
-
Calculation: The stepwise coupling efficiency is calculated by comparing the absorbance of the trityl cation released in a given cycle to the absorbance from the previous cycle. A consistent absorbance indicates high coupling efficiency (typically >98%). A significant drop in absorbance suggests a problem with the coupling step.
Diagrams
Caption: Chemical structure of this compound.
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.
Caption: Simplified potential degradation pathways for this compound.
mechanism of LNA-A(Bz) amidite incorporation
An In-depth Technical Guide to the Mechanism of LNA-A(Bz) Amidite Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism and practical considerations for incorporating LNA-A(Bz) phosphoramidite (B1245037) into synthetic oligonucleotides. Locked Nucleic Acid (LNA) technology offers significant advantages in developing high-affinity oligonucleotides for a range of research and therapeutic applications. Understanding the nuances of its incorporation is critical for successful synthesis.
Locked Nucleic Acid (LNA) is a class of modified RNA nucleotide analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2][3] This bridge "locks" the ribose into a rigid C3'-endo (North) conformation, which is characteristic of A-form duplexes found in RNA.[1] This pre-organized structure leads to several beneficial properties:
-
Enhanced Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of oligonucleotide duplexes, typically by +3°C to +8°C per LNA monomer.[4][5]
-
Increased Binding Affinity: The locked conformation enhances base stacking and improves the strength of hybridization to complementary DNA and RNA targets.[5][6]
-
Improved Nuclease Resistance: The modified backbone provides increased stability against enzymatic degradation compared to unmodified DNA and RNA.[6][7]
-
High Specificity: LNA-containing oligonucleotides exhibit excellent mismatch discrimination, making them ideal for applications requiring high specificity.[1][2]
The LNA-A(Bz) phosphoramidite is the building block used to introduce a locked adenosine (B11128) residue into an oligonucleotide sequence. The exocyclic amine of adenine (B156593) is protected by a benzoyl (Bz) group to prevent side reactions during synthesis.
The Phosphoramidite Synthesis Cycle for LNA-A(Bz) Incorporation
The incorporation of this compound into an oligonucleotide chain follows the well-established phosphoramidite solid-phase synthesis method.[2][8] The process is carried out on an automated DNA synthesizer and involves a four-step cycle for each monomer addition. However, due to the steric hindrance of the LNA monomer, modifications to the standard DNA synthesis protocol are required.[1][2]
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside bound to the solid support. This is achieved by treating the support with a solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[8][9] This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.
Step 2: Coupling
The activated LNA-A(Bz) phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), to form a highly reactive intermediate.[6][8] Due to the increased steric bulk of the LNA monomer compared to standard DNA phosphoramidites, a longer coupling time is necessary to achieve high coupling efficiency.[1][2]
Caption: Automated oligonucleotide synthesis cycle for LNA incorporation.
Experimental Protocols and Quantitative Data
Reagent Preparation
-
LNA-A(Bz) Phosphoramidite Solution: Dissolve the LNA-A(Bz) phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Activator Solution: Prepare a solution of the chosen activator (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole in acetonitrile).
-
Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).
-
Oxidizer Solution: A solution of iodine in THF/water/pyridine.
-
Deblocking Solution: 3% trichloroacetic acid or dichloroacetic acid in dichloromethane.
Automated Synthesis Parameters
The following table summarizes the recommended synthesis parameters for LNA-A(Bz) incorporation compared to standard DNA synthesis.
| Parameter | Standard DNA Synthesis | LNA-A(Bz) Incorporation | Reference(s) |
| Coupling Time | 30 - 60 seconds | 180 - 250 seconds | [1][2] |
| Oxidation Time | 15 - 30 seconds | 45 seconds | [1] |
| Activator | Tetrazole, ETT | Tetrazole, ETT, DCI | [6][8][10] |
| Stepwise Coupling Efficiency | >99% | >98.5% | [6] |
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
-
Cleavage from Solid Support: The oligonucleotide is typically cleaved from the CPG support using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). [11][12]2. Base Deprotection: The benzoyl (Bz) protecting group on the LNA-A residue, along with other base protecting groups, is removed by incubation in the cleavage solution at an elevated temperature. Standard deprotection with ammonium hydroxide is generally effective. [1]3. Phosphate (B84403) Deprotection: The cyanoethyl groups on the phosphate backbone are also removed during the cleavage and deprotection steps. [6] Recommended Deprotection Protocol for Oligonucleotides containing LNA-A(Bz):
| Reagent | Temperature | Duration | Notes | Reference(s) |
| Concentrated Ammonium Hydroxide | 55°C | 8 - 12 hours | Standard protocol. | [1] |
| AMA (Ammonium Hydroxide/Methylamine 1:1) | 65°C | 10 minutes | Faster deprotection. Requires Ac-dC to avoid side reactions with Bz-dC. | [11][12] |
Caution: When deprotecting oligonucleotides containing 5-Me-Bz-C-LNA, it is advisable to avoid the use of methylamine (AMA) as it can lead to the formation of an N4-methyl modification. [1]
Potential Side Reactions and Troubleshooting
Several side reactions can occur during the synthesis and deprotection of LNA-containing oligonucleotides.
| Issue | Cause | Solution | Reference(s) |
| Low Coupling Efficiency | Insufficient coupling time due to steric hindrance. Moisture in reagents or lines. | Increase coupling time. Ensure anhydrous conditions and fresh reagents. | [1][2][6] |
| Depurination | Prolonged exposure to the acidic deblocking solution. | Use a weaker acid (e.g., DCA) for deblocking. Minimize deblocking time. | [2] |
| Formation of N+1 Species | Dimer formation of phosphoramidites during coupling. | Use high-quality phosphoramidites and activators. | [2] |
| Incomplete Deprotection | Insufficient deprotection time or temperature. | Follow recommended deprotection protocols. Ensure fresh deprotection reagents. | [11] |
Purification and Analysis
Following synthesis and deprotection, the crude oligonucleotide product is a mixture of the full-length product and shorter failure sequences. Purification is necessary to isolate the desired full-length oligonucleotide.
-
Purification Methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates oligonucleotides based on hydrophobicity. The DMT-on purification method is highly effective.
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): Separates oligonucleotides based on charge (length).
-
Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides by size and is suitable for high-purity applications. [13]
-
-
Analysis and Quality Control:
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the final product. [14] * Analytical HPLC or Capillary Electrophoresis (CE): To assess the purity of the final product. [14][15] * UV Spectrophotometry: To quantify the oligonucleotide concentration by measuring absorbance at 260 nm. [15] dot
-
Caption: Overall experimental workflow for LNA oligonucleotide synthesis.
Conclusion
The incorporation of LNA-A(Bz) phosphoramidite into synthetic oligonucleotides is a robust process that leverages standard phosphoramidite chemistry with specific modifications to accommodate the unique structure of LNA monomers. By optimizing coupling and oxidation times and adhering to appropriate deprotection protocols, researchers can successfully synthesize high-quality LNA-containing oligonucleotides with enhanced hybridization properties for a wide array of applications in research, diagnostics, and therapeutics. Careful attention to experimental detail and rigorous quality control are paramount to achieving optimal results.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear and Cytoplasmatic Quantification of Unconjugated, Label-Free Locked Nucleic Acid Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atdbio.com [atdbio.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. biotage.com [biotage.com]
- 10. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. idtdna.com [idtdna.com]
- 15. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
Unlocking the Potential of Genetic Medicine: A Technical Guide to Locked Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acids (LNAs) represent a class of modified RNA nucleotides that have revolutionized the fields of molecular biology, diagnostics, and therapeutic development. First described in the late 1990s, LNAs contain a methylene (B1212753) bridge that connects the 2'-oxygen and 4'-carbon of the ribose sugar, locking the molecule into a rigid C3'-endo (North) conformation.[1][2][3][4] This structural constraint pre-organizes the LNA oligonucleotide for hybridization, leading to unprecedented increases in binding affinity and specificity for complementary DNA and RNA targets.[3][5][6] This technical guide provides an in-depth overview of the discovery, development, and application of LNA technology, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.
Core Principles of LNA Technology
The defining feature of a Locked Nucleic Acid is the conformational restriction imposed by the 2'-O, 4'-C methylene bridge.[1][4] This "locked" structure has several profound consequences for the properties of LNA-containing oligonucleotides:
-
Enhanced Hybridization Affinity: The rigid conformation of the LNA monomer reduces the entropic penalty of hybridization, leading to a significant increase in the thermal stability (Tm) of LNA-containing duplexes.[7] Each LNA monomer incorporated into a DNA oligonucleotide can increase the Tm by 2-6°C when binding to a complementary DNA strand and by 3-9.6°C when binding to an RNA strand.[8]
-
Improved Specificity: The high binding affinity of LNAs allows for excellent discrimination between perfectly matched and mismatched target sequences.[3][9] This property is particularly advantageous for applications requiring high specificity, such as SNP genotyping and allele-specific PCR.[9][10]
-
Increased Nuclease Resistance: The modified backbone of LNAs confers enhanced stability against enzymatic degradation by nucleases, prolonging their half-life in biological fluids.[3][11] Chimeric LNA/DNA oligonucleotides have demonstrated a 10-fold increase in stability in human serum compared to unmodified DNA oligonucleotides.[11]
-
Versatility in Design: LNA monomers can be mixed with DNA or RNA residues to create chimeric oligonucleotides with tailored properties.[1][5][6] Common designs include LNA gapmers, mixmers, and fully modified LNA oligonucleotides, each suited for different applications.[2][12]
Quantitative Data on LNA Properties
The incorporation of LNA monomers into oligonucleotides results in predictable and significant changes in their biophysical properties. The following tables summarize key quantitative data for LNA-modified oligonucleotides.
| Property | Unmodified DNA Oligonucleotide | LNA-Modified Oligonucleotide | Reference(s) |
| Melting Temperature (Tm) Increase per LNA Monomer | N/A | +1.5 to +4°C (vs. DNA) | [11] |
| +2 to +8°C (vs. DNA/RNA) | [12] | ||
| +2 to +6°C (vs. DNA) | [8] | ||
| +3 to +9.6°C (vs. RNA) | [8] | ||
| Nuclease Resistance (Half-life in human serum) | ~1.5 hours | ~15 hours (chimeric LNA/DNA) | [11] |
Table 1: Comparison of Biophysical Properties of Unmodified and LNA-Modified Oligonucleotides.
Key Applications and Experimental Protocols
The unique properties of LNAs have led to their widespread adoption in a variety of research and clinical applications.
Antisense Technology
LNA-based antisense oligonucleotides (ASOs) are powerful tools for modulating gene expression. They can be designed to act through several mechanisms, most notably RNase H-mediated degradation of the target mRNA and steric hindrance of translation or splicing.[12][13][14]
Mechanism of Action: RNase H-Mediated Degradation
LNA "gapmers" are chimeric oligonucleotides consisting of a central block of DNA monomers flanked by LNA wings.[12][13] This design allows the ASO to bind to its target mRNA with high affinity via the LNA wings, while the central DNA gap forms a DNA:RNA hybrid that is a substrate for RNase H.[11][12][14] RNase H then cleaves the mRNA, leading to gene silencing.[12][14]
Caption: RNase H-mediated gene silencing by an LNA gapmer ASO.
Mechanism of Action: Steric Hindrance
Fully modified LNA oligonucleotides or LNA/DNA mixmers can bind to target RNA with extremely high affinity, creating a steric block that can physically prevent ribosomal assembly and translation or modulate pre-mRNA splicing by masking splice sites.[12][15]
Caption: Steric hindrance mechanisms of LNA ASOs.
Diagnostics and In Situ Hybridization (ISH)
The high binding affinity and specificity of LNA probes make them ideal for detecting short or low-abundance RNA targets, such as microRNAs, in tissues and cells.[16][17][18] LNA-FISH (Fluorescence In Situ Hybridization) protocols offer improved signal-to-noise ratios and allow for the detection of single nucleotide variations.[1][10]
Experimental Protocol: LNA In Situ Hybridization for miRNA Detection in Paraffin-Embedded Tissue
This protocol is adapted from established methods for miRNA ISH using LNA probes.[16][17][18][19]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol (B145695) series: 100%, 96%, 70% (2 minutes each).
-
Rinse in DEPC-treated water.
-
-
Permeabilization:
-
Treat with Proteinase K (10-20 µg/mL) for 10-20 minutes at 37°C. The exact time and concentration should be optimized for the specific tissue type.
-
Rinse with PBS.
-
-
Pre-hybridization:
-
Hybridization:
-
Dilute the double DIG-labeled LNA probe to a final concentration of 5-50 nM in fresh pre-hybridization buffer.[17]
-
Apply the hybridization solution to the slides, cover with a coverslip, and incubate overnight at the hybridization temperature in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Immunodetection:
-
Detection:
-
Equilibrate in alkaline phosphatase buffer.
-
Develop the color reaction using NBT/BCIP substrate until the desired signal intensity is reached.
-
Stop the reaction by washing in water.
-
Counterstain with Nuclear Fast Red and mount.
-
Caption: Experimental workflow for LNA in situ hybridization.
LNA Synthesis
LNA oligonucleotides are typically produced using automated solid-phase phosphoramidite (B1245037) chemistry, similar to standard DNA synthesis.[5][6] LNA phosphoramidites are commercially available and can be incorporated at any desired position within an oligonucleotide sequence.[5][6]
Experimental Protocol: Automated Synthesis of LNA Oligonucleotides
-
Synthesizer Setup: The synthesis is performed on an automated DNA synthesizer using standard solid supports (e.g., CPG).
-
Reagents: Standard DNA and LNA phosphoramidites, activator (e.g., 4,5-dicyanoimidazole), capping reagents, and oxidizing agent are used.[20]
-
Synthesis Cycle: The synthesis cycle for incorporating an LNA monomer is similar to that for a DNA monomer, with slight modifications:
-
Detritylation: Removal of the 5'-DMT protecting group.
-
Coupling: The LNA phosphoramidite is coupled to the growing oligonucleotide chain. A slightly longer coupling time may be required for efficient incorporation compared to DNA phosphoramidites.[5][6]
-
Capping: Unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. A longer oxidation time may be beneficial.[5][6]
-
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by treatment with concentrated aqueous ammonia.[5][6]
-
Purification: The crude LNA oligonucleotide is typically purified by reversed-phase HPLC or other chromatographic methods.[5][6]
Caption: Workflow for automated LNA oligonucleotide synthesis.
Conclusion
Locked Nucleic Acids have emerged as an indispensable tool in modern molecular science. Their unique chemical structure imparts exceptional hybridization properties, enabling the development of highly sensitive and specific diagnostics, as well as potent antisense therapeutics. The ability to fine-tune the characteristics of oligonucleotides by incorporating LNA monomers provides researchers and drug developers with an unparalleled level of control over molecular recognition. As our understanding of the genome and transcriptome continues to expand, the applications of LNA technology are poised to grow, offering new avenues for understanding and treating a wide range of diseases.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of deoxyribonucleic acid/locked nucleic acid chimeric molecular beacons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locked Nucleic Acid Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. Unlocking the therapeutic potential of locked nucleic acids through lipid nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 9. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]
- 10. Custom LNA Oligonucleotide Design and Applications [qiagen.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antisense RNA Therapeutics: A Brief Overview - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. RNA therapeutics: RNAi and antisense mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Situ Hybridization Detection of miRNA Using LNA™ Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 19. Whole mount in situ hybridization detection of mRNAs using short LNA containing DNA oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
LNA-A(Bz) amidite CAS number and supplier information
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on LNA-A(Bz) amidite, a key building block for the synthesis of high-affinity oligonucleotides. This document outlines its chemical properties, supplier information, detailed experimental protocols for the synthesis of LNA-modified oligonucleotides, and an example of its application in targeting the long non-coding RNA MALAT1 in multiple myeloma.
Core Chemical Information and Suppliers
This compound, chemically known as N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-LNA-A-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037), is a crucial reagent in the solid-phase synthesis of Locked Nucleic Acid (LNA) oligonucleotides. The locked nature of the sugar moiety in LNA confers enhanced thermal stability and binding affinity to complementary DNA and RNA strands.
| Identifier | Value |
| CAS Number | 206055-79-0[1][2][3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C48H52N7O8P |
| Molecular Weight | 885.96 g/mol |
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. Notable suppliers include:
| Supplier | Product Name |
| MedchemExpress | This compound[1] |
| WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. | LNA-A(Bz) Phosphoramidite[2] |
| Cenmed | This compound[7] |
| Hongene | 2'-O-4'-C-Locked-A(Bz) phosphoramidite[9] |
| QIAGEN | This compound |
| LGC, Biosearch Technologies | LNA-A (Bz) CE-Phosphoramidite |
| Sigma-Aldrich | This compound |
| Rose Scientific Ltd | 5′-ODMT-LNA N-Bz Adenosine-Phosphoramidite |
| Pharmaffiliates | DMT-locA(bz) Phosphoramidite |
| Fluorochem | This compound |
| abcr Gute Chemie | N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-LNA-adenosine-3'-cyanoethyl phosphoramidite |
Experimental Protocols: Synthesis of LNA-Modified Oligonucleotides
The synthesis of LNA-containing oligonucleotides is performed using automated solid-phase phosphoramidite chemistry, a well-established and reliable method. The following protocol provides a general guideline for the synthesis of LNA gapmers, which are chimeric oligonucleotides with a central DNA "gap" flanked by LNA "wings." This design allows for the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to target mRNA degradation.
Materials and Reagents:
-
This compound and other required LNA and DNA phosphoramidites (e.g., LNA-T, LNA-5-Me-C(Bz), LNA-G(ibu), and standard DNA amidites)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
-
Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 16% N-methylimidazole/THF)
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine)
-
Anhydrous acetonitrile
-
Automated DNA/RNA synthesizer
Procedure:
The synthesis cycle consists of four main steps, repeated for each monomer addition:
-
Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The LNA-A(Bz) phosphoramidite (or other desired amidite), dissolved in anhydrous acetonitrile, is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of LNA monomers, a longer coupling time (e.g., 3-10 minutes) is generally required compared to standard DNA amidites.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of deletion mutants (n-1 sequences) in the final product.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution. For LNA-containing oligonucleotides, a slightly longer oxidation time (e.g., 45 seconds) may be beneficial.
These four steps are repeated until the desired sequence is synthesized.
Post-synthesis Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG solid support.
-
The benzoyl (Bz) protecting group on the adenine (B156593) base and other base-protecting groups, as well as the cyanoethyl groups on the phosphate backbone, are removed by incubation in the cleavage and deprotection solution (e.g., concentrated aqueous ammonia at 55°C for 8-16 hours).
-
The crude oligonucleotide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.
-
The purity and identity of the final product are confirmed by mass spectrometry.
Application: Targeting MALAT1 in Multiple Myeloma with LNA Gapmers
A compelling application of this compound is in the synthesis of LNA gapmer antisense oligonucleotides (ASOs) targeting the long non-coding RNA (lncRNA) MALAT1, which is overexpressed in multiple myeloma and other cancers.
Experimental Workflow for In Vitro Evaluation of Anti-MALAT1 LNA Gapmers
The following diagram illustrates a typical workflow for assessing the efficacy of anti-MALAT1 LNA gapmers in a multiple myeloma cell line.
Signaling Pathway of MALAT1 Inhibition
Targeting MALAT1 with LNA gapmers has been shown to downregulate the expression of proteasome subunit genes, which are critical for cancer cell survival. This effect is mediated through the modulation of key transcription factors.
Quantitative Data on Anti-MALAT1 LNA Gapmer Activity
The efficacy of anti-MALAT1 LNA gapmers has been demonstrated through quantitative analysis of cell viability and gene expression in multiple myeloma cell lines. The following table summarizes representative data from such studies.
| Treatment | Cell Viability (% of Control) | MALAT1 Expression (% of Control) | Proteasome Subunit X mRNA (% of Control) |
| Non-targeting Control LNA | 100% | 100% | 100% |
| Anti-MALAT1 LNA Gapmer #1 | 45% | 20% | 35% |
| Anti-MALAT1 LNA Gapmer #2 | 52% | 25% | 40% |
Data are representative and compiled from typical results reported in the literature for illustrative purposes.
This technical guide provides a foundational understanding of this compound and its application in the development of potent antisense oligonucleotides. The provided protocols and data serve as a valuable resource for researchers entering this exciting field of nucleic acid therapeutics.
References
- 1. Drugging the lncRNA MALAT1 via LNA gapmeR ASO inhibits gene expression of proteasome subunits and triggers anti-multiple myeloma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Intratracheally administered LNA gapmer antisense oligonucleotides induce robust gene silencing in mouse lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stopped-flow kinetics of locked nucleic acid (LNA)-oligonucleotide duplex formation: studies of LNA-DNA and DNA-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of locked nucleic acid (LNA) modification on hybridization kinetics of DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the Knockdown Activity of MALAT1 ENA Gapmers In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 8. Method of Oligonucleotide Purification [biosyn.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genelink.com [genelink.com]
Unlocking Enhanced Thermal Stability: A Technical Guide to Locked Nucleic Acid (LNA)
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) represents a significant advancement in oligonucleotide technology, offering unprecedented thermal stability and hybridization affinity. This technical guide delves into the core principles underpinning the enhanced thermal stability of LNA-modified oligonucleotides, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism, quantification, and experimental determination.
The Core Principle: A Conformationally Locked Structure
Locked Nucleic Acid is a class of nucleic acid analogues where the ribose sugar moiety is conformationally restricted by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon atoms.[1] This bridge "locks" the ribose into a C3'-endo (North) conformation, which is the ideal geometry for Watson-Crick base pairing.[1] This pre-organized structure reduces the entropic penalty associated with the hybridization of an oligonucleotide to its complementary strand, leading to a significant increase in the thermal stability of the resulting duplex.[2]
The enhanced stability is primarily attributed to two key factors:
-
Structural Pre-organization: The locked ribose conformation minimizes the conformational changes required for duplex formation, making the hybridization process more energetically favorable.[3]
-
Improved Base Stacking: The rigid A-form helical geometry induced by LNA monomers leads to more optimal base-stacking interactions within the duplex, further contributing to its stability.[2]
The direct consequence of this increased stability is a higher melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands.
Quantifying the Stability Enhancement: Melting Temperature (Tm) Data
The incorporation of LNA monomers into a DNA or RNA oligonucleotide results in a predictable and significant increase in its melting temperature. On average, each LNA modification increases the Tm of a duplex by 2-8°C.[4] This enhancement is, however, dependent on the sequence context, with LNA pyrimidines generally contributing more to stability than LNA purines.[5]
Below is a summary of quantitative data from various studies, illustrating the impact of LNA modifications on the thermal stability of oligonucleotides.
| Oligonucleotide Sequence (5'-3') | Modification | Target | Tm (°C) | ΔTm (°C) per LNA | Reference |
| GTG-CCA-AAG | Unmodified DNA | DNA | 48.0 | - | [6] |
| GTG-CCA-AAG | 1 LNA 'T' | DNA | 56.0 | +8.0 | [6] |
| GTG-CCA-AAG | 2 LNA 'T', 'G' | DNA | 63.0 | +7.5 | [6] |
| GTG-CCA-AAG | 3 LNA 'T', 'G', 'C' | DNA | 70.0 | +7.3 | [6] |
| CTGACCGTATGGTCTATA | 7 LNA modifications | RNA | 86.0 | ~+5.1 | [7] |
| CTGACCGTATGGTCTATA | 7 LNA modifications | DNA | 70.0 | ~+3.1 | [7] |
| 18-mer oligonucleotide | Unmodified DNA | RNA | 55.0 | - | [8] |
| 18-mer with 3 LNA at each end | 6 LNA modifications | RNA | 70.0 | +2.5 | [8] |
Note: ΔTm per LNA is an average value calculated from the total Tm increase and the number of LNA modifications.
Experimental Determination of Thermal Stability: UV-Vis Thermal Denaturation
The melting temperature of LNA-modified oligonucleotides is most commonly determined using ultraviolet-visible (UV-Vis) spectrophotometry in what is known as a "thermal melt" or "thermal denaturation" experiment.[9] This method relies on the hyperchromic effect, where the absorbance of a DNA solution at 260 nm increases as the duplex denatures into single strands.[9]
Detailed Experimental Protocol
1. Sample Preparation:
-
Oligonucleotide Synthesis and Purification: LNA-containing oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry.[10] High-performance liquid chromatography (HPLC) is recommended for purification to ensure high purity of the oligonucleotides.
-
Quantification and Annealing: The concentration of the purified single-stranded oligonucleotides is determined by measuring the absorbance at 260 nm. Equimolar amounts of the LNA-modified oligonucleotide and its complementary DNA or RNA strand are mixed in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[6]
-
Annealing: The mixture is heated to 95°C for 5 minutes to ensure complete denaturation of any secondary structures and then slowly cooled to room temperature to allow for the formation of duplexes.
2. UV-Vis Spectrophotometry:
-
Instrument Setup: A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used. The wavelength is set to 260 nm.
-
Thermal Melt Profile: The prepared duplex sample is placed in a quartz cuvette inside the spectrophotometer. The temperature is then gradually increased, typically from a starting temperature below the expected Tm (e.g., 20°C) to a temperature well above it (e.g., 95°C), at a controlled ramp rate (e.g., 1°C/minute).[6] The absorbance at 260 nm is recorded at regular temperature intervals.
3. Data Analysis:
-
Melting Curve Generation: A melting curve is generated by plotting the absorbance at 260 nm as a function of temperature. This results in a sigmoidal curve.
-
Tm Determination: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have denatured. This corresponds to the midpoint of the transition in the sigmoidal melting curve. Mathematically, the Tm is the peak of the first derivative of the melting curve (dA/dT vs. T).[11]
Visualizing the Core Concepts
To further elucidate the principles and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Structural comparison of DNA, RNA, and LNA nucleotides.
Caption: Experimental workflow for Tm determination.
Conclusion
The principle of increased thermal stability with Locked Nucleic Acid is a direct result of its unique, conformationally constrained structure. This enhanced stability, quantifiable through a significant increase in melting temperature, makes LNA a powerful tool for a wide range of applications in research and drug development, including diagnostics, antisense therapeutics, and gene silencing. The ability to precisely determine the Tm through established experimental protocols like UV-Vis thermal denaturation allows for the rational design of LNA-modified oligonucleotides with tailored hybridization properties.
References
- 1. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 2. US20020068709A1 - Therapeutic uses of LNA-modified oligonucleotides - Google Patents [patents.google.com]
- 3. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 4. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tm prediction [qiagen.com]
- 8. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atdbio.com [atdbio.com]
- 10. Graphviz [graphviz.org]
- 11. agilent.com [agilent.com]
The Benzoyl Protecting Group in LNA-A(Bz) Amidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the benzoyl (Bz) protecting group as utilized in the N6-benzoyl-2'-O,4'-C-methylene-adenosine (LNA-A(Bz)) phosphoramidite (B1245037). It details the group's critical function in automated oligonucleotide synthesis, the unique properties conferred by the Locked Nucleic Acid (LNA) scaffold, and the experimental protocols for its incorporation and subsequent removal.
Core Concepts: The LNA Scaffold and the Necessity of Protection
Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogues featuring a methylene (B1212753) bridge that connects the 2' oxygen to the 4' carbon of the ribose sugar.[1] This bridge "locks" the sugar moiety into a C3'-endo conformation, which is characteristic of RNA.[1] This pre-organization of the sugar phosphate (B84403) backbone leads to several advantageous properties, including:
-
Enhanced Hybridization Affinity: LNA-containing oligonucleotides exhibit unprecedented thermal stability when hybridized to complementary DNA or RNA strands.[2][3] This is quantified by a significant increase in the melting temperature (T_m_).
-
Increased Specificity: The high binding affinity allows for excellent discrimination against mismatched sequences.[2][4]
-
Nuclease Resistance: The modified backbone provides resistance to degradation by nucleases.[1][4]
During the chemical synthesis of oligonucleotides using the phosphoramidite method, it is essential to protect reactive functional groups on the nucleobases.[5][6] The primary function of the benzoyl (Bz) group on the LNA-A amidite is to shield the exocyclic N6 amino group of the adenine (B156593) base.[6][7] Without this protection, the nucleophilic amine would react with activated phosphoramidites during the coupling steps, leading to undesired branched oligonucleotides and compromising the yield and purity of the final product.[6] The benzoyl group is stable throughout the synthesis cycle but can be efficiently removed under basic conditions post-synthesis.[1][6]
The Synthesis Workflow: Incorporating LNA-A(Bz)
LNA-A(Bz) phosphoramidite is incorporated into a growing oligonucleotide chain using standard, automated solid-phase synthesis protocols.[2][8] The process follows a four-step cycle for each monomer addition. However, due to the increased steric hindrance of LNA amidites compared to standard DNA phosphoramidites, protocol modifications are required.[2]
Caption: The automated phosphoramidite synthesis cycle for oligonucleotide synthesis.
Quantitative Parameters for LNA Synthesis
Modifications to standard DNA synthesis protocols are necessary for efficient LNA monomer incorporation.
| Parameter | Standard DNA Amidite | This compound | Rationale |
| Coupling Time | 30-60 seconds | 180-250 seconds[2] | LNA amidites are sterically hindered, requiring a longer reaction time for efficient coupling to the growing oligonucleotide chain.[2] |
| Oxidation Time | ~15 seconds | ~45 seconds[2] | The phosphite (B83602) linkage formed after LNA coupling is oxidized more slowly than its DNA counterpart.[2] |
| T_m_ Increase | N/A | +3 to +8 °C per modification[1] | The locked C3'-endo conformation enhances base stacking and strengthens duplex stability.[1] |
Experimental Protocol: LNA-A(Bz) Incorporation Cycle
This protocol outlines a single synthesis cycle on an automated DNA synthesizer for incorporating an LNA-A(Bz) monomer.
-
Step 1: Detritylation
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The column containing the solid support-bound oligonucleotide is flushed with the TCA solution to remove the 5'-O-dimethoxytrityl (DMT) protecting group from the terminal nucleoside, exposing the 5'-hydroxyl group.
-
Duration: ~60-90 seconds.
-
-
Step 2: Coupling
-
Reagents:
-
LNA-A(Bz) phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
-
Procedure: The this compound and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl group of the growing chain.
-
Duration: 180-250 seconds.[2]
-
-
Step 3: Capping
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Lutidine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from participating in subsequent coupling cycles, minimizing the formation of deletion mutants.
-
Duration: ~20-30 seconds.
-
-
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The newly formed phosphite triester linkage is oxidized to the more stable pentavalent phosphate triester.
-
Duration: ~45 seconds.[2]
-
Post-Synthesis: Cleavage and Deprotection
After the full-length oligonucleotide is synthesized, the final step involves cleaving it from the solid support and removing all remaining protecting groups from the nucleobases (including the benzoyl group on LNA-A) and the phosphate backbone.
Caption: General workflow for post-synthesis cleavage and deprotection of oligonucleotides.
Comparison of Benzoyl Deprotection Methods
The benzoyl group is base-labile. While concentrated ammonium (B1175870) hydroxide (B78521) is standard for oligonucleotide deprotection, other methods can also be effective.[7]
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Notes |
| Ammonium Hydroxide | Concentrated (28-30%) NH₄OH, 55-65 °C[7] | 2-8 hours[7] | > 90%[7] | The standard and most common method used in automated oligonucleotide synthesis for simultaneous cleavage and deprotection.[6][7] |
| Methanolic Ammonia | Saturated NH₃ in Methanol, Room Temperature[7] | 12-24 hours[7] | > 90%[7] | A milder method suitable for sensitive modifications, but significantly slower.[7] |
| Sodium Methoxide | Catalytic NaOMe in Methanol, Room Temperature[7] | 1-4 hours[7] | > 95%[7] | A very rapid and efficient method, particularly for O-benzoyl groups, but may require more careful neutralization steps.[7][9] |
Experimental Protocol: Standard Cleavage and Deprotection
This protocol describes the standard procedure for releasing the synthesized oligonucleotide and removing the benzoyl protecting groups.
-
Preparation: Remove the synthesis column from the synthesizer and carefully transfer the solid support (CPG) to a 2 mL screw-cap, pressure-resistant vial.
-
Cleavage/Deprotection: Add 1-2 mL of concentrated aqueous ammonium hydroxide (28-30%) to the vial.[6]
-
Incubation: Securely seal the vial and place it in a heating block or oven set to 55 °C for 8-12 hours (or overnight).[6] This step simultaneously cleaves the oligonucleotide from the solid support and removes the benzoyl (from adenine), acetyl or isobutyryl (from cytosine and guanine), and cyanoethyl phosphate protecting groups.[6]
-
Cooling and Collection: Allow the vial to cool completely to room temperature before opening to avoid pressure release.
-
Transfer: Carefully transfer the ammonium hydroxide solution, which now contains the deprotected oligonucleotide, into a new sterile microcentrifuge tube, leaving the solid support behind.
-
Evaporation: Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator (e.g., SpeedVac).[6]
-
Purification: The resulting pellet contains the crude deprotected oligonucleotide. It can be resuspended in sterile water and purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to obtain the final, high-purity product.
References
- 1. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. genelink.com [genelink.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LNA Phosphoramidites [qiagen.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Basic Handling and Storage of LNA® Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA®) phosphoramidites are essential building blocks for the synthesis of high-affinity oligonucleotides used in a wide range of research, diagnostic, and therapeutic applications. Their unique bicyclic structure, which locks the ribose ring in an RNA-mimicking conformation, imparts exceptional thermal stability and nuclease resistance to the resulting oligonucleotides. However, the successful synthesis of high-quality LNA-containing oligonucleotides is critically dependent on the proper handling and storage of these sensitive reagents. This guide provides a comprehensive overview of the best practices for the handling and storage of LNA phosphoramidites, detailed experimental protocols for their quality control, and a troubleshooting guide for common issues.
Storage and Stability
Proper storage of LNA phosphoramidites is paramount to prevent degradation and ensure their performance in oligonucleotide synthesis. The primary enemies of phosphoramidites are moisture and heat.
Recommended Storage Conditions:
LNA phosphoramidites should be stored in a freezer at -10 to -30°C in a dry, dark environment.[1] The original manufacturer's vial, which is typically sealed under an inert atmosphere (e.g., argon), should be kept tightly closed.[1] Exposure to light should also be minimized.[1]
Stability of Solid and Dissolved LNA Phosphoramidites:
While LNA phosphoramidites are reported to be exceedingly stable in anhydrous acetonitrile (B52724) solution, quantitative data on their long-term stability at various temperatures is not extensively published.[2] However, it is a well-established principle in oligonucleotide synthesis that the stability of phosphoramidites in solution is limited, especially at room temperature. The guanosine (B1672433) (dG) phosphoramidite (B1245037) is known to be particularly susceptible to degradation. Therefore, it is best practice to use freshly prepared solutions for synthesis.
| Condition | Form | Recommended Duration of Use | Key Considerations |
| -10 to -30°C | Solid (in original vial) | As per manufacturer's expiry date | Keep vial tightly sealed; allow to warm to room temperature before opening to prevent condensation. |
| Room Temperature | Solid (in original vial) | Short periods only (e.g., during weighing) | Minimize exposure time; handle in a controlled, low-humidity environment. |
| On Synthesizer (in solution) | Dissolved in anhydrous acetonitrile | 2-3 days for standard phosphoramidites (LNA stability is comparable or better) | Use high-quality anhydrous acetonitrile; keep under an inert gas atmosphere. |
Handling and Dissolution
The handling of LNA phosphoramidites requires meticulous attention to anhydrous and anaerobic conditions to prevent hydrolysis and oxidation.
General Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle phosphoramidites in a well-ventilated area, preferably in a fume hood or glove box.
-
Avoid direct contact with the skin and eyes.
-
Use clean, dry spatulas and weighing boats.
Dissolution Protocol:
LNA phosphoramidites are typically dissolved in high-quality anhydrous acetonitrile to a standard concentration (e.g., 0.1 M). The 5-Me-C LNA variant may require a mixture of 25% tetrahydrofuran (B95107) (THF) in acetonitrile for complete dissolution.[3]
Workflow for Anhydrous Dissolution:
Quality Control
Regular quality control of LNA phosphoramidites is essential to ensure the integrity of the synthesized oligonucleotides. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy.
HPLC-MS Analysis
HPLC-MS is a powerful technique for assessing the purity of LNA phosphoramidites and identifying any impurities or degradation products.
Experimental Protocol for HPLC-MS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the LNA phosphoramidite at a concentration of approximately 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA) to minimize on-vial degradation.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Prepare samples fresh before analysis to minimize oxidation.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the phosphoramidite and any more hydrophobic impurities.
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm) and mass spectrometry in positive ion mode.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: A suitable m/z range to cover the expected mass of the LNA phosphoramidite and potential impurities (e.g., 150–2000 m/z).
-
Data Interpretation:
The chromatogram will typically show two main peaks corresponding to the two diastereomers of the LNA phosphoramidite.[4] Impurities will appear as additional peaks. The mass spectrometer will provide mass-to-charge ratio (m/z) information, which can be used to identify the main product and potential degradation products, such as the oxidized P(V) species.
31P NMR Analysis
31P NMR is a highly specific and quantitative method for assessing the purity of phosphoramidites by directly probing the phosphorus center.
Experimental Protocol for 31P NMR Analysis:
-
Sample Preparation:
-
Dissolve approximately 0.3 g of the LNA phosphoramidite in 1% triethylamine (v/v) in deuterated chloroform (B151607) (CDCl3).
-
A system suitability test can be performed using a 5% solution of phosphoric acid (H3PO4) in D2O as a reference.
-
-
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer.
-
Pulse Program: A proton-decoupled pulse sequence is typically used to obtain singlets for each phosphorus environment.
-
Relaxation Delay (D1): A sufficiently long relaxation delay (e.g., 2 seconds) is crucial for accurate quantification.
-
Acquisition Time (AQ): Typically around 1.5 seconds.
-
Number of Scans: A sufficient number of scans (e.g., 1024) should be acquired to achieve a good signal-to-noise ratio.
-
Data Interpretation:
The 31P NMR spectrum of a pure LNA phosphoramidite will show a characteristic signal in the range of 140-155 ppm.[5] The presence of two diastereomers may result in two closely spaced singlets.[5] Oxidized P(V) impurities will appear at a different chemical shift, typically in the range of -10 to 50 ppm.[6]
Workflow for Quality Control Testing:
Troubleshooting
Even with careful handling, issues can arise during the use of LNA phosphoramidites in oligonucleotide synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Moisture in reagents or on the synthesizer.[7][8] 2. Degraded phosphoramidite.[7] 3. Suboptimal coupling time.[3] 4. Inefficient activator. | 1. Use fresh, high-quality anhydrous solvents and reagents. Ensure the synthesizer is dry.[7][8] 2. Use a fresh vial of phosphoramidite or re-qualify the existing one.[7] 3. Increase the coupling time; LNA phosphoramidites are more sterically hindered and require longer coupling times than standard DNA phosphoramidites (e.g., 180-250 seconds).[3] 4. Consider using a stronger activator. |
| Presence of N+1 Impurities | Formation of phosphoramidite dimers in solution. | Minimize the time the phosphoramidite and activator are pre-mixed before delivery to the synthesis column. |
| Unexpected Peaks in HPLC Analysis | 1. Oxidation of the phosphoramidite to the P(V) species. 2. Hydrolysis of the phosphoramidite. 3. Other impurities from the synthesis of the phosphoramidite. | 1. Ensure strict anhydrous and anaerobic handling. 2. Confirm with 31P NMR and MS. If levels are unacceptable, discard the reagent. 3. Characterize the impurity by MS to determine its potential impact on oligonucleotide synthesis. |
| Poor Solubility | Incorrect solvent for a specific LNA phosphoramidite. | For 5-Me-C LNA phosphoramidite, use a 25% THF/acetonitrile mixture. For other amidites, ensure the anhydrous acetonitrile is of high quality.[3] |
By adhering to these guidelines for the handling, storage, and quality control of LNA phosphoramidites, researchers, scientists, and drug development professionals can ensure the consistent and successful synthesis of high-quality LNA-containing oligonucleotides for their critical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. glenresearch.com [glenresearch.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. usp.org [usp.org]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
The Chemistry of Control: A Technical Guide to Locked Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles of Locked Nucleic Acid (LNA) chemistry, a pivotal technology in modern molecular biology and drug development. LNAs are a class of nucleic acid analogs that possess unique structural features leading to unprecedented thermal stability, binding affinity, and nuclease resistance. These properties have established LNAs as indispensable tools for a wide range of applications, from diagnostics and genomics research to the development of next-generation antisense therapeutics.
The Core Chemistry of Locked Nucleic Acids
A Locked Nucleic Acid (LNA) is a modified RNA nucleotide where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon atoms.[1][2] This bridge restricts the ribose moiety to a 3'-endo conformation, which is the ideal geometry for A-form duplexes, characteristic of RNA-RNA and RNA-DNA hybrids.[1][3] This pre-organization of the sugar backbone is the fundamental reason for the remarkable properties of LNA-containing oligonucleotides.[3]
LNA monomers can be seamlessly incorporated into DNA or RNA oligonucleotides using standard phosphoramidite (B1245037) chemistry on automated synthesizers.[4][5] This allows for the creation of chimeric oligonucleotides, or "gapmers," which often feature a central block of DNA flanked by LNA "wings." This design combines the high-affinity binding of LNAs with the ability of the DNA gap to recruit RNase H for target RNA degradation.[6]
Quantitative Data on LNA Properties
The incorporation of LNA monomers into oligonucleotides leads to significant and quantifiable improvements in their biophysical properties compared to traditional DNA and RNA oligonucleotides.
Thermal Stability
The locked ribose conformation of LNA enhances base stacking and pre-organizes the oligonucleotide for hybridization, resulting in a substantial increase in the melting temperature (Tm) of duplexes.[3]
| Modification | Tm Increase per LNA Monomer (°C) | Reference |
| LNA in DNA/DNA duplex | +2 to +8 | [7] |
| LNA in DNA/RNA duplex | +2 to +10 | [8] |
Mismatch Discrimination
The rigid structure of LNA enhances the destabilizing effect of base mismatches, leading to improved specificity in hybridization-based assays.
| Oligonucleotide Type | Mismatch | ΔTm (°C) (Matched vs. Mismatched) | Reference |
| DNA | A•A | 8.4 | [9] |
| LNA-modified (triplet) | A•A | 12.3 | [9] |
| DNA | G•T | 6.3 | [9] |
| LNA-modified (triplet) | G•T | 5.5 | [9] |
Nuclease Resistance
The 2'-O, 4'-C-methylene bridge in LNA monomers provides steric hindrance to nucleases, significantly increasing the in vitro and in vivo stability of LNA-containing oligonucleotides.
| Oligonucleotide Type | Medium | Half-life (t½) | Reference |
| Unmodified DNA | Human Serum | ~1.5 hours | [2] |
| Phosphorothioate DNA | Human Serum | ~10 hours | [2] |
| LNA/DNA gapmer (3 LNA at each end) | Human Serum | ~15-17 hours | [2] |
| LNA/DNA gapmer (4 LNA at each end) | Human Serum | ~15 hours | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving LNA oligonucleotides.
Solid-Phase Synthesis of LNA-Containing Oligonucleotides
This protocol is adapted for use on an automated DNA synthesizer and employs standard phosphoramidite chemistry.
Materials:
-
LNA phosphoramidites (A, C, G, T)
-
DNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
Procedure:
-
Preparation: Dissolve LNA and DNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install reagents on the DNA synthesizer.
-
Synthesis Cycle: a. Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the solid support-bound nucleotide by treatment with the deblocking solution. b. Coupling: The LNA or DNA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180 seconds) is recommended for LNA monomers due to their steric bulk.[11] c. Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants. d. Oxidation: The phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. A longer oxidation time (e.g., 45 seconds) is recommended after LNA coupling.[11]
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the nucleobase and phosphate protecting groups are removed by incubation in concentrated aqueous ammonia (B1221849) at an elevated temperature (e.g., 55°C) for several hours.
-
Purification: The crude oligonucleotide is purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
Nuclease Resistance Assay in Serum
This protocol assesses the stability of LNA oligonucleotides in the presence of nucleases found in serum.
Materials:
-
LNA-containing oligonucleotide
-
Unmodified DNA oligonucleotide (control)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
RNA loading dye
-
Polyacrylamide gel (e.g., 15%)
-
TBE buffer
-
Gel staining solution (e.g., SYBR Gold)
Procedure:
-
Oligonucleotide Preparation: Resuspend LNA and DNA oligonucleotides in nuclease-free water to a stock concentration of 200 µM.
-
Reaction Setup: For each time point (e.g., 0, 1, 4, 8, 24 hours), prepare a 10 µL reaction containing 50 pmol of the oligonucleotide in 50% FBS.
-
Incubation: Incubate the reaction tubes at 37°C.
-
Sample Collection: At each time point, stop the reaction by mixing 5 µL of the sample with 5 µL of RNA loading dye and immediately store at -20°C to prevent further degradation.
-
Gel Electrophoresis: Once all time points are collected, heat the samples at 95°C for 5 minutes and load them onto a 15% polyacrylamide gel. Run the gel in TBE buffer until the dye front reaches the bottom.
-
Visualization and Analysis: Stain the gel with a fluorescent dye and visualize the bands under UV light. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation and the half-life.
LNA in Action: Signaling Pathways and Experimental Workflows
The unique properties of LNAs make them powerful tools for manipulating and analyzing biological systems.
Targeting the Bcl-2 Apoptosis Pathway with LNA Antisense Oligonucleotides
LNA-based antisense oligonucleotides have been developed to target the mRNA of Bcl-2, an anti-apoptotic protein often overexpressed in cancer.[2] By downregulating Bcl-2, these LNA drugs can sensitize cancer cells to apoptosis.
Experimental Workflow for LNA-Based miRNA Quantification by qPCR
LNA-enhanced primers and probes provide the specificity and sensitivity required for accurate quantification of short, often low-abundance microRNAs (miRNAs).
Conclusion
Locked Nucleic Acid chemistry represents a significant advancement in the field of nucleic acid-based technologies. The ability to modulate the properties of oligonucleotides with such precision has opened up new avenues for research and therapeutic intervention. The enhanced binding affinity, specificity, and nuclease resistance conferred by the LNA modification make it a superior choice for a multitude of applications. As our understanding of the intricate roles of nucleic acids in biology continues to expand, the importance and utility of LNA technology are poised to grow even further, driving innovation in diagnostics, drug discovery, and personalized medicine.
References
- 1. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 3. Purification of exonuclease (phosphodiesterase) from the venom of Crotalus adamanteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. [PDF] Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics | Semantic Scholar [semanticscholar.org]
- 8. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
LNA-A(Bz) amidite safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of LNA-A(Bz) Amidite
For researchers, scientists, and drug development professionals working with this compound, a thorough understanding of its safety and handling precautions is paramount. This guide provides a comprehensive overview of the essential safety data, handling procedures, and disposal methods for this compound, ensuring a safe laboratory environment.
Chemical Identification
| Property | Value |
| Product Name | This compound[1] |
| CAS Number | 206055-79-0[1] |
| Molecular Formula | C48H52N7O8P[1] |
| Molecular Weight | 885.94 g/mol [1] |
| Synonyms | 5'-ODMT-LNA-A(Bz)-3'-CE Phosphoramidite |
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Acute Oral Toxicity: Harmful if swallowed (Category 4).[1]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2A).[1]
GHS Hazard Pictograms:
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Precautionary Measures and Personal Protection
Strict adherence to the following precautionary measures is essential to minimize risk when handling this compound.
| Precautionary Code | Description |
| P264 | Wash hands thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge.
-
Hand Protection: Compatible chemical-resistant gloves.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
Handling
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
LNA has similar solubility and handling properties to DNA.[2]
Storage
-
Store in a cool, dry place in a tightly sealed container.
-
For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5]
-
Store under an inert atmosphere.[3]
Accidental Release Measures
In the case of a spill or accidental release of this compound, follow these procedures:
-
Personal Precautions: Wear respiratory protection. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Considerations
Dispose of this compound and its container in accordance with local, state, and federal regulations.[1] It is recommended to contact a licensed professional waste disposal service to dispose of this material.
Stability and Reactivity
| Parameter | Description |
| Reactivity | No data available.[1] |
| Chemical Stability | Stable under recommended storage conditions.[1] |
| Possibility of Hazardous Reactions | No data available.[1] |
| Conditions to Avoid | No data available.[1] |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Under fire conditions, may decompose and emit toxic fumes.[1] |
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the searched documents. The safety data presented in this guide is based on the information provided in the manufacturer's Safety Data Sheet.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. This compound | 206055-79-0 [sigmaaldrich.com]
- 4. 206055-82-5・Locked Nucleic Acid-mC(Bz) Cyanoethyl Phosphoramidite (mixture of isomers)・122-06791・128-06793[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. medchemexpress.com [medchemexpress.com]
The Power of Precision: A Technical Guide to Locked Nucleic Acid (LNA) Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) technology has emerged as a transformative tool in molecular biology, offering unprecedented specificity and affinity in nucleic acid-based applications. This guide provides an in-depth technical overview of the core applications of LNA, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing the full potential of this powerful technology.
Core Principles of Locked Nucleic Acid (LNA)
Locked Nucleic Acid is a class of nucleic acid analogs where the ribose sugar is conformationally 'locked' by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the LNA oligonucleotide into a rigid A-form helix, characteristic of RNA-RNA duplexes. This pre-organization is the foundation of LNA's remarkable properties.
The primary advantages of incorporating LNA monomers into DNA or RNA oligonucleotides include:
-
Unprecedented Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of duplexes, with an increase of 2-8°C per LNA monomer. This allows for the use of shorter probes and primers with high affinity.
-
Enhanced Specificity: The high binding affinity of LNA enables superior discrimination between perfectly matched and mismatched targets, making it ideal for applications requiring single-nucleotide polymorphism (SNP) detection.
-
Increased Nuclease Resistance: The modified backbone of LNA provides enhanced stability in biological fluids by increasing resistance to degradation by endo- and exonucleases.
-
Improved In Vivo and In Vitro Performance: The combination of high affinity, specificity, and stability makes LNA-modified oligonucleotides highly effective for both in vitro diagnostics and in vivo therapeutic applications.
Quantitative Performance of LNA in Key Applications
The superior properties of LNA translate into significant performance improvements across various molecular biology techniques. The following tables summarize the quantitative advantages of LNA-modified oligonucleotides compared to traditional DNA-based approaches.
| Application | Metric | LNA-based Approach | DNA-based Approach | Fold Improvement/Key Advantage |
| Fluorescence In Situ Hybridization (FISH) | Signal Intensity | Robust signal even in 70% formamide[1] | Signal lost at high stringency[1] | Higher signal-to-noise ratio, enabling detection in challenging conditions. |
| Probe Length | 25-mer LNA probe effective[1] | Longer probes typically required | Shorter probes improve cell permeability and target accessibility.[1] | |
| Quantitative PCR (qPCR) | Sequencing Read Quality (Phred Q30 Score) | Increased average score by 60% with LNA at 5' end[2][3][4] | Lower scores, especially in AT-rich regions[2][3][4] | Significantly improved sequencing accuracy. |
| Sensitivity | Increased amplification success with as little as 75 pg of template DNA[5] | Lower sensitivity with low template amounts[5] | Enhanced detection of low-abundance targets. | |
| Antisense Oligonucleotides (ASOs) | Target mRNA Reduction in vivo | Up to 5-fold greater potency[6] | Lower potency | More efficient gene silencing at lower concentrations. |
| IC50 Values | nM range for effective inhibition[7] | Higher IC50 values | Higher potency and potential for lower therapeutic doses. | |
| microRNA Inhibition | Knockdown Efficiency | >90% knockdown at 30 nM[8] | ~30% knockdown at 30 nM (unmodified)[8] | Substantially more effective inhibition of microRNA function. |
| Mimic Potency | Effective at 0.05–5 nM[9] | Higher concentrations often required | Potent mimicry of endogenous microRNA at low concentrations. |
Key Applications and Experimental Protocols
This section details the methodologies for three key applications of LNA technology: LNA-based Fluorescence In Situ Hybridization (LNA-FISH), LNA-enhanced quantitative PCR (LNA-qPCR), and LNA-based antisense-mediated gene silencing.
LNA-based Fluorescence In Situ Hybridization (LNA-FISH)
LNA-FISH probes offer enhanced sensitivity and specificity for the detection of specific DNA or RNA sequences within fixed cells or tissues. Their shorter length and higher affinity allow for faster hybridization and more stringent washing conditions, resulting in a superior signal-to-noise ratio.
Caption: LNA-FISH experimental workflow.
-
Sample Preparation:
-
Grow cells on sterile glass coverslips.
-
Fix cells in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Treat cells with 0.5 mg/ml pepsin in 0.01N HCl at 37°C for 15 minutes in a humid chamber to permeabilize the cells.
-
Wash for 5 minutes in 2xSSC.
-
-
Pre-hybridization and Denaturation:
-
Incubate the samples in a 2xSSC solution at 98°C for 15 minutes.
-
Dehydrate the cells through a series of ethanol (B145695) washes (70%, 90%, and 100%) for 1 minute each and air dry.
-
-
Hybridization:
-
Prepare a hybridization buffer containing the LNA-FISH probe at a final concentration of 5 nM.
-
Apply the hybridization mix to the coverslip, cover with a larger coverslip to prevent evaporation, and seal.
-
Incubate in a humidified chamber at a temperature 22°C below the calculated probe:RNA duplex melting temperature overnight.
-
-
Washing:
-
Remove coverslips and wash twice for 5 minutes each in 2xSSC at room temperature.
-
Perform two high-stringency washes in 0.1xSSC at 40°C for 5 minutes each.
-
Wash once in 2xSSC at 40°C for 5 minutes.
-
-
Mounting and Visualization:
-
Mount the coverslip on a glass slide using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the fluorescent signal using a fluorescence microscope.
-
LNA-enhanced Quantitative PCR (LNA-qPCR)
The incorporation of LNA bases into qPCR primers and probes enhances their binding affinity and specificity, leading to more sensitive and reliable quantification of target nucleic acids. LNA-modified primers are particularly advantageous for the detection of AT-rich sequences and for allele-specific PCR.
References
- 1. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LNA in PCR primers increase sensitivity and performance [gene-pi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized workflow to modify microRNA expression in primary human intravascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qiagen.com [qiagen.com]
LNA-A(Bz) Amidite: A Technical Guide to Solubility and Solvent Compatibility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and solvent compatibility of LNA-A(Bz) amidite, a critical component in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides for therapeutic and diagnostic applications. Understanding the solubility characteristics of this modified phosphoramidite (B1245037) is paramount for efficient oligonucleotide synthesis, ensuring high coupling efficiency and final product purity.
Quantitative Solubility Data
The solubility of this compound has been characterized in common organic solvents used in oligonucleotide synthesis. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as the purity of the amidite, water content of the solvent, and temperature.
| Solvent | Concentration | Molarity (approx.) | Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 112.87 mM | Requires ultrasonic assistance; use of newly opened, anhydrous DMSO is crucial.[1] |
| Anhydrous Acetonitrile (B52724) | Standard concentrations for synthesis (e.g., 0.1 M) | ~0.1 M | Commonly used for oligonucleotide synthesis.[2] |
Solvent Compatibility and Handling
The choice of solvent is critical not only for dissolution but also for maintaining the stability of the LNA-A(Bz) phosphoramidite. Phosphoramidites are sensitive to moisture and acidic conditions, which can lead to degradation and reduced coupling efficiency.
Compatible Solvents:
-
Anhydrous Acetonitrile: The most common and recommended solvent for dissolving LNA phosphoramidites for use in automated oligonucleotide synthesizers.[2]
-
Anhydrous Dichloromethane (DCM): May be required for more lipophilic amidites.[3]
-
Mixtures of Acetonitrile and Tetrahydrofuran (THF): For certain LNA variants, such as the 5-Me-C LNA amidite, a mixture of 25% THF in acetonitrile is necessary to achieve complete dissolution.[2] This suggests that for this compound, solvent mixtures could be explored to enhance solubility if issues arise with pure acetonitrile.
Incompatible Solvents/Conditions:
-
Protic Solvents (e.g., water, alcohols): These will readily hydrolyze the phosphoramidite group, rendering it inactive for synthesis. It is crucial to use anhydrous solvents (<30 ppm water).[3]
-
Acidic Conditions: Acidic impurities in the solvent can lead to the removal of the 5'-O-dimethoxytrityl (DMT) protecting group, leading to unwanted side reactions.
-
Prolonged exposure to air: The hygroscopic nature of some solvents and the sensitivity of the amidite to oxidation necessitate handling under an inert atmosphere (e.g., argon or nitrogen).
Solvent Quality and Stability: The stability of phosphoramidites in acetonitrile can be compromised by the presence of water.[4] Degradation can be minimized by:
-
Using high-quality, DNA synthesis grade anhydrous solvents.[3]
-
Employing molecular sieves (3 Å) to maintain low water content.[3][4]
-
Adding a small amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solvent to neutralize any acidic impurities.
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol outlines a general procedure for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Small, dry glass vials with screw caps
-
Inert gas (argon or nitrogen)
-
Vortex mixer
-
Ultrasonic bath
-
Micro-pipettes
-
Analytical balance
Procedure:
-
Preparation: Ensure all glassware is scrupulously dried. Perform all manipulations under an inert atmosphere to the extent possible.
-
Aliquot Amidite: Weigh a small, precise amount of this compound (e.g., 5 mg) into a tared vial.
-
Initial Solvent Addition: Add a calculated volume of the anhydrous solvent to the vial to achieve a target concentration (e.g., 0.1 M).
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If not fully dissolved, place the vial in an ultrasonic bath for 5-10 minute intervals.
-
After sonication, vortex again and visually inspect.
-
-
Incremental Solvent Addition: If the amidite is not fully dissolved, add small, precise increments of the solvent, vortexing and sonicating after each addition, until complete dissolution is achieved.
-
Solubility Calculation: Record the total volume of solvent used to dissolve the initial mass of the amidite. Calculate the solubility in mg/mL and molarity.
-
Stability Assessment (Optional): The stability of the dissolved amidite can be assessed over time by ³¹P NMR spectroscopy to monitor for the appearance of degradation products (e.g., H-phosphonate).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for oligonucleotide synthesis, with a focus on solvent selection and handling.
Caption: Workflow for this compound preparation and solvent selection.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between solvent properties and the successful dissolution and stability of this compound.
Caption: Factors influencing this compound stability and solubility.
References
The Unyielding Grip: A Technical Guide to the Conformational Restriction of LNA Monomers
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) has emerged as a powerful tool in molecular biology, diagnostics, and therapeutic development. The source of its remarkable properties lies in a simple yet profound structural modification: a methylene (B1212753) bridge that "locks" the ribose sugar of the nucleotide into a specific conformation. This in-depth technical guide explores the conformational restriction of LNA monomers, detailing its impact on the structure, thermodynamics, and function of oligonucleotides, and providing insights into the experimental methodologies used for their characterization.
The Core Principle: A Locked Ribose Pucker
The defining feature of an LNA monomer is the covalent linkage between the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2] This bridge effectively eliminates the conformational flexibility of the sugar ring, locking it in a C3'-endo (North) conformation, which is characteristic of A-form RNA.[1][2] In contrast, the sugar in DNA nucleotides is more flexible and predominantly adopts a C2'-endo (South) conformation in B-form DNA. This fundamental structural constraint is the cornerstone of LNA's unique and powerful characteristics.
A diagram illustrating the structural difference between a standard DNA nucleotide and an LNA monomer highlights this key feature.
Caption: DNA vs. LNA Monomer Structure.
The Domino Effect: Consequences of Conformational Restriction
The rigid C3'-endo conformation of LNA monomers instigates a cascade of structural and functional consequences when incorporated into an oligonucleotide.
A logical diagram can illustrate the relationship between the conformational lock and its functional outcomes.
Caption: LNA's Structure-Function Relationship.
Enhanced Hybridization Affinity and Thermal Stability
The most significant consequence of LNA's conformational rigidity is the dramatic increase in the binding affinity of LNA-containing oligonucleotides for their complementary DNA and RNA targets. This pre-organized A-form geometry of the LNA monomer reduces the entropic penalty of hybridization, leading to a more favorable free energy of duplex formation.[3][4] This enhanced affinity is reflected in a substantial increase in the melting temperature (Tm) of the duplex, with each LNA monomer contributing an increase of +2 to +10°C.[5]
Table 1: Quantitative Impact of LNA on Duplex Thermal Stability
| Parameter | Observation | Reference(s) |
| ΔTm per LNA modification | +2 to +10 °C | [5] |
| ΔΔG°37 (LNA-DNA/RNA) | -1.1 to -2.1 kcal/mol | [6] |
| ΔΔH° (LNA-DNA) | Favorable (more negative) | [3][7] |
| -TΔΔS° (LNA-DNA) | Unfavorable (less negative) | [3][7] |
Altered Duplex Geometry
The incorporation of LNA monomers forces the resulting duplex to adopt an A-like helical structure, even when hybridized to a DNA strand.[4] This differs from the canonical B-form of DNA:DNA duplexes. Molecular dynamics simulations have shown that LNA can induce a C3'-endo sugar pucker in the partner DNA strand more effectively than RNA.[8]
Increased Nuclease Resistance
The bicyclic structure of the LNA monomer provides steric hindrance that protects the phosphodiester backbone from cleavage by nucleases.[5] This increased stability is a critical advantage for in vivo applications, such as antisense therapy, where oligonucleotide degradation is a major challenge.
Enhanced Mismatch Discrimination
The rigid nature of the LNA-containing duplex leads to a greater destabilization penalty for mismatched base pairs. This results in improved specificity, making LNA-modified probes highly effective for applications requiring single-nucleotide polymorphism (SNP) detection.[3]
Applications in Research and Drug Development
The unique properties of LNA have led to its widespread adoption in various molecular biology applications and have positioned it as a leading platform for nucleic acid-based therapeutics.
Antisense Technology
LNA-based antisense oligonucleotides (ASOs) are designed to bind to specific mRNA targets and modulate gene expression. The high affinity and nuclease resistance of LNA ASOs enhance their potency and duration of action. They can function through two primary mechanisms:
-
RNase H-mediated degradation: "Gapmer" ASOs, which contain a central DNA "gap" flanked by LNA "wings," can recruit RNase H to cleave the target mRNA.[5]
-
Steric hindrance: Fully modified LNA ASOs can physically block the translational machinery or modulate pre-mRNA splicing without degrading the target RNA.[5][9]
A diagram illustrating the RNase H-mediated mechanism of an LNA gapmer ASO is provided below.
Caption: LNA ASO RNase H Mechanism.
Diagnostics
The high specificity and affinity of LNA-modified probes and primers have significantly improved the performance of various diagnostic assays, including:
-
Quantitative PCR (qPCR): LNA-enhanced primers and probes allow for shorter designs with higher melting temperatures, leading to improved specificity and sensitivity.
-
In Situ Hybridization (ISH): LNA probes provide superior signal-to-noise ratios for the detection of specific RNA targets in tissues and cells.
-
Microarrays: LNA-modified capture probes enhance the detection of low-abundance transcripts.
Experimental Characterization of LNA Monomers and Oligonucleotides
A variety of biophysical and structural biology techniques are employed to characterize the properties of LNA-containing oligonucleotides.
Thermal Melting Analysis (Tm)
Methodology: Thermal melting analysis is a fundamental technique used to determine the thermal stability of nucleic acid duplexes. The process involves monitoring the change in absorbance (typically at 260 nm) of a solution containing the oligonucleotide duplex as the temperature is gradually increased. The melting temperature (Tm) is defined as the temperature at which 50% of the duplex has dissociated into single strands.
A general workflow for thermal melting analysis is depicted below.
Caption: Thermal Melting Analysis Workflow.
Data Analysis: From the melting curves, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be derived using van't Hoff analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: NMR spectroscopy is a powerful technique for determining the three-dimensional structure of LNA-containing oligonucleotides in solution.[10][11][12] Key NMR experiments include:
-
1D 1H NMR: To observe imino protons and assess base pairing.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space distances between protons, providing crucial restraints for structure calculation.
-
2D DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy): To determine scalar coupling constants, which provide information about sugar pucker and backbone torsion angles.[13]
Data Analysis: The distance and torsion angle restraints derived from NMR data are used as input for computational structure calculation algorithms to generate a family of structures consistent with the experimental data.
X-ray Crystallography
Methodology: X-ray crystallography provides high-resolution structural information of LNA-modified duplexes in the solid state. The general steps include:
-
Crystallization: Growing well-ordered crystals of the LNA-containing oligonucleotide.[14][15][16][17]
-
Data Collection: Exposing the crystal to a beam of X-rays and recording the diffraction pattern.[14][15][16][17]
-
Structure Determination and Refinement: Using the diffraction data to determine the electron density map and build an atomic model of the molecule.[14][18]
Data Analysis: The final refined crystal structure provides precise atomic coordinates, allowing for a detailed analysis of helical parameters, sugar pucker, and hydration patterns.[14][18]
Oligonucleotide Synthesis and Purification
LNA monomers are incorporated into oligonucleotides using standard phosphoramidite (B1245037) solid-phase synthesis protocols. The workflow is compatible with automated DNA/RNA synthesizers.
A simplified workflow for LNA oligonucleotide synthesis and purification is shown below.
Caption: LNA Oligo Synthesis Workflow.
Conclusion
The conformational restriction of LNA monomers, achieved through a simple methylene bridge, imparts a remarkable set of properties to oligonucleotides. The resulting pre-organized, A-form helical structure leads to unprecedented hybridization affinity, enhanced thermal stability, and increased nuclease resistance. These features have made LNA an indispensable tool for researchers and a promising platform for the development of next-generation nucleic acid-based diagnostics and therapeutics. A thorough understanding of the structural and thermodynamic consequences of LNA's conformational lock is crucial for the rational design of LNA-containing oligonucleotides for a wide array of applications.
References
- 1. Conformationally restricted nucleotides as a probe of structure–function relationships in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence-Specific Free Energy Changes in DNA/RNA Induced by a Single LNA-T Modification in Antisense Oligonucleotides [mdpi.com]
- 7. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR solution structure of a parallel LNA quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. The conformations of locked nucleic acids (LNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The crystal structure of an ‘All Locked’ nucleic acid duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystallization and X-ray diffraction analysis of an ‘all-locked’ nucleic acid duplex derived from a tRNASer microhelix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edoc.rki.de [edoc.rki.de]
- 17. researchgate.net [researchgate.net]
- 18. csb.vanderbilt.edu [csb.vanderbilt.edu]
LNA-A(Bz) Amidite: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) phosphoramidites represent a significant advancement in oligonucleotide-based therapeutics and diagnostics. These conformationally locked nucleotide analogues confer unprecedented thermal stability and nuclease resistance to oligonucleotides, making them powerful tools for applications such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and diagnostic probes. This technical guide provides an in-depth overview of LNA-A(Bz) amidite, a key building block for the incorporation of LNA-modified adenosine (B11128) into synthetic oligonucleotides. We will delve into its chemical properties, provide detailed experimental protocols for its use in oligonucleotide synthesis, and explore its application in targeting specific cellular signaling pathways.
Core Properties of this compound
This compound, scientifically known as N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O,4'-C-methylene-adenosine-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite), is a crucial reagent for introducing locked adenosine residues during solid-phase oligonucleotide synthesis.
| Property | Value | Reference |
| Molecular Formula | C48H52N7O8P | [1][2] |
| Molecular Weight | 885.94 g/mol | [1] |
| CAS Number | 206055-79-0 | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% (HPLC) | [2] |
| Storage | -20°C, protect from light | [1] |
Impact of LNA-A Incorporation on Oligonucleotide Properties
The incorporation of this compound into an oligonucleotide chain significantly enhances its biophysical properties, which is critical for therapeutic and diagnostic applications.
| Property | Impact of LNA-A Incorporation | Reference |
| Thermal Stability (Tm) | Increases the melting temperature (Tm) of the oligonucleotide duplex by approximately 2-8°C per LNA modification. | [1] |
| Nuclease Resistance | Confers significant resistance to degradation by endonucleases and exonucleases, increasing the in vivo half-life of the oligonucleotide. | [1] |
| Binding Affinity | The pre-organized N-type sugar conformation of the LNA moiety enhances the binding affinity to complementary DNA and RNA targets. | [1] |
| Specificity | Improves the discrimination between perfectly matched and mismatched target sequences. | [1] |
Experimental Protocols
Automated Solid-Phase Synthesis of LNA-Containing Oligonucleotides
The synthesis of oligonucleotides incorporating this compound is performed on an automated DNA/RNA synthesizer using standard phosphoramidite (B1245037) chemistry with some modifications to the standard cycle.
Materials:
-
LNA-A(Bz) phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole, DCI)
-
Capping solution (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)
-
Oxidizing solution (e.g., Iodine/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
Protocol:
The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The LNA-A(Bz) phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of the LNA monomer, a longer coupling time (typically 3-15 minutes) is required compared to standard DNA/RNA phosphoramidites to ensure high coupling efficiency.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution. This prevents the formation of deletion mutants in the final product.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Final Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases and the phosphate backbone) are removed by incubation with the cleavage and deprotection solution.
Post-Synthesis Purification:
The crude oligonucleotide is typically purified by High-Performance Liquid Chromatography (HPLC) to isolate the full-length product from shorter sequences and other impurities.
Evaluation of LNA ASO Efficacy: A General Workflow
This workflow outlines the key steps to assess the efficacy of a newly synthesized LNA-modified antisense oligonucleotide targeting a specific mRNA, such as Bcl-2.
Caption: Experimental workflow for evaluating LNA ASO efficacy.
Detailed Protocol for Efficacy Evaluation:
-
Cell Culture and Transfection:
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing the target gene) under standard conditions.
-
Transfect the cells with the LNA ASO using a suitable method like lipofection or, for some LNA designs, unassisted delivery (gymnosis). Include a non-targeting LNA ASO as a negative control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for ASO uptake and target engagement.
-
Analysis of Target Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform qRT-PCR to quantify the mRNA levels of the target gene. A significant reduction in the target mRNA level in LNA ASO-treated cells compared to control cells indicates successful target engagement and degradation.[6][7]
-
Western Blot: Lyse the cells and perform Western blotting to analyze the protein levels of the target gene. A decrease in the target protein level confirms that the mRNA knockdown translates to a functional effect.[8][9]
-
-
Phenotypic Analysis:
-
Apoptosis Assays: If the target is an anti-apoptotic protein like Bcl-2, assess the induction of apoptosis using methods such as flow cytometry with Annexin V/Propidium Iodide staining. An increase in apoptotic cells in the LNA ASO-treated group indicates the desired biological outcome.[10]
-
Application in Targeting Signaling Pathways: The Bcl-2 Family
A prominent application of LNA-modified ASOs is the targeted inhibition of key proteins in disease-related signaling pathways. The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to therapy.
Caption: LNA ASO targeting of the Bcl-2/Bcl-xL anti-apoptotic pathway.
LNA ASOs have been designed to be complementary to the mRNA sequences of anti-apoptotic proteins like Bcl-2 and Bcl-xL. Upon entering the cell, the LNA ASO binds to its target mRNA. This DNA/RNA hybrid is recognized by the enzyme RNase H, which then cleaves the mRNA strand. The degradation of the mRNA prevents its translation into protein, leading to a decrease in the levels of the anti-apoptotic Bcl-2 or Bcl-xL protein. This reduction in anti-apoptotic proteins shifts the cellular balance towards apoptosis, leading to the death of cancer cells. The high binding affinity and stability of LNA-modified ASOs make them particularly effective in this therapeutic strategy.
Conclusion
This compound is an indispensable tool in the synthesis of modified oligonucleotides with superior properties for research and therapeutic development. Its ability to significantly enhance thermal stability, nuclease resistance, and binding affinity has paved the way for a new generation of highly potent and specific oligonucleotide-based drugs and diagnostics. The detailed protocols and application examples provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their work, from the design and synthesis of LNA-containing oligonucleotides to the evaluation of their biological activity in relevant cellular pathways.
References
- 1. LNA-A(Bz) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 2. shop.hongene.com [shop.hongene.com]
- 3. LNA Amidites & LNA Phosphoramidites Supplier | Huaren Science [huarenscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Relative quantification of BCL2 mRNA for diagnostic usage needs stable uncontrolled genes as reference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BCL-xL/BCL2L1 is a critical anti-apoptotic protein that promotes the survival of differentiating pancreatic cells from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for LNA-A(Bz) Amidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of N6-Benzoyl-Adenine Locked Nucleic Acid (LNA-A(Bz)) phosphoramidite (B1245037) in automated solid-phase oligonucleotide synthesis. The protocols cover the entire workflow, from the synthesis cycle and deprotection to purification and analysis, tailored for the production of high-purity LNA-modified oligonucleotides for research and therapeutic development.
Introduction to LNA-A(Bz) Amidite
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues containing a methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation. This pre-organization of the sugar moiety significantly enhances the binding affinity of LNA oligonucleotides to their complementary DNA and RNA targets. The N6-benzoyl (Bz) protecting group on the adenine (B156593) base is a standard protecting group in oligonucleotide synthesis, offering stability during the synthesis cycles and efficient removal during the final deprotection step. The use of this compound allows for the strategic incorporation of LNA-A monomers into synthetic oligonucleotides to improve their hybridization properties and nuclease resistance.
Solid-Phase Oligonucleotide Synthesis Protocol
LNA oligonucleotides are synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer.[1] The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. Due to the steric hindrance of the LNA monomer, modifications to the standard DNA synthesis protocol, specifically longer coupling and oxidation times, are required for efficient incorporation.[1]
Reagents and Materials
-
LNA-A(Bz) CE Phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous Acetonitrile
-
Cleavage and Deprotection solution (e.g., Concentrated Aqueous Ammonia)
Automated Synthesis Cycle
The following table outlines the optimized parameters for the incorporation of this compound in an automated synthesis cycle.
| Step | Reagent/Action | Parameter | Typical Value for LNA amidites |
| 1. Deblocking | 3% TCA in DCM | Time | 60 - 120 seconds |
| 2. Coupling | This compound + Activator | Time | 3 - 12 minutes[2] |
| Molar Excess | 10 - 20 fold | ||
| 3. Capping | Capping A + Capping B | Time | 20 - 30 seconds |
| 4. Oxidation | 0.02 M Iodine solution | Time | 30 - 45 seconds[3] |
Note: Coupling times for LNA amidites can vary depending on the synthesizer and activator used. It is recommended to optimize this step for your specific setup. A longer coupling time of up to 12 minutes has been reported to be effective.[2]
Expected Coupling Efficiency and Yield
The coupling efficiency of each step is critical for the successful synthesis of full-length oligonucleotides. For LNA phosphoramidites, high coupling efficiencies are achievable with optimized protocols.
| Parameter | Expected Value | Factors Influencing the Parameter |
| Per-step Coupling Efficiency | >98% | Purity of reagents, anhydrous conditions, optimized coupling time. |
| Overall Yield of Full-Length Oligonucleotide (20-mer) | 60-70% | Per-step coupling efficiency, length of the oligonucleotide. |
Cleavage and Deprotection Protocol
Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl from adenine, cyanoethyl from the phosphate (B84403) backbone) are removed.
Standard Deprotection with Aqueous Ammonia (B1221849)
This is the most common method for deprotecting oligonucleotides containing the benzoyl protecting group.[4]
Materials:
-
Concentrated Aqueous Ammonia (28-30%)
-
Sealed reaction vial
-
Heating block or oven
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed reaction vial.
-
Add concentrated aqueous ammonia to the vial to completely cover the support.
-
Seal the vial tightly.
-
Heat the vial at 55°C for 8 to 16 hours.[5]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the ammonia solution containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia solution to dryness using a centrifugal evaporator or a stream of nitrogen.
-
Resuspend the oligonucleotide pellet in nuclease-free water.
Purification and Analysis
Purification of the crude deprotected oligonucleotide is essential to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity LNA oligonucleotides.[6]
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP HPLC separates oligonucleotides based on their hydrophobicity.
| Parameter | Recommendation |
| Column | C18 stationary phase (e.g., Waters X-Bridge C18, Agilent PLRP-S) |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient (Example for a 20-mer) | 5-30% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 50 - 60°C |
| Detection | UV at 260 nm |
Expected Retention: The full-length LNA-containing oligonucleotide will have a longer retention time compared to shorter, failure sequences.
Anion-Exchange (AEX) HPLC
AEX HPLC separates oligonucleotides based on the negative charge of their phosphate backbone.
| Parameter | Recommendation |
| Column | Strong anion-exchange stationary phase (e.g., Thermo Scientific DNAPac PA200) |
| Mobile Phase A | 20 mM Tris-HCl, pH 8.0 |
| Mobile Phase B | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 |
| Gradient (Example for a 20-mer) | 0-50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 - 60°C |
| Detection | UV at 260 nm |
Expected Retention: The full-length product, having the highest number of phosphate groups, will elute last.
Visualizing the Workflow
The following diagrams illustrate the key processes in LNA oligonucleotide synthesis.
Caption: Automated Solid-Phase Synthesis Cycle for LNA Oligonucleotides.
Caption: Post-Synthesis Processing and Purification Workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Moisture in reagents or lines- Degraded phosphoramidite or activator- Insufficient coupling time | - Ensure all reagents and solvents are anhydrous.- Use fresh phosphoramidites and activator.- Increase the coupling time for LNA amidites. |
| Incomplete Deprotection | - Old or low-concentration ammonia- Insufficient deprotection time or temperature | - Use fresh, concentrated aqueous ammonia.- Ensure deprotection is carried out for the recommended time and at the specified temperature. |
| Poor HPLC Resolution | - Inappropriate column or mobile phase- Secondary structure formation | - Optimize HPLC method (gradient, ion-pair reagent, pH).- Increase column temperature to denature secondary structures. |
By following these detailed protocols and application notes, researchers and drug development professionals can successfully synthesize, purify, and analyze high-quality LNA-modified oligonucleotides for a wide range of applications.
References
- 1. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for Designing LNA Probes for Quantitative Real-Time PCR (qPCR)
Audience: Researchers, scientists, and drug development professionals.
Introduction to LNA Probes in qPCR
Locked Nucleic Acid (LNA) probes are a class of high-affinity oligonucleotide probes used in quantitative real-time PCR (qPCR) to enhance assay performance.[1][2] LNAs are modified RNA nucleotides where the ribose sugar is conformationally locked by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[2][3] This structural change increases the thermal stability (Tm) of the probe-target duplex, allowing for the design of shorter probes with superior specificity and sensitivity compared to traditional DNA probes.[1][3][4]
The incorporation of LNA bases into qPCR probes offers several key advantages:
-
Increased Thermal Stability: Each LNA monomer incorporated into an oligonucleotide increases the melting temperature (Tm) of the duplex by 2–8°C.[1][4][5] This allows for the use of shorter probes while maintaining a high Tm, which is particularly beneficial for targeting AT-rich sequences.[3][4]
-
Enhanced Specificity and Sensitivity: The high binding affinity of LNA probes leads to greater specificity, enabling better discrimination of closely related sequences, including single nucleotide polymorphisms (SNPs).[1][6] Shorter LNA probes also exhibit higher quenching efficiency and a greater signal-to-noise ratio, resulting in improved sensitivity.[3][4]
-
Flexible Assay Design: The ability to create shorter probes provides more flexibility in assay design, especially in regions with limited sequence availability.[2] LNA technology allows for Tm normalization, where the number of LNA bases can be adjusted to achieve an optimal Tm regardless of the GC content.[1]
-
Improved Mismatch Discrimination: LNA-containing probes significantly enhance the discrimination of single nucleotide mismatches, a critical feature for genotyping and mutation detection assays.[7]
LNA Probe Design Guidelines
Careful design of LNA probes is crucial for successful qPCR experiments. The following table summarizes the key design parameters and recommendations.
| Parameter | Recommendation | Rationale |
| Probe Length | 15-18 nucleotides | Shorter than corresponding DNA probes (typically 5-8 bases shorter) due to the increased Tm imparted by LNA bases.[8] |
| Melting Temperature (Tm) | 65-70°C (Optimally 10°C higher than the primers) | Ensures the probe is fully hybridized during the extension phase for efficient cleavage and signal generation.[8] |
| LNA Placement | Substitute every third base in the central segment. For SNP detection, place a single LNA at the mutation site.[8] | Distributes the stability enhancement and maximizes mismatch discrimination.[7][8] |
| Number of LNA bases | Typically 4-6 LNA substitutions for a 15-18 mer probe. A maximum of 7-8 LNAs for an 18-mer.[5][8] | Provides sufficient Tm increase without making the probe overly "sticky," which can lead to handling issues.[9] |
| GC Content | 30-60% | Similar to standard qPCR probe design to avoid secondary structures and ensure efficient hybridization.[9] |
| Sequence Considerations | Avoid stretches of more than 4 consecutive LNA bases. Avoid stretches of 3 or more Gs. Avoid a G at the 5'-end next to the fluorophore.[5][8][9] | Prevents self-dimerization and quenching of the reporter dye.[8] |
| 3'-End Modification | Block the 3'-end to prevent extension by the polymerase. | Ensures that the probe does not act as a primer.[8] |
| Fluorophore and Quencher | Select a compatible fluorophore-quencher pair. | Proper pairing is essential for efficient quenching and high signal-to-noise ratio. |
Experimental Workflow for qPCR using LNA Probes
The following diagram illustrates the typical workflow for a quantitative real-time PCR experiment using LNA probes.
Caption: Workflow for qPCR using LNA probes.
Protocol: Quantitative Real-Time PCR using LNA Probes
This protocol provides a general guideline for performing qPCR using LNA hydrolysis probes. Optimization of reaction conditions, particularly primer and probe concentrations, may be necessary for specific assays.
1. Materials:
-
Template: cDNA or genomic DNA
-
LNA Probe: 5' labeled with a reporter fluorophore and 3' with a quencher (and a 3' blocking group)
-
Primers: Forward and Reverse PCR primers
-
qPCR Master Mix: Containing dNTPs, MgCl2, and a hot-start Taq DNA polymerase
-
Nuclease-free water
-
Real-time PCR instrument
-
Optical-grade PCR plates and seals
2. Experimental Setup:
2.1. Reagent Preparation:
-
Thaw all reagents on ice. Mix each solution by gentle vortexing and centrifuge briefly to collect the contents at the bottom of the tube.
-
Prepare a master mix containing the qPCR master mix, forward primer, reverse primer, LNA probe, and nuclease-free water. The volume of the master mix should be sufficient for all reactions plus an additional 10% to account for pipetting errors.
Recommended Component Concentrations (for a 20 µL reaction):
| Component | Final Concentration | Volume for 20 µL reaction |
| qPCR Master Mix (2x) | 1x | 10 µL |
| Forward Primer (10 µM) | 0.4 µM | 0.8 µL |
| Reverse Primer (10 µM) | 0.4 µM | 0.8 µL |
| LNA Probe (5 µM) | 0.2 µM | 0.8 µL |
| Template DNA | Varies | X µL |
| Nuclease-free water | - | Up to 20 µL |
2.2. Reaction Plate Setup:
-
Pipette the master mix into the wells of a PCR plate.
-
Add the template DNA to the respective wells. For the no-template control (NTC), add nuclease-free water instead of the template.
-
Seal the plate with an optical-grade seal.
-
Centrifuge the plate briefly to ensure all components are mixed and at the bottom of the wells.
3. Real-Time PCR Cycling Protocol:
The following is a standard three-step cycling protocol. The annealing and extension steps can be combined in a two-step protocol if the primer and probe Tms are compatible.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 60 sec |
4. Data Analysis:
-
After the run is complete, analyze the data using the real-time PCR instrument's software.
-
Set the baseline and threshold to determine the quantification cycle (Cq) values for each reaction.
-
Use the Cq values to quantify the target nucleic acid by comparing to a standard curve or using relative quantification methods (e.g., the ΔΔCq method).
LNA Probe Hydrolysis Mechanism
The following diagram illustrates the mechanism of LNA probe hydrolysis during qPCR.
Caption: Mechanism of LNA probe hydrolysis in qPCR.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| No or low signal | Incorrect probe design (low Tm) | Re-design probe with higher LNA content to increase Tm. |
| Inefficient priming | Optimize primer concentrations and annealing temperature. | |
| Degraded template or reagents | Use fresh, high-quality template and reagents. | |
| High Cq values | Low target abundance | Increase the amount of template. |
| PCR inhibition | Dilute the template to reduce inhibitor concentration. | |
| Non-specific amplification | Suboptimal primer design | Re-design primers to be more specific. |
| in NTC | Contamination | Use fresh reagents and dedicated pipettes for PCR setup. |
| High background fluorescence | Probe degradation | Store probes protected from light and avoid repeated freeze-thaw cycles. |
| Inefficient quenching | Ensure the selected quencher is appropriate for the reporter dye. |
Conclusion
LNA-enhanced qPCR probes offer a powerful tool for researchers requiring high sensitivity and specificity in their gene expression analysis and genotyping studies. The increased thermal stability and superior mismatch discrimination capabilities of LNA probes enable more robust and reliable qPCR assays, particularly for challenging targets. By following the detailed design guidelines and protocols outlined in these application notes, researchers can successfully implement LNA probe technology to achieve high-quality, reproducible qPCR data.
References
- 1. Gene Expression Analysis [qiagen.com]
- 2. LNA Probes [eurofinsgenomics.com]
- 3. news-medical.net [news-medical.net]
- 4. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. metabion.com [metabion.com]
- 6. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 7. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 9. Design options [qiagen.com]
Application Notes and Protocols for the Synthesis and Use of LNA®-Containing Primers in PCR Amplification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) is a class of nucleic acid analogs where the ribose sugar is conformationally locked by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the thermal stability and binding affinity of LNA® oligonucleotides when hybridized to complementary DNA or RNA sequences. Incorporating LNA® bases into PCR primers offers several advantages, including enhanced sensitivity, superior specificity for discriminating closely related sequences, and the ability to use shorter primers. These characteristics make LNA®-containing primers a powerful tool for a variety of PCR applications, such as SNP genotyping, miRNA quantification, and the detection of low-abundance targets.[1][2][3][4]
This document provides detailed protocols for the synthesis of LNA®-containing primers and their application in PCR amplification, along with quantitative data and experimental workflows.
I. Synthesis of LNA®-Containing Primers
The synthesis of LNA®-containing primers involves two main stages: the chemical synthesis of LNA® phosphoramidite (B1245037) monomers and the subsequent solid-phase synthesis of the oligonucleotide primer.
A. LNA® Phosphoramidite Synthesis
LNA® phosphoramidites are the building blocks for creating LNA®-containing oligonucleotides. The following is a general protocol for their synthesis.
Experimental Protocol: Synthesis of LNA® Phosphoramidites [5][6][7]
-
Starting Material: Begin with a suitably protected LNA® nucleoside monomer.
-
Phosphitylation Reaction:
-
Dissolve the LNA® nucleoside (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) to a concentration of 0.2 M under an argon atmosphere.
-
Add a 1.0 M solution of 4,5-dicyanoimidazole (B129182) (DCI) (0.70 equivalents) in anhydrous acetonitrile (B52724) (MeCN).
-
Add 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (1.0 equivalent) dropwise to the stirring solution.
-
Allow the reaction to proceed for 1 to 3.5 hours at room temperature.
-
-
Work-up and Purification:
-
The reaction mixture can often be used directly in oligonucleotide synthesis after simple precipitation of the product.
-
For higher purity, the product can be purified by silica (B1680970) gel chromatography.
-
-
Quality Control:
-
Verify the final product by ³¹P NMR spectroscopy and mass spectrometry.
-
B. Solid-Phase Oligonucleotide Synthesis
LNA®-containing primers are synthesized using automated solid-phase phosphoramidite chemistry, which allows for the sequential addition of nucleotide bases, including LNA® monomers, to a growing chain attached to a solid support.[4][8][9][10][11]
Experimental Protocol: Solid-Phase Synthesis of LNA®-Oligonucleotides
-
Support Preparation: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the first nucleoside of the desired sequence.
-
Synthesis Cycle: The following four steps are repeated for each nucleotide addition:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Addition of the next phosphoramidite monomer (standard DNA or LNA®) in the presence of an activator (e.g., 5-ethylthio-1H-tetrazole) to the newly freed 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. This is typically done with a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
This solution also removes the protecting groups from the phosphate backbone and the nucleobases.
-
-
Purification:
II. Primer Design Guidelines
Proper primer design is critical for the success of PCR amplification using LNA®-containing primers.
| Parameter | Guideline | Rationale |
| LNA® Placement | For allele-specific PCR, place the LNA® base at the site of the polymorphism or one base 5' to it.[1][14] Avoid placing an LNA® at the extreme 3' end.[1] | Maximizes the destabilizing effect of a mismatch, enhancing specificity. Placement at the 3' end can sometimes inhibit polymerase extension. |
| Number of LNAs | Incorporate 1-3 LNA® bases per primer. Avoid stretches of more than 4 consecutive LNA® bases.[14][15] | A few LNA® bases are sufficient to significantly increase Tm and specificity. Long stretches of LNA® can lead to self-dimerization and poor solubility. |
| Primer Length | 18-24 bases.[14] | LNA® allows for shorter primer designs while maintaining a high Tm. |
| Melting Temperature (Tm) | Aim for a Tm of 60-65°C. Each LNA® incorporation increases the Tm by 2-8°C.[4][14] | Ensures efficient annealing at typical PCR temperatures. |
| GC Content | 30-60%.[14] | Promotes stable annealing without being prone to secondary structures. |
| 3' End | End with a G or C if possible. | The "GC clamp" at the 3' end promotes efficient priming. |
III. PCR Amplification Protocols
The following are example protocols for common applications of LNA®-containing primers.
A. SNP Genotyping
LNA®-containing primers provide excellent discrimination between alleles in SNP genotyping assays.[1][2][16][17]
Experimental Protocol: Allele-Specific PCR for SNP Genotyping
-
Reaction Setup:
-
Prepare a 25 µL reaction mixture containing:
-
1x PCR Buffer (with MgCl₂)
-
200 nM each of the allele-specific LNA® forward primer and a common reverse primer
-
200 µM dNTPs
-
0.5 - 1.0 units of a hot-start Taq DNA polymerase
-
20-50 ng of genomic DNA template
-
Nuclease-free water to 25 µL
-
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
35-45 Cycles:
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing: 60-67°C for 20-30 seconds.
-
Extension: 72°C for 20-30 seconds.
-
-
Final Extension: 72°C for 5 minutes.
-
-
Analysis:
-
Analyze the PCR products by gel electrophoresis or by using fluorescent probes in a real-time PCR instrument.
-
B. miRNA Quantification
The high sensitivity of LNA® primers makes them ideal for the quantification of small non-coding RNAs like miRNAs.[15][18][19][20]
Experimental Protocol: Two-Step RT-qPCR for miRNA Quantification
Step 1: Reverse Transcription
-
Reaction Setup:
-
In a 20 µL reaction, combine:
-
10 ng of total RNA
-
1x RT buffer
-
1 µM miRNA-specific LNA® RT primer
-
500 µM dNTPs
-
10 units of reverse transcriptase
-
Nuclease-free water to 20 µL
-
-
-
Incubation:
-
Incubate at 42°C for 60 minutes.
-
Inactivate the reverse transcriptase by heating to 95°C for 5 minutes.
-
Cool to 4°C. The resulting cDNA can be used immediately or stored at -20°C.
-
Step 2: Real-Time PCR
-
Reaction Setup:
-
Prepare a 10 µL reaction mixture containing:
-
1x SYBR® Green PCR Master Mix
-
200 nM LNA® forward primer
-
200 nM universal reverse primer
-
Diluted cDNA template (typically a 1:60 to 1:80 dilution of the RT reaction)
-
Nuclease-free water to 10 µL
-
-
-
Thermal Cycling:
-
Initial Denaturation/Enzyme Activation: 95°C for 2 minutes.
-
40-45 Cycles:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 56-60°C for 60 seconds (plate read).
-
-
Melting Curve Analysis.
-
IV. Quantitative Data
The inclusion of LNA® bases in PCR primers leads to significant improvements in performance compared to standard DNA primers.
| Performance Metric | DNA Primers | LNA®-Containing Primers | Reference(s) |
| Melting Temperature (Tm) Increase per Modification | N/A | +2 to +8°C | [4][14] |
| PCR Efficiency | Variable, can be lower for challenging templates | Generally higher and more robust, especially for short targets | [21][22][23] |
| Sensitivity | Standard | Increased, allowing for detection of lower abundance targets | [1][2][22] |
| Specificity (Mismatch Discrimination) | Lower | Significantly higher, enabling robust SNP and allele discrimination | [1][2][17] |
V. Experimental Workflow Diagram
Conclusion
LNA®-containing primers offer significant advantages for a variety of PCR applications by enhancing sensitivity, specificity, and thermal stability. The protocols and guidelines presented here provide a comprehensive resource for researchers and scientists to effectively design, synthesize, and utilize LNA® primers in their work. Proper implementation of these techniques can lead to more robust and reliable PCR results, particularly for challenging applications such as SNP genotyping and miRNA quantification.
References
- 1. SNP Detection [qiagen.com]
- 2. Single-Nucleotide-Polymorphism-Specific PCR for Quantification and Discrimination of Chlamydia pneumoniae Genotypes by Use of a “Locked” Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Oligonucleotides for Allele-Specific Amplification Based on PCR and Isothermal Techniques | Springer Nature Experiments [experiments.springernature.com]
- 4. alfachemic.com [alfachemic.com]
- 5. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2003006475A2 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. atdbio.com [atdbio.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple one-step PCR assay for SNP detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 15. qiagen.com [qiagen.com]
- 16. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. qiagen.com [qiagen.com]
- 19. qiagen.com [qiagen.com]
- 20. researchgate.net [researchgate.net]
- 21. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application of LNA-A(Bz) Amidite in the Synthesis of High-Affinity FISH Probes
Abstract
Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a superior class of probes for Fluorescence In Situ Hybridization (FISH), offering enhanced thermal stability, target affinity, and specificity. This document provides detailed application notes and protocols for the utilization of LNA-A(Bz) phosphoramidite (B1245037) in the synthesis of LNA-containing FISH probes. It is intended for researchers, scientists, and drug development professionals engaged in molecular diagnostics, cytogenetics, and targeted therapeutic research. The protocols cover probe design, automated synthesis, deprotection, purification, and application in FISH, with a focus on quantitative performance metrics and advanced multiplexing workflows.
Introduction to LNA Technology
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues in which the ribose sugar is conformationally 'locked' by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1] This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, which has profound effects on the properties of the oligonucleotide.
The incorporation of LNA monomers, such as LNA-A(Bz) amidite, into DNA or RNA probes results in several key advantages for FISH applications:
-
Increased Thermal Stability: Each LNA monomer incorporated into an oligonucleotide probe increases the melting temperature (Tm) of the probe-target duplex by approximately 2-8°C.[2] This allows for the use of shorter probes while maintaining high hybridization efficiency.
-
Enhanced Specificity: The high binding affinity of LNA probes enables excellent discrimination between perfectly matched and mismatched target sequences. This is particularly advantageous for applications such as single nucleotide polymorphism (SNP) detection.[3]
-
Improved Signal-to-Noise Ratio: The enhanced binding affinity and specificity of LNA probes often lead to a higher signal-to-noise ratio in FISH experiments compared to conventional DNA probes.[4]
-
Resistance to Nucleases: The modified backbone of LNA confers a degree of resistance to enzymatic degradation, which can be beneficial for in vivo or long-incubation applications.
The this compound is the phosphoramidite building block for incorporating a locked adenine (B156593) nucleotide into a growing oligonucleotide chain during solid-phase synthesis. The benzoyl (Bz) group serves as a protecting group for the exocyclic amine of adenine, preventing unwanted side reactions during the synthesis cycle.[5] This protecting group is stable throughout the synthesis process and is efficiently removed during the final deprotection step.
Design of LNA-Containing FISH Probes
Proper probe design is critical for successful LNA-FISH experiments. The following guidelines should be considered:
-
Probe Length: LNA-FISH probes are typically shorter than their DNA counterparts, generally ranging from 12 to 25 nucleotides in length.[5]
-
LNA Monomer Placement:
-
For general target detection, LNA monomers can be interspersed with DNA monomers. A common strategy is to substitute every second or third nucleotide with an LNA.[6]
-
For SNP detection, it is recommended to place 2-3 LNA bases directly at the SNP site to maximize mismatch discrimination.[3]
-
Avoid placing LNA at the extreme 3'-end of primers for PCR-based applications, as it may hinder polymerase extension.[3]
-
-
GC Content: Maintain a GC content between 30% and 60%.[5]
-
Melting Temperature (Tm): A Tm of approximately 65-75°C is recommended for most FISH applications.[3][5]
-
Secondary Structures and Self-Complementarity: Avoid sequences prone to forming stable hairpins or self-dimers. LNA monomers will hybridize very tightly to other LNA residues, so self-complementarity should be carefully checked.[5]
-
Sequence Constraints:
Quantitative Performance Data
The incorporation of LNA monomers significantly enhances the performance of FISH probes. The following tables summarize key quantitative data comparing LNA-containing probes with conventional DNA probes.
| Parameter | DNA Probe | LNA-Containing Probe | Reference |
| Tm Increase per Modification | N/A | +2 to +8 °C | [2] |
| Typical Probe Length | 20-50 nucleotides | 12-25 nucleotides | [5] |
| Mismatch Discrimination (ΔTm) | 5-10 °C | Up to 20 °C | [3] |
| Hybridization Time | Several hours to overnight | < 1 hour | [5] |
Table 1: General Performance Comparison of DNA vs. LNA-Containing Probes.
| Target | Probe Type | Hybridization Conditions | Signal Intensity | Signal-to-Noise Ratio | Reference |
| Bacterial 16S rRNA | DNA | 30% Formamide | Low | Moderate | [4] |
| Bacterial 16S rRNA | LNA | 30% Formamide | High | High | [4] |
| Bacterial 16S rRNA | LNA | 60% Formamide | High | Very High | [4] |
| mRNA in yeast cells | 54-mer DNA | 70% Formamide | Signal Lost | N/A | [7] |
| mRNA in yeast cells | 54-mer LNA | 70% Formamide | Robust Signal | High | [7] |
| mRNA in yeast cells | 25-mer LNA | 70% Formamide | Excellent Signal | High | [7] |
Table 2: Signal Intensity and Signal-to-Noise Ratio Comparison.
Experimental Protocols
Synthesis of LNA-Containing Oligonucleotides
The synthesis of LNA-containing oligonucleotides is performed on an automated solid-phase DNA synthesizer using phosphoramidite chemistry. The following protocol outlines the key steps, with specific considerations for incorporating this compound.
Workflow for Automated Solid-Phase Synthesis of LNA-Containing Oligonucleotides
Caption: Automated synthesis workflow for LNA-FISH probes.
Protocol Details:
-
Preparation:
-
Dissolve LNA-A(Bz) phosphoramidite and other amidites in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer.
-
Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer.
-
-
Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction.
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide bound to the solid support using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Step 2: Coupling: The LNA-A(Bz) phosphoramidite is activated by an activator (e.g., 5-ethylthio-1H-tetrazole or dicyanoimidazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent (e.g., iodine in a mixture of THF, pyridine, and water).
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (including the benzoyl group on adenine and the cyanoethyl groups on the phosphates) are removed.
-
This is typically achieved by incubation with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) at an elevated temperature (e.g., 55°C) for several hours.[5]
-
Purification of LNA-Containing Oligonucleotides
For demanding applications such as FISH, purification of the synthesized LNA-containing oligonucleotide is crucial to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the recommended method.
-
Reversed-Phase HPLC (RP-HPLC): This is a common method for purifying oligonucleotides.[10]
-
If the synthesis is performed with the final 5'-DMT group left on ("DMT-on"), the full-length product will be significantly more hydrophobic than the truncated failure sequences, allowing for excellent separation.[11]
-
The collected DMT-on product is then treated with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.[12]
-
-
Anion-Exchange HPLC (AE-HPLC): This method separates oligonucleotides based on charge and is particularly useful for purifying longer oligonucleotides or those with significant secondary structure.[11]
LNA-FISH Protocol for Cultured Cells
This protocol provides a general guideline for performing FISH on cultured cells using LNA-modified probes.
-
Cell Preparation:
-
Grow cells on sterile glass coverslips.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Hybridization:
-
Prepare the hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate).
-
Dilute the fluorescently labeled LNA probe in the hybridization buffer to the desired final concentration (typically in the low nanomolar range).
-
Apply the probe solution to the coverslip, cover with a larger coverslip to prevent evaporation, and seal.
-
Denature the cellular DNA and the probe by heating at 80°C for 5 minutes.
-
Hybridize overnight at a temperature appropriate for the probe's Tm (e.g., 37-42°C) in a humidified chamber.
-
-
Washing:
-
Remove the coverslip and wash the slides in a post-hybridization wash buffer (e.g., 0.5x SSC) at an elevated temperature (e.g., 42°C) to remove unbound and non-specifically bound probes.
-
Perform a final wash in PBS at room temperature.
-
-
Mounting and Visualization:
-
Mount the coverslip on a microscope slide with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters.
-
Advanced Application: Multiplexed RNA FISH (MERFISH)
LNA probes are well-suited for advanced, highly multiplexed FISH applications such as Multiplexed Error-Robust FISH (MERFISH). MERFISH allows for the simultaneous imaging and quantification of hundreds to thousands of different RNA species in single cells by using a combinatorial labeling and sequential imaging approach.
Logical Workflow for a MERFISH Experiment
Caption: Logical workflow of a MERFISH experiment.
The high affinity of LNA-modified encoding probes ensures efficient and stable binding to the target RNAs throughout the multiple rounds of hybridization, imaging, and stripping of readout probes, which is essential for the accuracy and robustness of the MERFISH technique.[13][14]
Conclusion
The use of this compound in the synthesis of FISH probes provides a powerful tool for researchers in molecular biology and diagnostics. The resulting LNA-containing probes offer significant advantages in terms of binding affinity, specificity, and thermal stability, leading to more robust and sensitive FISH assays. The detailed protocols and design guidelines presented in this document are intended to facilitate the adoption and successful implementation of LNA technology for a wide range of FISH applications, from routine target detection to advanced multiplexed imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. SNP Detection [qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Custom LNA Fish Probes [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. waters.com [waters.com]
- 11. atdbio.com [atdbio.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. RNA Imaging with Multiplexed Error Robust Fluorescence in situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA Imaging with Multiplexed Error Robust Fluorescence in situ Hybridization [protocols.io]
Application Notes and Protocols for Creating LNA Gapmers for Antisense Oligonucleotide Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for silencing disease-causing genes. Among the various ASO designs, Locked Nucleic Acid (LNA) gapmers have emerged as a particularly potent class. These synthetic, single-stranded oligonucleotides are engineered for high target affinity and stability, mediating the degradation of target RNA through an RNase H-dependent mechanism.[1][2][3] This document provides detailed application notes and experimental protocols for the design, synthesis, and validation of LNA gapmers for antisense applications.
LNA gapmers are typically 16-20 nucleotides in length and feature a central "gap" of DNA monomers flanked by LNA-modified nucleotides on both the 5' and 3' ends.[2][4] The LNA modifications confer high binding affinity to the target RNA and provide resistance to nuclease degradation, thereby increasing the stability and in vivo half-life of the oligonucleotide.[1][5] The central DNA gap, when hybridized to the target RNA, forms a DNA-RNA duplex that is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of the hybrid, leading to target mRNA degradation and subsequent protein expression inhibition.[2][3][4] The entire backbone is often modified with phosphorothioate (B77711) (PS) linkages to further enhance nuclease resistance.[1][2]
Design and Synthesis of LNA Gapmers
Design Principles
The design of effective and specific LNA gapmers is critical for successful target knockdown while minimizing off-target effects. Several key parameters must be considered:
-
Target Selection: Identify a unique sequence within the target mRNA. Regions with accessible secondary structures are preferred.[6]
-
Length: LNA gapmers are typically 16-20 nucleotides long.[4] A central DNA gap of 7-10 nucleotides is necessary for efficient RNase H recruitment.[5][7][8]
-
LNA Placement: Flanking the DNA gap with 3-5 LNA-modified nucleotides on each side increases binding affinity (Tm) and nuclease resistance.[1][5]
-
Melting Temperature (Tm): The Tm of the LNA gapmer-RNA duplex is a critical parameter. An optimal Tm, often predicted to be between 50°C and 55°C for a 17-18 nucleotide gapmer, is a good starting point for balancing potency and specificity.[9][10]
-
Off-Target Analysis: It is crucial to perform in silico analysis against relevant transcriptomes to identify and avoid potential off-target binding sites.[6][11][12] Mismatches, especially within the DNA gap, can significantly impact off-target effects.[9][11]
-
Controls: Proper controls are essential for validating experimental results. These should include a non-targeting or scrambled negative control LNA gapmer and a validated positive control targeting a ubiquitously expressed gene.[1][6]
Several commercial and academic tools are available to aid in the design of LNA gapmers, incorporating these parameters to predict potent and specific sequences.[6][13]
Synthesis
LNA gapmers are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry. The synthesis involves the sequential addition of nucleotide monomers, including the LNA-modified phosphoramidites, to a solid support. Phosphorothioate linkages are introduced during the oxidation step to create the nuclease-resistant backbone.[14][] Following synthesis, the oligonucleotides are cleaved from the support, deprotected, and purified, typically by HPLC, to ensure high purity for experimental use.[6]
Mechanism of Action
The primary mechanism of action for LNA gapmers is the RNase H-mediated degradation of the target RNA.
Caption: Mechanism of LNA gapmer-mediated gene silencing.
Experimental Protocols
In Vitro Validation: Target Knockdown Assessment
This protocol describes the transfection of LNA gapmers into cultured cells to assess their ability to knockdown the target mRNA.
Materials:
-
LNA gapmers (target-specific, negative control, positive control)
-
Mammalian cell line expressing the target gene
-
Appropriate cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix and primers for the target gene and a housekeeping gene
Protocol:
-
Cell Seeding:
-
Transfection Complex Preparation:
-
Dilute the LNA gapmer in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted LNA gapmer and diluted transfection reagent, mix gently, and incubate for the recommended time to allow for complex formation.
-
-
Transfection:
-
Add the transfection complexes to the cells. The final concentration of the LNA gapmer should typically be in the range of 1-50 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Incubate the cells with the transfection complexes for 24-72 hours. The optimal incubation time should be determined experimentally.[1]
-
-
RNA Extraction and Quantification:
-
After incubation, lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of the target mRNA and a housekeeping gene using qPCR.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to cells treated with the negative control LNA gapmer.
-
Table 1: General Transfection Guidelines
| Culture Plate | Transfection Reagent | LNA Gapmer (for 50 nM final) | Cell Density (cells/well) | Final Volume/well |
| 96-well | 0.3 - 1.0 µL | 5 pmol | 6,000 | 100 µL |
| 24-well | 1 - 3 µL | 25 pmol | 40,000 | 500 µL |
| 12-well | 2 - 4 µL | 50 pmol | 80,000 | 1000 µL |
| 6-well | 3 - 36 µL | 150 pmol | 240,000 | 3000 µL |
| Refer to the transfection reagent supplier's instructions for specific recommendations. Cell density may need optimization based on cell type.[1] |
Unassisted Delivery (Gymnosis): For some cell types, particularly those that are difficult to transfect, LNA gapmers can be taken up without a transfection reagent.[1][16] In this case, higher concentrations of the LNA gapmer (typically 100 nM - 5 µM) and longer incubation times (48-72 hours) are generally required.[1]
Off-Target Effect Analysis
Assessing off-target effects is a critical step in the validation of LNA gapmers.
Caption: Workflow for identifying off-target effects.
Protocol:
-
In Silico Prediction:
-
Use bioinformatics tools to search for potential off-target transcripts with complementarity to the LNA gapmer sequence, allowing for a defined number of mismatches (e.g., up to 2).[11]
-
-
In Vitro Screening:
-
Treat a relevant human cell line (e.g., Huh-7 for liver-targeted ASOs) with the LNA gapmer at a concentration sufficient to induce on-target knockdown.[12]
-
Extract total RNA and perform whole-transcriptome analysis (e.g., microarray or RNA-Seq) to identify genes that are significantly downregulated.[12][17]
-
-
Validation:
-
Validate the potential off-target hits identified from the transcriptome analysis using qPCR with specific primers for those genes.
-
In Vivo Efficacy Assessment
This protocol outlines a general procedure for evaluating the in vivo efficacy of LNA gapmers in a mouse model.
Materials:
-
LNA gapmer formulated in sterile saline or PBS
-
Animal model (e.g., mice)
-
Syringes and needles for administration
-
Anesthesia and surgical tools (if required)
-
Tissue collection and homogenization reagents
-
RNA extraction and qPCR reagents
Protocol:
-
Administration:
-
Deliver the LNA gapmer to the animals via an appropriate route. For systemic targets, intravenous tail vein injection is common.[18] For lung-specific targets, intratracheal administration can be used.[4] Dosing will vary depending on the target, LNA gapmer potency, and animal model, and should be determined through dose-response studies.
-
-
Tissue Collection:
-
Analysis:
-
Homogenize the tissues and extract total RNA.
-
Quantify the target mRNA levels using qPCR, as described in the in vitro protocol.
-
Table 2: In Vivo LNA Gapmer Efficacy Data Summary (Example)
| Target Gene | Animal Model | Route of Administration | Dose | Time Point | % Target Knockdown (in target tissue) | Reference |
| Malat1 | FVB mice | Intratracheal | 7.5 nmol | 2 days | ~90% | [19] |
| Adam33 | FVB mice | Intratracheal | 10 nmol | 1 week | >90% | [19] |
| PTEN | Mice | Systemic | - | - | Potent downregulation | [20] |
| Gsk3β | Rat (SCI model) | Local hydrogel | - | 5 days | ~75% | [21][22] |
Toxicity and Stability Assessment
Toxicity Assessment
Toxicity is a critical consideration in the development of LNA gapmer therapeutics. Hepatotoxicity and immune stimulation are potential concerns.[20][23][24]
-
In Vitro Cytotoxicity: Assess cell viability (e.g., using an MTT assay) in cultured cells treated with a range of LNA gapmer concentrations.
-
In Vivo Toxicity: In animal studies, monitor for signs of toxicity, including changes in body weight, organ weights (liver, spleen), and clinical chemistry parameters (e.g., ALT and AST for hepatotoxicity).[20][23][24] Histopathological analysis of key organs should also be performed.[24]
Stability and Pharmacokinetics
LNA modifications and phosphorothioate backbones significantly enhance the stability of gapmers.[1][5]
-
Serum Stability: The half-life of LNA gapmers in human serum can be determined by incubating the oligonucleotide in serum at 37°C and analyzing its integrity at various time points using methods like gel electrophoresis or HPLC. LNA/DNA chimeras have shown half-lives of approximately 15 hours or more.[5][7]
-
Pharmacokinetics: Following in vivo administration, the distribution, metabolism, and excretion of the LNA gapmer can be assessed by quantifying its concentration in plasma and various tissues over time.[25][26]
Table 3: LNA Gapmer Stability Comparison
| Oligonucleotide Type | Half-life in Human Serum | Reference |
| Unmodified DNA | ~1.5 hours | [5] |
| Phosphorothioate | ~10 hours | [5] |
| 2'-O-methyl gapmer | ~12 hours | [5] |
| LNA/DNA chimera | ~15-28 hours | [5] |
Conclusion
LNA gapmers are a highly effective tool for antisense applications, offering potent and specific gene silencing. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug developers working with this promising therapeutic platform. Careful design, thorough in vitro and in vivo validation, and rigorous assessment of toxicity and stability are paramount for the successful development of LNA gapmer-based therapeutics.
References
- 1. qiagen.com [qiagen.com]
- 2. Gapmer - Wikipedia [en.wikipedia.org]
- 3. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense LNA GapmeR Custom Builder Help [qiagen.com]
- 7. academic.oup.com [academic.oup.com]
- 8. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Chemical Diversity of Locked Nucleic Acid-Modified Antisense Oligonucleotides Allows Optimization of Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antisense LNA long RNA GapmeRs design and application [bio-protocol.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Use of Gapmers for In Vivo Suppression of Hepatic mRNA Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Hydrogel-Assisted Antisense LNA Gapmer Delivery for In Situ Gene Silencing in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LNA-A(Bz) Amidite Incorporation in Dual-Labeled Hydrolysis Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) technology represents a significant advancement in oligonucleotide-based applications by enhancing hybridization performance. LNA are bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the molecule in a C3'-endo conformation. This structural constraint pre-organizes the phosphate (B84403) backbone, leading to a substantial increase in thermal stability and specificity when incorporated into oligonucleotides.
The incorporation of LNA-A(Bz) amidite, along with other LNA monomers, into dual-labeled hydrolysis probes offers several advantages over standard DNA probes, including:
-
Increased Thermal Stability: Each LNA monomer incorporation can increase the melting temperature (Tm) of a probe by 2-8 °C.[1][2] This allows for the design of shorter probes with higher affinity, which is particularly beneficial for targeting short or AT-rich sequences.[2][3]
-
Enhanced Specificity and Mismatch Discrimination: LNA-modified probes exhibit superior single-nucleotide mismatch discrimination, making them ideal for applications such as SNP genotyping and allele-specific PCR.[1][] The difference in Tm (ΔTm) between a perfectly matched and a mismatched target can be significantly increased with LNA incorporation.[1]
-
Improved Sensitivity and Signal-to-Noise Ratio: Shorter LNA probes can be designed with more effective quenching, leading to lower background fluorescence and a higher signal-to-noise ratio in hydrolysis probe assays.[2][3][]
-
Increased Nuclease Resistance: The locked structure of LNA provides enhanced resistance to both endo- and exonucleases, resulting in greater stability in biological samples.[2]
These application notes provide detailed protocols for the synthesis and application of dual-labeled hydrolysis probes containing this compound.
Data Presentation
Table 1: Performance Comparison of LNA vs. DNA Hydrolysis Probes
| Parameter | Standard DNA Probe | LNA-Modified Probe | Reference |
| Melting Temperature (Tm) | Baseline | Increase of 2-8 °C per LNA monomer | [1][2] |
| Probe Length | Typically 20-30 nucleotides | Typically 15-25 nucleotides | [5] |
| Mismatch Discrimination (ΔTm) | Lower | Higher (up to a 20°C difference for single mismatches) | [6] |
| Signal-to-Noise Ratio | Standard | Higher | [2][3][7] |
| Sensitivity | Good | Improved | [2][3] |
| Specificity | Good | Enhanced | [1][2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Dual-Labeled LNA Hydrolysis Probe
This protocol outlines the automated solid-phase synthesis of a dual-labeled hydrolysis probe containing this compound using standard phosphoramidite (B1245037) chemistry with necessary modifications.
dot
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the 3'-terminal base or quencher
-
Standard DNA phosphoramidites (dA(Bz), dC(Ac), dG(iBu), T)
-
LNA-A(Bz) phosphoramidite and other LNA phosphoramidites as required
-
5'-Reporter dye phosphoramidite (e.g., FAM)
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride; Cap B: N-methylimidazole)
-
Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the positions for LNA-A(Bz) and other LNA amidites, as well as the 5'-reporter dye.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support.
-
Coupling: The next phosphoramidite (standard DNA, LNA, or reporter dye) is activated and coupled to the free 5'-hydroxyl group.
-
Modification for LNA Amidites: Due to their steric hindrance, LNA phosphoramidites require a longer coupling time compared to standard DNA amidites. Extend the coupling time to 180-250 seconds for LNA bases.[8]
-
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
-
Modification for LNA Linkages: The oxidation of the phosphite after LNA coupling is slower. Extend the oxidation time to at least 45 seconds.[8]
-
-
-
Final Reporter Dye Coupling: In the final cycle, the 5'-reporter dye phosphoramidite is coupled.
-
DMT Group Removal (Optional): The final DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Protocol 2: Cleavage, Deprotection, and Purification
dot
Caption: Post-synthesis processing of the dual-labeled LNA probe.
Materials:
-
Ammonium (B1175870) hydroxide (B78521)/40% Methylamine (AMA) solution (1:1 v/v)
-
Dual High-Performance Liquid Chromatography (HPLC) system (Reverse-Phase and Ion-Exchange)
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Cleavage and Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add AMA solution to the vial.
-
Incubate at 65°C for 10-15 minutes for rapid deprotection.[9][10] Note: The stability of the specific reporter and quencher dyes to the deprotection conditions should be considered. For more sensitive dyes, milder deprotection conditions (e.g., ammonium hydroxide at room temperature for a longer duration) may be necessary.[1][2][3]
-
-
Evaporation: Evaporate the AMA solution to dryness using a vacuum concentrator.
-
Resuspension: Resuspend the crude oligonucleotide pellet in an appropriate buffer for purification.
-
Purification:
-
Purify the dual-labeled LNA probe using a dual HPLC method.[3] This typically involves a combination of reverse-phase HPLC (to separate based on hydrophobicity, often with the DMT group on) and ion-exchange HPLC (to separate based on charge). This ensures high purity, removing truncated and failure sequences.
-
-
Quality Control:
-
Verify the mass of the purified probe using MALDI-TOF mass spectrometry.
-
Assess the purity using analytical HPLC. A purity of ≥95% is recommended for most applications.
-
Protocol 3: SNP Genotyping using LNA Dual-Labeled Hydrolysis Probes in Real-Time PCR
This protocol provides a method for genotyping a single nucleotide polymorphism using two allele-specific LNA hydrolysis probes, each labeled with a different reporter dye.
dot
Caption: Workflow for SNP genotyping using LNA hydrolysis probes.
Materials:
-
Real-time PCR instrument
-
Genomic DNA samples
-
Forward and reverse PCR primers
-
Allele 1-specific LNA probe (e.g., FAM-labeled)
-
Allele 2-specific LNA probe (e.g., HEX- or VIC-labeled)
-
PCR master mix (containing Taq polymerase with 5' nuclease activity, dNTPs, MgCl2, and buffer)
-
Nuclease-free water
Probe and Primer Design Guidelines:
-
Primers: Design primers to have a Tm of approximately 60°C and to amplify a product of 70-150 bp.[8]
-
LNA Probes:
Procedure:
-
Reaction Setup: Prepare the real-time PCR reactions in a 25 µL final volume as follows:
| Component | Final Concentration |
| PCR Master Mix (2x) | 1x |
| Forward Primer | 200 nM |
| Reverse Primer | 200 nM |
| Allele 1 LNA Probe | 100 nM |
| Allele 2 LNA Probe | 100 nM |
| Genomic DNA | 20-50 ng |
| Nuclease-free water | to 25 µL |
-
Real-Time PCR Cycling: Perform the PCR using the following cycling conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 4 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 45 |
| Annealing/Extension/Data Acquisition | 60°C | 45 seconds |
-
Data Analysis:
-
Analyze the amplification plots for each reporter dye.
-
Genotypes are determined based on which reporter dye(s) show an increase in fluorescence:
-
Homozygous Allele 1: Signal from Allele 1 probe only.
-
Homozygous Allele 2: Signal from Allele 2 probe only.
-
Heterozygous: Signal from both probes.
-
No Template Control: No signal.
-
-
Conclusion
The incorporation of this compound and other LNA monomers into dual-labeled hydrolysis probes provides a powerful tool for a variety of molecular biology applications. The enhanced thermal stability, specificity, and sensitivity of LNA-modified probes enable more robust and reliable assays, particularly for challenging targets and applications requiring high levels of discrimination such as SNP genotyping. The protocols provided herein offer a comprehensive guide for the synthesis and application of these advanced probes.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Dual-Labeled Probe for qPCR [biosyn.com]
- 7. scribd.com [scribd.com]
- 8. glenresearch.com [glenresearch.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols for Allele-Specific PCR Using LNA Primers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Locked Nucleic Acid (LNA) primers in allele-specific PCR (AS-PCR). The inclusion of LNA bases in primers significantly enhances their binding affinity and specificity, enabling superior discrimination between alleles with single nucleotide polymorphisms (SNPs). This technology is particularly valuable for applications requiring high sensitivity and specificity, such as rare allele detection in cancer research and diagnostics.
Introduction to LNA-Enhanced Allele-Specific PCR
Allele-specific PCR is a technique used to selectively amplify a specific allele of a gene. The method relies on primers that are designed to be fully complementary to one allele at the 3' end, but mismatched to the other allele. This mismatch reduces the efficiency of PCR amplification for the non-target allele. However, conventional DNA primers can sometimes lead to false-positive results due to mis-priming and extension.
Locked Nucleic Acid (LNA) is a modified RNA nucleotide in which the ribose ring is "locked" in an N-type conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational lock increases the stability of the duplex formed between the LNA-containing oligonucleotide and its complementary DNA or RNA target. Incorporating LNAs into allele-specific primers dramatically improves their discriminatory power, leading to more reliable and sensitive SNP detection.[1][2]
Key Advantages of LNA Primers in AS-PCR:
-
Enhanced Specificity: LNA bases increase the melting temperature (Tm) of the primer-template duplex, leading to a greater difference in stability (ΔTm) between perfectly matched and mismatched targets. This results in a significant reduction of false-positive amplicons.[1][2]
-
Increased Sensitivity: The higher binding affinity of LNA primers allows for the use of lower primer concentrations and can lead to increased amplification success with low template amounts.[3]
-
Improved Assay Robustness: LNA-based assays often function effectively over a wider range of PCR conditions compared to assays using standard DNA primers.[2]
-
Flexibility in Primer Design: The increased affinity allows for the design of shorter primers that are still highly specific.
LNA Primer Design Guidelines for Allele-Specific PCR
Careful design of LNA primers is crucial for successful allele-specific PCR. The following table summarizes key design considerations.
| Parameter | Recommendation | Rationale |
| LNA Positioning | Place the LNA base at the SNP site, typically at the 3'-end or one base away from the 3'-end of the primer.[1][2][4] | Maximizes the destabilizing effect of a mismatch, thereby enhancing allele discrimination. Placing it one base away can sometimes improve PCR efficiency.[1] |
| Number of LNAs | Typically, 1-3 LNA bases are sufficient for allele-specific primers. Avoid stretches of more than 4 consecutive LNAs.[4][5] | A small number of LNAs provides the necessary specificity without inhibiting PCR efficiency. Long stretches of LNAs can lead to overly stable binding. |
| Primer Length | 18-25 nucleotides. | Standard primer length that balances specificity and annealing efficiency. |
| Melting Temperature (Tm) | Aim for a Tm of 60-65°C. The Tm of primer pairs should be similar. Each LNA substitution increases the Tm by approximately 2-8°C.[5] | Ensures efficient annealing and reduces the likelihood of non-specific amplification. |
| GC Content | 40-60%. | Promotes stable annealing. |
| 3' End | Avoid placing a G residue at the 3' end. | Can reduce non-specific priming. |
| Secondary Structures | Check for potential self-dimers and hairpins using appropriate software. | Secondary structures can interfere with primer annealing to the target sequence. |
Experimental Protocols
This section provides detailed protocols for two common methods of allele-specific PCR using LNA primers: a SYBR Green-based assay for a straightforward and cost-effective approach, and a TaqMan probe-based assay for enhanced specificity and multiplexing capabilities.
Protocol 1: Allele-Specific PCR using LNA Primers and SYBR Green Detection
This protocol is suitable for the detection of a specific allele using real-time PCR and SYBR Green I dye, which fluoresces upon binding to double-stranded DNA.
Materials:
-
DNA template (genomic DNA or cDNA)
-
Allele-specific LNA forward primer
-
Common reverse primer
-
2x SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Real-time PCR instrument
Experimental Workflow:
References
- 1. SNP Detection [qiagen.com]
- 2. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locked nucleic acids in PCR primers increase sensitivity and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
Application Notes and Protocols for LNA Probe Design in Single Nucleotide Polymorphism (SNP) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) technology offers a significant advancement in the specific and sensitive detection of Single Nucleotide Polymorphisms (SNPs). LNA are bicyclic nucleotide analogues in which a methylene (B1212753) bridge connects the 2'-oxygen of the ribose sugar to the 4'-carbon. This "locked" conformation results in an unprecedented increase in the thermal stability of duplexes with complementary DNA or RNA strands. This enhanced binding affinity allows for the design of shorter probes with superior specificity, making LNA-based probes an invaluable tool for a wide range of SNP detection applications, including quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and microarray analysis.
These application notes provide a comprehensive guide to the design and implementation of LNA probes for reliable and robust SNP detection.
Core Principles of LNA Probe Design for SNP Detection
The key to successful SNP detection using LNA probes lies in maximizing the melting temperature difference (ΔTm) between the perfectly matched and the mismatched probe-target duplexes. LNA's high binding affinity dramatically amplifies this difference, often achieving a ΔTm of around 20°C for a single mismatch, a level of discrimination not readily achievable with standard DNA probes.[1]
General design guidelines include:
-
Probe Length: LNA probes for SNP detection are typically shorter than their DNA counterparts, generally in the range of 12-15 nucleotides.[1]
-
LNA Placement: Strategic placement of LNA bases is crucial. For optimal mismatch discrimination, it is recommended to position 2-3 LNA bases directly at and around the SNP site.[1] Ideally, the SNP should be located centrally within the probe.[1]
-
Melting Temperature (Tm): The probe should be designed to have a Tm of approximately 65°C for qPCR applications and around 75°C for FISH applications.[1][2] Each LNA substitution can increase the Tm by 2-8°C, a factor to be considered during design.
-
Sequence Considerations: Avoid stretches of more than four consecutive LNA bases.[2][3] It is also advisable to maintain a GC-content between 30-60% and to avoid stretches of three or more Gs or Cs.[2][3] Palindromic sequences, especially those rich in G-C pairs, should be avoided at LNA positions.[1]
Data Presentation: Quantitative Analysis of LNA Probe Performance
The following tables summarize key quantitative data related to the performance of LNA probes in SNP detection.
Table 1: Impact of LNA Modification on Melting Temperature (Tm) and Mismatch Discrimination (ΔTm)
| Probe Type | Modification | Perfect Match Tm (°C) | Mismatch Tm (°C) | ΔTm (°C) | Reference |
| DNA | Unmodified | 54.2 | 45.8 | 8.4 | [4] |
| LNA | Single LNA at mismatch | 68.5 | 56.2 | 12.3 | [4] |
| LNA | Triplet of LNAs at mismatch | ~70-75 | ~50-55 | ~20 | [1] |
Table 2: Influence of Mismatch Type and LNA Position on Discrimination (ΔTm)
| Mismatch Type | LNA Position Relative to Mismatch | ΔTm (°C) | Reference |
| A•A | Centered LNA triplet | 12.3 | [4] |
| G•T | Centered LNA triplet (G on probe) | 5.5 | [4] |
| C•T | Not specified | >15 | [5] |
| A•G | Centered LNA triplet | Enhanced discrimination | [6] |
| C•C | Centered LNA triplet | Enhanced discrimination | [6] |
| C•A | Centered LNA triplet | Impaired discrimination | [6] |
| G•T | Centered LNA triplet | Impaired discrimination | [6] |
Note: ΔTm values can be sequence-dependent. The data presented are illustrative examples.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: LNA probe design workflow from target identification to application.
Caption: Mechanism of LNA-based SNP discrimination.
Experimental Protocols
Protocol 1: LNA-Probe Based qPCR for SNP Genotyping
This protocol outlines a typical workflow for SNP genotyping using LNA hydrolysis probes in a real-time PCR assay.
1. LNA Probe and Primer Design:
-
Design two allele-specific LNA probes, each labeled with a different fluorophore (e.g., FAM and HEX). The probes should be 12-15 nucleotides long with the SNP position in the center. Incorporate 2-3 LNA bases around the SNP. The Tm should be ~65°C.
-
Design a pair of PCR primers flanking the SNP region. The primers should have a Tm of approximately 58-60°C.
2. qPCR Reaction Setup:
| Component | Final Concentration |
| 2x qPCR Master Mix | 1x |
| Forward Primer | 200-400 nM |
| Reverse Primer | 200-400 nM |
| Allele 1 LNA Probe (e.g., FAM) | 100-200 nM |
| Allele 2 LNA Probe (e.g., HEX) | 100-200 nM |
| Genomic DNA | 1-10 ng |
| Nuclease-free water | to final volume |
3. qPCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-4 min | 1 |
| Denaturation | 95 | 15 sec | 40-45 |
| Annealing/Extension | 60 | 45-60 sec |
4. Data Analysis:
-
Analyze the amplification plots for each fluorophore.
-
Homozygous samples will show amplification in only one channel.
-
Heterozygous samples will show amplification in both channels.
-
No-template controls should show no amplification.
Protocol 2: Allele-Specific PCR with LNA-Modified Primers
This protocol describes the use of LNA-modified primers to enhance the specificity of allele-specific PCR.
1. LNA Primer Design:
-
Design two allele-specific forward primers. The 3'-terminal base of each primer should correspond to one of the SNP alleles.
-
Incorporate one or two LNA bases at or near the 3'-end of the primers to enhance allele discrimination. Placing the LNA one base away from the 3' end can sometimes improve PCR efficiency.[1]
-
Design a common reverse primer.
2. PCR Reaction Setup:
-
Set up two separate PCR reactions for each sample, one for each allele-specific primer.
Component Final Concentration 2x PCR Master Mix with a proofreading polymerase 1x Allele-specific LNA Forward Primer 200-500 nM Common Reverse Primer 200-500 nM Genomic DNA 10-50 ng | Nuclease-free water | to final volume |
3. PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 5-10 min | 1 |
| Denaturation | 95 | 30 sec | 30-35 |
| Annealing | 58-65 (optimize) | 30 sec | |
| Extension | 72 | 30-60 sec | |
| Final Extension | 72 | 5-10 min | 1 |
4. Data Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Amplification in only one of the allele-specific reactions indicates a homozygous genotype.
-
Amplification in both reactions indicates a heterozygous genotype.
Protocol 3: LNA-FISH for SNP Detection in Cultured Cells
This protocol provides a general framework for using LNA-FISH probes to detect SNPs in fixed, permeabilized cells.
1. LNA Probe Design:
-
Design an LNA probe of 20-25 nucleotides targeting the SNP.[2]
-
Label the probe with a suitable fluorophore.
-
The recommended Tm for LNA FISH probes is approximately 75°C.[2]
2. Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 70% ethanol (B145695) for at least 1 hour at 4°C.
3. Hybridization:
-
Prepare a hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate).
-
Dilute the LNA probe in the hybridization buffer to a final concentration of 1-10 nM.
-
Denature the probe solution at 80°C for 5 minutes.
-
Apply the probe solution to the coverslip and incubate in a humidified chamber at a temperature 20-30°C below the probe's Tm for 1-4 hours.
4. Washes and Mounting:
-
Wash the coverslips three times for 5 minutes each in 2x SSC at the hybridization temperature.
-
Perform a final wash in 0.1x SSC at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
5. Imaging:
-
Visualize the fluorescent signals using a fluorescence microscope with appropriate filters.
Protocol 4: LNA-Based Microarray for SNP Genotyping
This protocol provides a general workflow for SNP genotyping using microarrays with immobilized LNA capture probes.
1. LNA Probe Design and Microarray Fabrication:
-
Design allele-specific LNA capture probes (typically 12-mer) with a recommended Tm of ~65°C.[1]
-
Immobilize the LNA probes onto a solid support (e.g., glass slide) using standard microarray spotting techniques.
2. Sample Preparation and Labeling:
-
Amplify the genomic region containing the SNP using PCR.
-
Label the PCR product with a fluorescent dye (e.g., Cy3 or Cy5) during or after amplification.
-
Purify the labeled PCR product.
3. Hybridization:
-
Prepare a hybridization solution containing the labeled target DNA.
-
Apply the hybridization solution to the microarray slide.
-
Incubate the slide in a hybridization chamber at a temperature optimized for specific binding (typically 5-10°C below the average Tm of the probes) for several hours to overnight.
4. Washing and Scanning:
-
Wash the microarray slide under stringent conditions to remove non-specifically bound target DNA.
-
Scan the microarray using a laser scanner to detect the fluorescent signals at each probe spot.
5. Data Analysis:
-
Quantify the fluorescence intensity for each spot.
-
The ratio of signals from the two allele-specific probes for a given SNP determines the genotype.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no signal (qPCR/FISH) | - Inefficient probe hybridization- Low target abundance- Incorrect annealing/hybridization temperature | - Optimize annealing/hybridization temperature- Increase probe concentration- Increase amount of template DNA |
| High background signal (FISH/Microarray) | - Non-specific probe binding- Insufficient washing | - Increase stringency of post-hybridization washes (higher temperature, lower salt concentration)- Include blocking agents in hybridization buffer |
| Poor mismatch discrimination (All applications) | - Suboptimal probe design- Incorrect annealing/hybridization temperature | - Redesign probe with different LNA placement or length- Perform a temperature gradient to find the optimal annealing/hybridization temperature |
| No amplification (Allele-Specific PCR) | - PCR inhibition- Primer design issues | - Check DNA quality and purity- Redesign primers, ensuring appropriate Tm and avoiding secondary structures |
| Non-specific amplification (Allele-Specific PCR) | - Annealing temperature too low- Primer design | - Increase annealing temperature- Redesign primers for higher specificity |
Conclusion
LNA-modified probes and primers provide a powerful and versatile tool for the sensitive and specific detection of SNPs. The enhanced thermal stability and mismatch discrimination capabilities of LNA technology enable robust performance across various platforms, including qPCR, FISH, and microarrays. By following the detailed design guidelines and experimental protocols provided in these application notes, researchers, scientists, and drug development professionals can effectively leverage the advantages of LNA technology to advance their genetic analysis and diagnostic development efforts.
References
Application Notes and Protocols for miRNA Detection and Quantification Using L-A(Bz) Amidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are short, non-coding RNA molecules that play pivotal roles in regulating gene expression, making them critical targets in various fields of research and drug development. Their small size and often low abundance, however, present significant challenges for accurate detection and quantification. Locked Nucleic Acid (LNA) technology offers a powerful solution to overcome these challenges. LNA nucleosides, including LNA-A(Bz) amidite, are bicyclic RNA analogs that "lock" the ribose ring in an ideal conformation for Watson-Crick base pairing. This modification dramatically increases the binding affinity and thermal stability of oligonucleotide probes, leading to enhanced sensitivity and specificity in miRNA detection.[1][2]
These application notes provide detailed protocols for the synthesis of LNA-modified oligonucleotide probes using this compound and their application in key miRNA detection techniques: Northern blotting and in situ hybridization.
Key Advantages of LNA-Modified Probes for miRNA Detection
-
Enhanced Sensitivity: LNA-modified probes exhibit a significantly higher binding affinity for their target miRNA sequences compared to traditional DNA probes. This increased affinity translates to a substantial improvement in detection sensitivity, with studies showing at least a 10-fold increase in signal intensity in Northern blot analysis.[3][4][5] This allows for the reliable detection of low-abundance miRNAs.
-
Superior Specificity and Mismatch Discrimination: The incorporation of LNA monomers enhances the ability to discriminate between closely related miRNA family members, even those differing by a single nucleotide.[1][6][7] The melting temperature (Tm) difference between a perfectly matched and a mismatched target can be increased by up to 8°C with LNA incorporation, significantly reducing off-target hybridization.[1]
-
Increased Thermal Stability: Each LNA monomer incorporated into an oligonucleotide probe increases the melting temperature (Tm) of the duplex by 2-8°C.[1][8] This allows for the use of shorter probes while maintaining high Tm values, which is crucial for the specific detection of small miRNA molecules.
-
Tm Normalization: LNA modifications enable the design of probes with a narrow and normalized Tm range, regardless of the GC content of the target miRNA. This is particularly advantageous for multiplex assays and microarray applications where uniform hybridization conditions are required.[1]
Data Presentation: Performance of LNA-Modified Probes
The following tables summarize the quantitative advantages of using LNA-modified probes for miRNA detection compared to conventional DNA probes.
| Parameter | LNA-Modified Probes | Conventional DNA Probes | Reference |
| Sensitivity (Northern Blot) | At least 10-fold higher signal intensity | Standard | [3][4][5] |
| Melting Temperature (Tm) Increase per LNA Monomer | +2 to +8°C | N/A | [1][8] |
| Single Nucleotide Mismatch Discrimination (ΔTm) | Up to 8°C increase | Lower | [1] |
| qPCR Amplification Efficiency | May be slightly lower in some cases | Generally higher | [9] |
| qPCR Cq Values | May be one cycle higher on average in some systems | Generally lower | [9] |
Table 1: Quantitative Comparison of LNA-Modified Probes and DNA Probes for miRNA Detection.
Experimental Protocols
Protocol 1: Synthesis of LNA-Modified Oligonucleotide Probes
This protocol outlines the solid-phase synthesis of LNA-modified oligonucleotides using LNA-A(Bz) phosphoramidite (B1245037) and standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
LNA-A(Bz) CE-Phosphoramidite
-
Standard DNA/RNA phosphoramidites (dA, dC, dG, T/U)
-
Solid support (e.g., CPG) functionalized with the initial nucleoside
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Acetonitrile (synthesis grade)
-
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)
Probe Design Guidelines:
-
LNA Placement: For optimal mismatch discrimination, a triplet of LNA residues centered on the mismatch is generally effective.[10][11]
-
LNA Content: A typical 18-mer probe should contain a maximum of 7-8 LNAs.
-
Avoid LNA Stretches: Avoid runs of more than four consecutive LNAs to prevent overly tight hybridization in that region.
-
3' End: Avoid placing stretches of LNAs near the 3' end of the oligonucleotide.
-
Self-Complementarity: Design probes to avoid self-complementarity and cross-hybridization with other LNA-containing oligonucleotides.
-
Tm Matching: Ensure the Tm of primers is matched, keeping in mind that each LNA substitution increases the Tm by 2-6°C.
Synthesis Cycle:
The synthesis cycle for incorporating an LNA-A(Bz) monomer is similar to that of standard phosphoramidites, with a slightly extended coupling time.
-
De-blocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The LNA-A(Bz) phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 60-180 seconds) is recommended for LNA amidites compared to standard DNA amidites to ensure efficient coupling.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer solution.
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Post-Synthesis Processing:
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and phosphate backbone) are removed by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours.
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to obtain the full-length, high-purity LNA-modified probe.
Workflow for LNA-Modified Oligonucleotide Synthesis
Caption: Automated solid-phase synthesis cycle for LNA-modified oligonucleotides.
Protocol 2: miRNA Detection by Northern Blotting with LNA-Modified Probes
This protocol provides a method for the sensitive and specific detection of mature miRNAs from total RNA samples.
Materials:
-
Total RNA sample
-
15% denaturing polyacrylamide gel (with 7M Urea)
-
TBE buffer (Tris/Borate/EDTA)
-
Semi-dry or wet electroblotting system
-
Positively charged nylon membrane
-
UV cross-linker
-
Hybridization oven and bottles
-
LNA-modified oligonucleotide probe (labeled)
-
T4 Polynucleotide Kinase (for 5' end-labeling)
-
[γ-³²P]ATP (for radioactive labeling) or non-radioactive labeling kit (e.g., DIG)
-
Hybridization buffer (e.g., PerfectHyb™ Plus)
-
Washing buffers (e.g., 2x SSC with 0.1% SDS, 0.1x SSC with 0.1% SDS)
-
Phosphor screen and imager (for radioactive detection) or appropriate detection reagents for non-radioactive labels
Procedure:
-
RNA Electrophoresis:
-
Denature 10-20 µg of total RNA at 65°C for 10 minutes and immediately place on ice.
-
Load the RNA samples onto a 15% denaturing polyacrylamide gel.
-
Run the gel in 1x TBE buffer until the bromophenol blue dye front is near the bottom of the gel.
-
-
Electroblotting:
-
Transfer the size-separated RNA from the gel to a positively charged nylon membrane using a semi-dry or wet electroblotting apparatus.
-
-
Cross-linking:
-
UV-crosslink the RNA to the membrane according to the manufacturer's instructions for the UV cross-linker.
-
-
Probe Labeling:
-
For radioactive labeling, 5'-end label the LNA probe with [γ-³²P]ATP using T4 Polynucleotide Kinase.
-
For non-radioactive labeling, follow the instructions of the chosen labeling kit (e.g., DIG labeling).
-
-
Pre-hybridization and Hybridization:
-
Pre-hybridize the membrane in hybridization buffer at the optimal hybridization temperature (typically 10-15°C below the calculated Tm of the LNA probe-miRNA duplex) for at least 1 hour.
-
Add the labeled LNA probe to the hybridization buffer and incubate overnight at the same temperature.
-
-
Washing:
-
Perform a series of washes to remove unbound probe. A typical washing procedure is:
-
2 x 15 minutes in 2x SSC, 0.1% SDS at the hybridization temperature.
-
2 x 15 minutes in 0.1x SSC, 0.1% SDS at a higher stringency temperature if needed to reduce background.
-
-
-
Signal Detection:
-
For radioactive probes, expose the membrane to a phosphor screen and visualize the signal using a phosphor imager.
-
For non-radioactive probes, perform the immunological detection steps as per the kit's instructions and visualize the signal.
-
Workflow for miRNA Northern Blotting with LNA Probes
Caption: Workflow for miRNA detection by Northern blotting using LNA-modified probes.
Protocol 3: miRNA In Situ Hybridization (ISH) with LNA-Modified Probes
This protocol describes the detection of miRNAs in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
Hybridization buffer (e.g., containing 50% formamide)
-
DIG-labeled LNA-miRNA probe
-
Anti-DIG antibody conjugated to Alkaline Phosphatase (AP)
-
NBT/BCIP substrate solution for colorimetric detection
-
Nuclear Fast Red counterstain (optional)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol (100%, 95%, 70%) and finally in PBS.
-
-
Permeabilization:
-
Digest the sections with Proteinase K to improve probe accessibility. The concentration and incubation time should be optimized for the specific tissue type.
-
-
Pre-hybridization:
-
Incubate the slides in hybridization buffer at the hybridization temperature for 1-2 hours.
-
-
Hybridization:
-
Dilute the DIG-labeled LNA probe in hybridization buffer.
-
Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the optimized hybridization temperature (e.g., 55°C).
-
-
Stringent Washes:
-
Remove the coverslips and perform a series of stringent washes to remove unbound and non-specifically bound probe. An example wash series:
-
5 minutes in 2x SSC at the hybridization temperature.
-
2 x 10 minutes in 0.2x SSC at the hybridization temperature.
-
2 x 5 minutes in PBS at room temperature.
-
-
-
Immunological Detection:
-
Block non-specific antibody binding with a suitable blocking solution.
-
Incubate with an anti-DIG-AP antibody conjugate.
-
Wash slides in PBS to remove unbound antibody.
-
-
Colorimetric Detection:
-
Incubate the slides with NBT/BCIP substrate solution until the desired color intensity is reached. Monitor the color development under a microscope.
-
Stop the reaction by washing in water.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain the nuclei with Nuclear Fast Red.
-
Dehydrate the sections through an ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Workflow for miRNA In Situ Hybridization
Caption: Workflow for miRNA in situ hybridization using LNA-DIG probes.
Conclusion
The use of this compound to synthesize LNA-modified oligonucleotide probes provides a robust and highly effective method for the sensitive and specific detection and quantification of miRNAs. The protocols and data presented in these application notes demonstrate the significant advantages of LNA technology for researchers, scientists, and drug development professionals working with these important regulatory molecules.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. miRNA Quantification [qiagen.com]
- 3. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanopore-Based Selective Discrimination of MicroRNAs with Single-Nucleotide Difference Using Locked Nucleic Acid-Modified Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Specific and sensitive quantitative RT-PCR of miRNAs with DNA primers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Notes and Protocols for the Deprotection of LNA®-Containing Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Locked Nucleic Acid (LNA®) oligonucleotides are a class of modified nucleic acid analogs that exhibit enhanced thermal stability, target affinity, and nuclease resistance, making them valuable tools in various research, diagnostic, and therapeutic applications. The synthesis of LNA-containing oligonucleotides is performed using standard automated phosphoramidite (B1245037) chemistry. Following synthesis, a critical step is the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate (B84403) backbone. This process is known as deprotection.
The choice of deprotection protocol is crucial and depends on the nature of the protecting groups used during synthesis (standard or mild) and the presence of any sensitive modifications or dyes within the oligonucleotide sequence. This document provides detailed protocols for three common deprotection strategies: a standard method using ammonium (B1175870) hydroxide (B78521), a fast method using a mixture of ammonium hydroxide and methylamine (B109427) (AMA), and a mild method using potassium carbonate for sensitive oligonucleotides.
Data Presentation: Comparison of Deprotection Protocols
The selection of a deprotection strategy involves a trade-off between speed and the sensitivity of the oligonucleotide to the deprotection reagents. The following table summarizes the conditions for the three primary deprotection protocols. While specific quantitative data for LNA-containing oligonucleotides is not extensively published, the typical purity and yield for similarly processed modified oligonucleotides, such as RNA, provide a reliable estimate.[1][2]
| Parameter | Standard Deprotection | Fast Deprotection (UltraFAST) | Mild Deprotection (UltraMILD) |
| Reagent | Concentrated Ammonium Hydroxide (NH₄OH) | Ammonium Hydroxide/40% Methylamine (AMA) (1:1 v/v) | 0.05 M Potassium Carbonate (K₂CO₃) in Methanol (B129727) |
| Temperature | 55°C | 65°C | Room Temperature |
| Time | 8-17 hours | 10 minutes | 4 hours |
| Compatibility | Standard DNA/LNA protecting groups (e.g., Bz-dA, iBu-dG, Bz-dC). | Requires Ac-dC instead of Bz-dC. Compatible with most standard protecting groups. | Requires UltraMILD protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC). |
| Best For | Unmodified LNA-DNA chimeras or those with robust modifications. | Rapid deprotection of LNA oligos without sensitive modifications. | LNA oligonucleotides containing base-labile dyes (e.g., TAMRA, Cy5) or other sensitive functional groups.[3][4][5] |
| Typical Purity | >85% (post-purification) | >90% (post-purification) | >90% (post-purification) |
| Typical Yield | Good | High | High |
| Deprotection Efficiency | High | Very High | High |
*Typical purity and yield are based on data for modified RNA oligonucleotides after purification (e.g., via Glen-Pak™ cartridges) and can be considered representative for LNA-containing oligonucleotides. Actual values may vary depending on the sequence, length, and purification method.[1][2]
Experimental Workflows and Signaling Pathways
The general workflow for the deprotection of LNA-containing oligonucleotides is a multi-step process that begins after solid-phase synthesis and concludes with the purified, biologically active oligonucleotide. The diagram below illustrates the key stages of this process.
Caption: General workflow for the deprotection and purification of LNA-containing oligonucleotides.
Experimental Protocols
Note: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for LNA-containing oligonucleotides synthesized with standard protecting groups (e.g., Bz-dA, iBu-dG, Bz-dC) and without any base-labile modifications.
Materials:
-
LNA oligonucleotide synthesized on a solid support (e.g., CPG) in a synthesis column.
-
Concentrated ammonium hydroxide (28-30%).
-
Screw-cap, chemically resistant vials (e.g., 2 mL).
-
Heating block or oven.
-
Centrifugal evaporator.
Methodology:
-
Carefully transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly to prevent the ammonia (B1221849) gas from escaping.
-
Incubate the vial at 55°C for 8 to 17 hours. The exact time will depend on the specific protecting groups used, with longer times required for more robust groups like iBu-dG.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
The resulting pellet is the crude, deprotected LNA oligonucleotide, which can be resuspended in water or an appropriate buffer for purification.
Protocol 2: Fast Deprotection with AMA (UltraFAST)
This protocol significantly reduces the deprotection time and is suitable for LNA oligonucleotides synthesized with Ac-dC in place of Bz-dC.[1][2] Caution: Avoid using this method if your sequence contains Me-Bz-C-LNA, as methylamine can cause an N4-methyl modification.
Materials:
-
LNA oligonucleotide synthesized on a solid support (with Ac-dC).
-
Concentrated ammonium hydroxide (28-30%).
-
40% aqueous methylamine solution.
-
Screw-cap, chemically resistant vials.
-
Heating block.
-
Centrifugal evaporator.
Methodology:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). Prepare this solution fresh before use.
-
Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of the freshly prepared AMA reagent to the vial.
-
Seal the vial tightly.
-
After incubation, immediately cool the vial on ice to stop the reaction.
-
Once cool, carefully open the vial in a fume hood.
-
Transfer the AMA solution containing the oligonucleotide to a new microcentrifuge tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
The dried pellet contains the crude, deprotected LNA oligonucleotide, ready for purification.
Protocol 3: Mild Deprotection with Potassium Carbonate (UltraMILD)
This protocol is designed for LNA oligonucleotides that contain sensitive modifications, such as certain fluorescent dyes, and have been synthesized using UltraMILD protecting groups (Pac-dA, iPr-Pac-dG, Ac-dC).[3][4]
Materials:
-
LNA oligonucleotide synthesized on a solid support using UltraMILD phosphoramidites.
-
0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Screw-cap, chemically resistant vials.
-
Shaker or rotator.
-
Glacial acetic acid.
-
Centrifugal evaporator.
Methodology:
-
Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.
-
Seal the vial and place it on a shaker at room temperature for 4 hours.[1][4]
-
After incubation, transfer the methanolic solution to a new microcentrifuge tube.
-
Neutralize the solution by adding 6 µL of glacial acetic acid for every 1 mL of the deprotection solution.[4] This step is crucial as drying an unneutralized basic methanolic solution can damage the oligonucleotide.
-
Evaporate the neutralized solution to dryness using a centrifugal evaporator.
-
The resulting pellet is the crude, deprotected LNA oligonucleotide, which can then be purified.
Post-Deprotection Processing
Following deprotection, the crude oligonucleotide mixture contains the full-length product as well as shorter failure sequences and residual protecting groups. Therefore, purification is typically required. Common purification methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates oligonucleotides based on hydrophobicity. This is often performed with the 5'-DMT group attached ("DMT-on") to enhance the separation of the full-length product from failure sequences.
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates oligonucleotides based on the negative charge of the phosphate backbone.
-
Cartridge Purification: A faster, lower-resolution method suitable for many applications.
After purification, the quality and identity of the LNA-containing oligonucleotide should be confirmed by methods such as mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC or UPLC.
References
Application Notes and Protocols for HPLC Purification of LNA® Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) modified oligonucleotides have emerged as a powerful class of therapeutic and diagnostic molecules due to their exceptional binding affinity, specificity, and nuclease resistance. These synthetic analogues contain at least one LNA monomer, where the ribose sugar ring is conformationally 'locked' by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the phosphate (B84403) backbone, leading to enhanced hybridization properties with complementary DNA and RNA targets.
The therapeutic potential of LNA-modified oligonucleotides, particularly in antisense and RNAi applications, is vast. However, the synthetic nature of these molecules necessitates stringent purification to remove process-related impurities such as truncated sequences (shortmers), failure sequences, and residual protecting groups. The presence of such impurities can significantly impact the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of oligonucleotides, offering high resolution and reproducibility. The unique physicochemical properties of LNA modifications, however, present specific challenges and require optimized HPLC protocols for efficient purification.
This document provides detailed application notes and protocols for the purification of LNA-modified oligonucleotides using three primary HPLC modes: Ion-Pair Reversed-Phase (IP-RP) HPLC, Anion-Exchange (AEX) HPLC, and Hydrophilic Interaction Chromatography (HILIC).
Challenges in LNA® Oligonucleotide Purification
The introduction of LNA monomers can alter the overall charge and hydrophobicity of an oligonucleotide compared to its unmodified counterpart. This necessitates careful optimization of HPLC methods to achieve adequate separation from closely related impurities. Key challenges include:
-
Co-elution of Impurities: Truncated sequences (n-1, n-2) and other synthesis-related impurities can have very similar retention times to the full-length product.
-
Secondary Structures: LNA-modified oligonucleotides can form stable secondary structures that may lead to peak broadening or splitting during chromatography.
-
Phosphorothioate (B77711) Modifications: The presence of phosphorothioate linkages, often used in conjunction with LNA modifications to enhance nuclease resistance, introduces diastereomers that can further complicate purification.
HPLC Purification Strategies
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP-HPLC is a widely used technique for oligonucleotide purification that separates molecules based on their hydrophobicity. An ion-pairing agent, typically a tertiary amine such as triethylammonium (B8662869) (TEA), is added to the mobile phase to neutralize the negative charges on the phosphate backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase (e.g., C8 or C18).
Anion-Exchange (AEX) HPLC
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[1] The stationary phase consists of a positively charged matrix that binds the negatively charged oligonucleotides. Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions. AEX-HPLC is particularly effective for separating full-length products from shorter failure sequences and can successfully separate phosphothiolate, LNA, and BNA modified oligonucleotides.[1]
Hydrophilic Interaction Chromatography (HILIC)
HILIC is an alternative chromatographic technique that has gained traction for the analysis and purification of polar compounds like oligonucleotides.[2] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. HILIC offers a different selectivity compared to IP-RP and AEX and is compatible with mass spectrometry (MS) due to the use of volatile mobile phases.
Quantitative Data Summary
The following table summarizes typical HPLC conditions and expected purity for the purification of LNA-modified oligonucleotides. It is important to note that optimal conditions will vary depending on the specific sequence, length, and modification pattern of the oligonucleotide.
| Parameter | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC | Hydrophilic Interaction (HILIC) |
| Column | C8 or C18, 5-10 µm particle size | Quaternary ammonium (B1175870) functionalized polymer-based, non-porous | Amide or Diol-based, 3-5 µm particle size |
| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5 | 20 mM Tris-HCl, pH 8.5 | 100 mM Ammonium acetate in Water/Acetonitrile (95:5) |
| Mobile Phase B | 0.1 M TEAA in 50% Acetonitrile | 20 mM Tris-HCl, 1 M NaCl, pH 8.5 | Acetonitrile |
| Gradient | 0-50% B over 20 min | 0-100% B over 30 min | 95-50% B over 20 min |
| Flow Rate | 1.0 - 5.0 mL/min (preparative) | 1.0 - 5.0 mL/min (preparative) | 0.5 - 2.0 mL/min (analytical/semi-prep) |
| Temperature | 50-65 °C | 60-80 °C | 30-50 °C |
| Achieved Purity | >90% | >95%[1] | >90% |
Experimental Workflows and Logical Relationships
Figure 1. General experimental workflow for the HPLC purification of LNA-modified oligonucleotides.
Figure 2. Logical relationship for selecting an appropriate HPLC method for LNA oligonucleotide purification.
Detailed Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification
This protocol is a general guideline and should be optimized for each specific LNA-modified oligonucleotide.
1. Materials and Reagents:
-
Crude LNA-modified oligonucleotide, lyophilized
-
HPLC-grade acetonitrile
-
Triethylamine (TEA)
-
Acetic acid, glacial
-
Nuclease-free water
-
IP-RP HPLC column (e.g., C8 or C18, preparative scale)
-
HPLC system with a preparative pump, autosampler, UV detector, and fraction collector
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous Buffer): 0.1 M Triethylammonium acetate (TEAA), pH 7.5. To prepare 1 L, add 13.9 mL of TEA to 950 mL of nuclease-free water. Adjust the pH to 7.5 with glacial acetic acid. Bring the final volume to 1 L with nuclease-free water.
-
Mobile Phase B (Organic Eluent): 0.1 M TEAA in 50% acetonitrile. Prepare 1 L of 0.1 M TEAA as described above. Add 500 mL of this solution to 500 mL of HPLC-grade acetonitrile.
3. Sample Preparation:
-
Dissolve the crude LNA oligonucleotide in Mobile Phase A to a final concentration of 10-50 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Method:
-
Column: Preparative C8 or C18 column (e.g., 10 x 250 mm, 10 µm).
-
Flow Rate: 4.0 mL/min.
-
Column Temperature: 60 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 100-1000 µL, depending on the column size and sample concentration.
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: 0-50% B (linear gradient)
-
25-30 min: 50-100% B
-
30-35 min: 100% B (column wash)
-
35-40 min: 100% A (re-equilibration)
-
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction by analytical IP-RP-HPLC.
-
Pool the fractions with the desired purity.
6. Post-Purification Processing:
-
Remove the organic solvent and volatile salts by vacuum centrifugation or lyophilization.
-
Perform desalting using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
-
Lyophilize the final product to obtain a dry, stable powder.
Protocol 2: Anion-Exchange (AEX) HPLC Purification
This protocol is particularly useful for achieving high purity and separating shortmer impurities.
1. Materials and Reagents:
-
Crude LNA-modified oligonucleotide, lyophilized
-
Tris-HCl buffer components
-
Sodium chloride (NaCl)
-
Nuclease-free water
-
AEX HPLC column (e.g., quaternary ammonium functionalized, preparative scale)
-
HPLC system as described in Protocol 1
2. Mobile Phase Preparation:
-
Mobile Phase A (Low Salt Buffer): 20 mM Tris-HCl, pH 8.5.
-
Mobile Phase B (High Salt Buffer): 20 mM Tris-HCl, 1.0 M NaCl, pH 8.5.
3. Sample Preparation:
-
Dissolve the crude LNA oligonucleotide in Mobile Phase A to a concentration of 10-50 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
4. HPLC Method:
-
Column: Preparative AEX column (e.g., 10 x 100 mm).
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 75 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 100-1000 µL.
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B (column wash)
-
40-45 min: 100% A (re-equilibration)
-
5. Fraction Collection and Analysis:
-
Collect fractions of the main peak.
-
Analyze fraction purity by analytical AEX-HPLC.
-
Pool fractions meeting the purity specifications.
6. Post-Purification Processing:
-
Desalt the pooled fractions to remove the high concentration of NaCl.
-
Lyophilize the desalted product.
Protocol 3: Hydrophilic Interaction Chromatography (HILIC) Purification
This protocol offers an alternative selectivity and is amenable to MS-based analysis.
1. Materials and Reagents:
-
Crude LNA-modified oligonucleotide, lyophilized
-
Ammonium acetate
-
HPLC-grade acetonitrile
-
Nuclease-free water
-
HILIC column (e.g., amide or diol-based, semi-preparative scale)
-
HPLC system as described in Protocol 1
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous Buffer): 100 mM Ammonium acetate in water/acetonitrile (95:5, v/v).
-
Mobile Phase B (Organic Eluent): Acetonitrile.
3. Sample Preparation:
-
Dissolve the crude LNA oligonucleotide in a mixture of Mobile Phase A and B (e.g., 20:80 v/v) to a concentration of 5-20 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
4. HPLC Method:
-
Column: Semi-preparative HILIC column (e.g., 4.6 x 150 mm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 50-200 µL.
-
Gradient:
-
0-2 min: 95% B
-
2-22 min: 95-50% B (linear gradient)
-
22-25 min: 50% B
-
25-27 min: 95% B (re-equilibration)
-
27-35 min: 95% B
-
5. Fraction Collection and Analysis:
-
Collect fractions of the main peak.
-
Analyze fraction purity by analytical HILIC.
-
Pool pure fractions.
6. Post-Purification Processing:
-
Lyophilize the pooled fractions directly, as the mobile phase is volatile.
Conclusion
The successful purification of LNA-modified oligonucleotides is critical for their application in research, diagnostics, and therapeutics. IP-RP-HPLC, AEX-HPLC, and HILIC are powerful techniques that, when optimized, can yield highly pure LNA oligonucleotides. The choice of method depends on the specific properties of the oligonucleotide, the nature of the impurities, and the desired final purity. The protocols provided here serve as a starting point for method development, and further optimization is encouraged to achieve the best possible separation for each unique LNA-modified oligonucleotide.
References
Designing a New Era of Oligonucleotide Therapeutics: Application Notes for LNA Design Software and Online Tools
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) oligonucleotides have emerged as a powerful tool in research and therapeutic development, offering unprecedented target affinity and specificity. The design of these molecules is critical to their success. This document provides detailed application notes and protocols for leveraging key online design tools and software, ensuring optimal design and experimental success.
Overview of LNA Oligonucleotide Design Tools
Two of the most prominent providers of LNA oligonucleotide design tools are QIAGEN (formerly Exiqon) and Integrated DNA Technologies (IDT). These platforms offer sophisticated algorithms that consider numerous parameters to predict the most effective and specific LNA designs for various applications.
QIAGEN's LNA Oligo Design Tools (formerly Exiqon)
QIAGEN's suite of tools is built on over two decades of experience in LNA design and experimental validation. Their online platform for applications like antisense LNA GapmeRs evaluates thousands of potential designs against more than 30 design parameters.[1] Key considerations include:
-
Target Accessibility: Utilizes local secondary structure prediction to identify accessible regions on the target RNA, enhancing potency.[1]
-
Off-Target Evaluation: Performs sequence alignment searches against comprehensive databases like ENSEMBL to minimize off-target effects in both spliced and unspliced transcriptomes.[1]
-
Optimal Oligonucleotide Properties: Optimizes for length, melting temperature (T), gap size (for GapmeRs), self-complementarity, and the precise placement of LNA modifications.[1]
Integrated DNA Technologies (IDT) SciTools™
IDT's SciTools™ web server provides a comprehensive suite of applications for oligonucleotide analysis and design, including a specific tool for LNA-modified probes and primers.[2] The LNA design tool allows users to:
-
Achieve a Target T: The software strategically introduces LNA modifications to a sequence to reach a desired melting temperature, often allowing for shorter, more specific probes.[3]
-
Predict Biophysical Properties: The OligoAnalyzer™ tool within the suite predicts various properties, including T, hairpin formation, self-dimerization, and hetero-dimerization potential.[2]
Key Applications and Design Considerations
LNA technology is versatile and can be applied to a range of molecular biology techniques. Below are key design guidelines for some of the most common applications.
LNA Antisense GapmeRs for Gene Knockdown
LNA GapmeRs are potent antisense oligonucleotides that mediate RNase H-dependent degradation of target RNA. A typical design consists of a central "gap" of DNA monomers flanked by LNA "wings."
General Design Guidelines:
-
Length: Typically 16 nucleotides long.[4]
-
LNA Placement: LNA monomers are placed in the flanking regions to increase binding affinity and nuclease resistance.[4]
-
DNA Gap: The central DNA gap is essential for recruiting RNase H, which cleaves the target RNA strand.[4]
-
Backbone: A full phosphorothioate (B77711) (PS) backbone is recommended to provide exceptional resistance to enzymatic degradation.[4]
-
Self-Complementarity: Avoid sequences prone to self-dimerization, as the high affinity of LNA can lead to very stable and undesirable structures.[5]
-
GC Content: Aim for a GC content between 30-60%.[5]
LNA Probes for qPCR
LNA-enhanced qPCR probes offer increased sensitivity and specificity, making them ideal for demanding applications like single nucleotide polymorphism (SNP) genotyping and the detection of low-abundance targets.
General Design Guidelines:
-
T: The T\ of an LNA probe should be 5-10°C higher than that of the corresponding PCR primers.[6] A typical T\ for LNA probes is in the range of 65-70°C.[6]
-
Length: LNA modification allows for shorter probe designs (typically 15-18 nucleotides) compared to standard DNA probes.[6]
-
LNA Placement: For SNP detection, placing one or two LNA bases at the SNP site can significantly improve discrimination.[6] In general, substituting every third base with LNA in the central part of the probe is a good starting point.[6]
-
3' End Blocking: The 3' end of the probe must be blocked (e.g., with a phosphate (B84403) group) to prevent extension by the polymerase.[6]
-
Sequence Constraints: Avoid a guanine (B1146940) (G) at the 5' end next to the fluorophore, as it can quench the fluorescent signal.[6] Also, avoid stretches of more than three G's.[6]
LNA Probes for Fluorescence In Situ Hybridization (FISH)
LNA-based FISH probes provide superior sensitivity and specificity for the detection of RNA and DNA targets within cells and tissues. Their high affinity allows for shorter probes and more stringent hybridization conditions.
General Design Guidelines:
-
Length: Typically 20-25 nucleotides.[7]
-
T: A T\ of approximately 75°C is recommended.[7]
-
LNA Placement: Avoid stretches of more than four consecutive LNA bases.[7]
-
Sequence Constraints: Keep GC content between 30-60% and avoid stretches of three or more G's or C's.[7] Avoid palindromic sequences, especially those rich in G-C pairs.[7]
Quantitative Data and Performance
The incorporation of LNA modifications leads to significant and predictable improvements in oligonucleotide performance.
Table 1: Performance of LNA vs. DNA Probes in qPCR
| Probe Type | Target | Probe Length | T\ (°C) | Cq Value (with template) | Cq Value (no template control) |
| DNA (unmodified) | Human RSV A M2-2 gene | 17-mer | 49.9 | ~27.5 | No amplification |
| LNA (Affinity Plus™) | Human RSV A M2-2 gene | 17-mer (7 LNA bases) | 68.1 | ~24.0 | No amplification |
| LNA (PrimeTime™) | Human RSV A M2-2 gene | 17-mer (7 LNA bases) | 68.1 | ~24.0 | No amplification |
| Data adapted from Integrated DNA Technologies, 2022.[5] The LNA-modified probes show a significantly lower Cq value, indicating more efficient and rapid target amplification. |
Table 2: In Vitro Knockdown Efficiency of LNA GapmeRs
| Target Gene | Cell Line | LNA GapmeR Concentration | Knockdown Efficiency (%) |
| MALAT1 | Multiple Myeloma (MM.1S) | 5 µM (gymnotic delivery) | >90% |
| β-catenin | Colon Cancer (Colo-205) | ~250 nM (gymnotic delivery) | ~50% (mRNA) |
| SLC25A25-AS1 | HeLa | 25 nM (transfected) | ~90% |
| Data adapted from Amodio et al., 2018[8], Green et al.[1], and Stenvang et al., 2020[9]. |
Table 3: Comparison of LNA and DNA Probes for In Situ Hybridization
| Probe Type | Target | Signal Intensity (Relative Fluorescence Units) | Background |
| DNA | E. coli 16S rRNA (Eco468 probe) | ~100 | Low |
| LNA (3 substitutions) | E. coli 16S rRNA (Eco468 probe) | ~2200 | Low |
| Data adapted from Kubota et al., 2006.[10] The LNA-modified probe exhibited a 22-fold increase in fluorescence intensity compared to the corresponding DNA probe. |
Experimental Protocols
Protocol: LNA GapmeR-Mediated Gene Knockdown in Cell Culture (Transfection)
This protocol is a general guideline for transfecting adherent cells with LNA GapmeRs. Optimization is recommended for each cell line.
Materials:
-
LNA GapmeR (e.g., from QIAGEN)
-
Appropriate cell line and culture medium
-
Lipofection-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Multi-well cell culture plates
-
Nuclease-free water or TE buffer
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to reach 50-70% confluency at the time of transfection.[11] For a 24-well plate, this is typically 5 x 10^4 cells per well.[11]
-
LNA GapmeR Preparation: Resuspend the LNA GapmeR in nuclease-free water or TE buffer to a stock concentration of 20 µM.
-
Complex Formation (per well of a 24-well plate): a. Dilute the LNA GapmeR to the desired final concentration (e.g., 1-50 nM) in 50 µL of Opti-MEM™.[12] b. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 50 µL of Opti-MEM™. For RNAiMAX, 1.5 µL is a good starting point. c. Combine the diluted LNA GapmeR and the diluted transfection reagent. Mix gently by pipetting. d. Incubate for 15-20 minutes at room temperature to allow complexes to form.[11]
-
Transfection: Add the 100 µL of LNA GapmeR-lipid complex drop-wise to the cells in each well.[11]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells and analyze the knockdown of the target RNA by RT-qPCR and the corresponding protein by Western blot.
Protocol: LNA GapmeR Delivery via Gymnosis (Transfection-Free)
Gymnosis, or naked uptake, is a method for delivering LNA oligonucleotides to cells without a transfection reagent. This is particularly useful for sensitive or hard-to-transfect cell lines.
Materials:
-
LNA GapmeR with a phosphorothioate backbone
-
Appropriate cell line and culture medium
-
Multi-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to become confluent after the desired incubation period (typically 6-10 days).[13]
-
Oligonucleotide Preparation: Dissolve the LNA GapmeR in sterile PBS.
-
Treatment: The day after plating, add the LNA GapmeR directly to the culture medium to achieve the desired final concentration (typically 1-10 µM).[13]
-
Incubation: Incubate the cells for 3-10 days.[13] For longer incubation times, the medium containing the LNA GapmeR can be replaced every few days.
-
Analysis: Harvest cells at various time points to assess target knockdown by RT-qPCR and Western blot. Maximum mRNA silencing is often observed after 3-5 days, while protein silencing may take 6-10 days.[13]
Protocol: LNA-Based Fluorescence In Situ Hybridization (FISH)
This protocol provides a framework for detecting RNA targets in fixed cells using LNA-FISH probes.
Materials:
-
DIG or Biotin-labeled LNA probe
-
Cells grown on chamber slides
-
10% Neutral-buffered formalin
-
PBS
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 0.1% Tween-20)
-
Wash buffers (e.g., 0.1x SSC with 0.1% Tween-20)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently-labeled anti-DIG or streptavidin conjugate
-
DAPI-containing mounting medium
Procedure:
-
Cell Fixation and Permeabilization: a. Fix cells overnight in 10% neutral-buffered formalin.[7] b. Wash with PBS and permeabilize by incubating in 70% ethanol for at least 1 hour at 4°C.[7]
-
Pre-hybridization: Pre-hybridize the cells in hybridization buffer for 1 hour at the hybridization temperature.[7]
-
Hybridization: a. Dilute the LNA probe in hybridization buffer to a final concentration of 5-25 nM.[7] b. Denature the probe and target RNA by incubating the slides at a temperature ~30°C above the hybridization temperature for 5 minutes. c. Hybridize for 1-4 hours at a temperature calculated to be ~30°C below the probe's predicted T.[14] For many LNA probes, this is around 55-65°C.[7]
-
Post-Hybridization Washes: a. Perform a series of stringent washes to remove unbound probe. A typical wash series would be:
- 2x SSC at the hybridization temperature.
- 0.5x SSC at the hybridization temperature.
- 0.2x SSC at room temperature.
-
Detection: a. Block the samples for 30 minutes in blocking solution. b. Incubate with the appropriate fluorescently-labeled antibody or streptavidin conjugate (e.g., anti-DIG-FITC) for 1 hour at room temperature. c. Wash several times in PBS with 0.1% Tween-20.
-
Mounting and Imaging: Mount the slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
Visualizing Workflows and Pathways
LNA Oligonucleotide Design and Validation Workflow
Caption: General workflow for LNA oligonucleotide design and validation.
Targeting the Wnt/β-Catenin Signaling Pathway with LNA Antisense Oligos
Caption: LNA ASOs targeting β-catenin mRNA to inhibit Wnt signaling.
Targeting the STAT3 Signaling Pathway with LNA Antisense Oligos
Caption: Inhibition of the STAT3 signaling pathway via LNA ASOs.
References
- 1. enzon.com [enzon.com]
- 2. researchgate.net [researchgate.net]
- 3. Uniquely modified RNA oligonucleotides targeting STAT3 suppress melanoma growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Involvement of long non-coding RNA (lncRNA) MALAT1 in shear stress regulated adipocyte differentiation [frontiersin.org]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 7. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drugging the lncRNA MALAT1 via LNA gapmeR ASO inhibits gene expression of proteasome subunits and triggers anti-multiple myeloma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specificity of RNAi, LNA and CRISPRi as loss-of-function methods in transcriptional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. origene.com [origene.com]
- 12. qiagen.com [qiagen.com]
- 13. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Incorporating LNA-A(Bz) Amidite in Molecular Beacons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides where the ribose moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon atoms.[1] This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, leading to a significant increase in the thermal stability and binding affinity of oligonucleotides when hybridized to complementary DNA or RNA strands.[2][3] LNA-A(Bz) amidite is the phosphoramidite (B1245037) building block used to incorporate an adenine (B156593) LNA base with a benzoyl protecting group into synthetic oligonucleotides.
Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore and a quencher at opposite ends.[4][5] In the absence of a target, the hairpin structure holds the fluorophore and quencher in close proximity, resulting in fluorescence quenching.[4] Upon hybridization of the loop sequence to a complementary target, the hairpin opens, separating the fluorophore and quencher and restoring fluorescence.[4]
The incorporation of this compound and other LNA monomers into molecular beacons confers several advantageous properties, making them powerful tools for a wide range of applications in research, diagnostics, and therapeutics.[6][7] These advantages include enhanced thermal stability, improved mismatch discrimination, and increased resistance to nuclease degradation.[8][9]
Advantages of LNA-Modified Molecular Beacons
The unique properties of LNA significantly enhance the performance of molecular beacons:
-
Increased Thermal Stability (Tm): Each LNA modification can increase the melting temperature (Tm) of a duplex by approximately 3-8 °C.[2] This allows for the design of shorter probes with high affinity, which is particularly useful for detecting short targets like microRNAs.[10][11]
-
Superior Specificity and Mismatch Discrimination: The rigid conformation of LNA enhances base stacking and improves the discrimination between perfectly matched and mismatched targets.[2] This is critical for applications such as SNP genotyping and allele-specific PCR.[11]
-
Enhanced Nuclease Resistance: The modified backbone of LNA provides significant resistance to degradation by nucleases, increasing the in vivo and in vitro stability of the molecular beacons.[1][8] This is a crucial feature for intracellular applications and long-term monitoring.[12]
-
Improved Signal-to-Background Ratio: The high thermal stability of the LNA-containing stem ensures that the hairpin structure is stable in the absence of the target, leading to lower background fluorescence and a higher signal-to-background ratio upon hybridization.
Data Presentation: Performance Characteristics of LNA-Modified Molecular Beacons
The incorporation of LNA monomers into molecular beacons leads to quantifiable improvements in their performance characteristics. The following table summarizes typical data obtained from studies comparing LNA-modified and standard DNA molecular beacons.
| Parameter | Standard DNA Molecular Beacon | LNA-Modified Molecular Beacon | Reference |
| Melting Temperature (Tm) Increase per LNA modification | N/A | +3 to +8 °C | [2] |
| Nuclease Resistance (Half-life in serum) | ~15-20 minutes | Several hours to days | [8][12] |
| Single Mismatch Discrimination (ΔTm) | 5-10 °C | 10-20 °C | [10] |
| Signal-to-Background Ratio | Moderate to High | High to Very High | [5] |
Experimental Protocols
Design of LNA-Modified Molecular Beacons
Proper design is critical for the successful application of LNA-modified molecular beacons.
Key Design Considerations:
-
Loop Sequence: The loop should be 15-25 nucleotides long and complementary to the target sequence. The LNA content in the loop can be varied to optimize affinity and specificity. For live-cell imaging, chimeric designs with alternating LNA and DNA/2'-O-methyl RNA bases are often used to balance stability and hybridization kinetics.[12][13]
-
Stem Sequence: The stem consists of 4-7 complementary base pairs. Incorporating LNA bases into the stem, often in an alternating fashion with DNA, significantly increases its thermal stability, leading to a more stable hairpin and lower background signal.[5][8] A shared-stem design is recommended for intracellular applications to prevent "sticky-end" pairing.[14]
-
Fluorophore and Quencher Selection: The choice of fluorophore and quencher pair is critical for optimal signal transduction. The selected pair should have a good spectral overlap between the fluorophore's emission and the quencher's absorption.
-
Thermodynamic Properties: The stem should be stable enough to remain closed at the experimental temperature in the absence of the target, but the loop-target duplex should be more stable than the stem to ensure efficient opening upon hybridization.
Synthesis of LNA-Modified Molecular Beacons using this compound
LNA-containing oligonucleotides are synthesized using standard automated phosphoramidite chemistry with minor modifications to the synthesis cycle.[2][15]
Materials:
-
DNA/RNA synthesizer
-
LNA-A(Bz) phosphoramidite and other required LNA and DNA phosphoramidites
-
Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)
-
Solid support (e.g., CPG) functionalized with the desired 3' quencher or other moiety
-
Fluorophore phosphoramidite for 5' labeling
-
Deprotection solution (e.g., ammonium (B1175870) hydroxide)
-
Purification cartridges or HPLC system
Protocol:
-
Synthesizer Setup: Program the DNA synthesizer with a modified protocol for LNA monomers.
-
Phosphoramidite Preparation: Dissolve LNA-A(Bz) and other phosphoramidites in anhydrous acetonitrile (B52724) to the recommended concentration.
-
Oligonucleotide Synthesis:
-
Labeling: Incorporate the fluorophore at the 5' end using the corresponding phosphoramidite in the final synthesis cycle.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups using standard deprotection solutions (e.g., concentrated ammonium hydroxide). Avoid methylamine (B109427) for deprotection if Me-Bz-C-LNA is used.[11]
-
Purification: Purify the full-length, dual-labeled molecular beacon using reverse-phase HPLC or cartridge purification to remove failure sequences and unconjugated dyes.
-
Quality Control: Verify the purity and identity of the synthesized molecular beacon using mass spectrometry and UV-Vis spectroscopy.
In Vitro Characterization of LNA-Modified Molecular Beacons
a) Thermal Denaturation Analysis (Melting Curve)
This experiment determines the melting temperature (Tm) of the molecular beacon stem and the probe-target duplex.
Protocol:
-
Prepare solutions of the LNA-molecular beacon with and without the complementary target oligonucleotide in a suitable buffer (e.g., PBS).
-
Use a real-time PCR instrument or a UV-Vis spectrophotometer with a thermal melt accessory.
-
Monitor the fluorescence or absorbance as the temperature is increased from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C) in small increments.
-
The Tm is the temperature at which 50% of the duplexes are dissociated, which is determined from the first derivative of the melting curve.
b) Hybridization Kinetics
This experiment measures the rate at which the molecular beacon hybridizes to its target.
Protocol:
-
Prepare a solution of the LNA-molecular beacon in hybridization buffer.
-
Add a solution of the target oligonucleotide to initiate the hybridization reaction.
-
Monitor the increase in fluorescence over time at a constant temperature using a fluorometer.
-
The hybridization rate constant can be calculated by fitting the fluorescence data to a kinetic model.
Application Example: In Vivo mRNA Detection in Living Cells
LNA-modified molecular beacons are well-suited for real-time monitoring of mRNA expression in living cells due to their high stability and specificity.[12][16]
Protocol:
-
Cell Culture: Culture the cells of interest under appropriate conditions.
-
Microinjection or Transfection: Introduce the LNA-modified molecular beacons into the cytoplasm of the cells using microinjection or a suitable transfection reagent. A control beacon with a scrambled loop sequence should also be used.
-
Live-Cell Imaging: Image the cells using a fluorescence microscope (e.g., confocal or spinning disk) equipped with an environmental chamber to maintain physiological conditions.[16][17]
-
Image Analysis: Quantify the fluorescence intensity in individual cells over time to monitor changes in target mRNA levels.
Conclusion
The incorporation of this compound into molecular beacons provides a robust platform for the development of highly specific and stable probes for a multitude of applications in molecular biology, diagnostics, and drug development. The enhanced properties of LNA-modified molecular beacons enable sensitive and reliable detection of nucleic acid targets in complex biological samples and living cells. The protocols outlined in these application notes provide a framework for the design, synthesis, and application of these powerful molecular tools.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Locked Nucleic Acid Molecular Beacons in Molecular Recognition and Bioanalysis [manu56.magtech.com.cn]
- 5. Molecular Beacons: Powerful Tools for Imaging RNA in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Rationally designed molecular beacons for bioanalytical and biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and investigation of deoxyribonucleic acid/locked nucleic acid chimeric molecular beacons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Locked nucleic acid molecular beacons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Beacons of Xeno-Nucleic Acid for Detecting Nucleic Acid [thno.org]
- 11. glenresearch.com [glenresearch.com]
- 12. Nucleic Acid Beacons for Long-term Real-time Intracellular Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Molecular Beacon Technology for Live-Cell Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and investigation of deoxyribonucleic acid/locked nucleic acid chimeric molecular beacons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LNA Phosphoramidites [qiagen.com]
- 16. Research Portal [scholarship.libraries.rutgers.edu]
- 17. Tiny Molecular Beacons for in vivo mRNA Detection | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for LNA-Based In Situ Hybridization (ISH) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Locked Nucleic Acid (LNA)-based probes in in situ hybridization (ISH) assays. LNA technology offers significant advantages for the detection of RNA molecules, including messenger RNA (mRNA) and microRNA (miRNA), within the cellular context of tissue samples. The enhanced binding affinity and specificity of LNA probes enable robust and sensitive detection of even low-abundance targets, making LNA-ISH a powerful tool for basic research, biomarker discovery, and drug development.
Introduction to LNA Technology in In Situ Hybridization
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" in an ideal conformation for Watson-Crick binding. This conformational lock is achieved by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This structural feature significantly increases the thermal stability and hybridization performance of oligonucleotides.[2][3]
Key Advantages of LNA-Based Probes in ISH:
-
Enhanced Sensitivity and Specificity: LNA-modified probes exhibit superior binding affinity for their target RNA sequences, allowing for the use of shorter probes and more stringent hybridization and washing conditions.[4] This leads to a higher signal-to-noise ratio and the ability to detect low-abundance RNAs.[2][5]
-
Improved Single-Nucleotide Discrimination: The high binding affinity of LNA probes allows for the discrimination of targets that differ by as little as a single nucleotide, which is crucial for distinguishing between closely related RNA family members or splice variants.[1]
-
Robust and Rapid Protocols: The enhanced hybridization kinetics of LNA probes have facilitated the development of robust and rapid one-day ISH protocols.[6][7]
-
Versatility: LNA probes can be used to detect a wide range of RNA molecules, including short non-coding RNAs like miRNAs, as well as longer mRNA transcripts, in various sample types such as formalin-fixed paraffin-embedded (FFPE) tissues, fresh frozen tissues, and cell preparations.[5][8]
Experimental Workflows and Signaling Pathways
General LNA-ISH Experimental Workflow
The following diagram outlines the key steps in a typical LNA-based ISH experiment, from tissue preparation to signal detection and analysis.
References
- 1. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Custom LNA mRNA Detection Probes [qiagen.com]
- 5. miRCURY LNA miRNA Detection Probes [qiagen.com]
- 6. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Custom miRCURY LNA miRNA Detection Probes [qiagen.com]
Application Notes and Protocols for the Synthesis of LNA-Modified Aptamers using LNA-A(Bz) Amidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) modifications offer a powerful tool to enhance the properties of aptamers, short single-stranded oligonucleotides capable of binding to specific targets with high affinity and specificity. The incorporation of LNA monomers, such as LNA-A(Bz) phosphoramidite (B1245037), into an aptamer sequence introduces a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" conformation significantly increases the thermal stability of the aptamer, enhances its resistance to nuclease degradation, and can improve its binding affinity to the target molecule.[1][2][3] These enhanced characteristics make LNA-modified aptamers highly attractive candidates for therapeutic and diagnostic applications.
This document provides detailed application notes and protocols for the synthesis, deprotection, and purification of LNA-modified aptamers using LNA-A(Bz) phosphoramidite.
Key Advantages of LNA-Modified Aptamers
-
Enhanced Thermal Stability: Each LNA modification can increase the melting temperature (Tm) of a duplex by 2-8 °C, leading to more stable aptamer structures.
-
Increased Nuclease Resistance: The locked ribose conformation provides steric hindrance against enzymatic degradation, prolonging the in-vivo half-life of the aptamer.[2]
-
Improved Binding Affinity: The pre-organized structure of LNA can lead to a more favorable binding entropy, resulting in higher affinity for the target molecule.[1]
Data Presentation: Performance of LNA-Modified Aptamers
The incorporation of LNA monomers can significantly impact the binding affinity (Kd) and thermal stability (Tm) of an aptamer. Below is a summary of quantitative data from studies comparing LNA-modified aptamers to their unmodified DNA counterparts.
| Aptamer System | Sequence Modification | Target | Melting Temperature (Tm) | Dissociation Constant (Kd) | Fold Improvement in Affinity |
| Anti-Avidin Aptamer | Systematic replacement of A and G nucleotides with 2'-amino-LNA and LNA | Avidin | Not Reported | 8.5-fold lower Kd compared to unmodified | 8.5x |
| Anti-SEA Aptamer (Apt5) | Unmodified DNA | Staphylococcal Enterotoxin A (SEA) | Not Reported | 13 ± 2 nM | - |
| Anti-SEA Aptamer (LNA14) | LNA modifications introduced at specific locations in Apt5 | Staphylococcal Enterotoxin A (SEA) | Increased thermal stability observed | 74 ± 24 nM | ~0.18x (in this specific case, a decrease) |
| Anti-Thrombin Aptamer | 4'-thio-modified RNA aptamer | Thrombin | Not Reported | 4.7 nM | - |
| Anti-S1 Protein Aptamer | TNA-modified aptamer | SARS-CoV-2 S1 protein | Not Reported | 3.1 ± 1.0 nM (modified) vs. 34 ± 11 nM (unmodified) | ~11x |
Experimental Protocols
Solid-Phase Synthesis of LNA-Modified Aptamers
This protocol outlines the automated solid-phase synthesis of LNA-modified oligonucleotides using standard phosphoramidite chemistry with modifications to accommodate LNA monomers.
Materials:
-
DNA/RNA synthesizer
-
LNA-A(Bz)-CE Phosphoramidite (and other required DNA/LNA phosphoramidites)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
Protocol:
-
Preparation:
-
Dissolve LNA-A(Bz) phosphoramidite and other phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Install all reagent bottles on the synthesizer and prime the lines.
-
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.
-
Step 1: Deblocking (Detritylation)
-
The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide on the solid support is removed by treatment with the deblocking solution.
-
Typical duration: 60-120 seconds.
-
-
Step 2: Coupling
-
The LNA-A(Bz) phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Crucial modification for LNA: Due to the steric hindrance of LNA monomers, a longer coupling time is required compared to standard DNA phosphoramidites.[4]
-
Recommended duration for LNA-A(Bz) amidite: 180-250 seconds.[4]
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Typical duration: 30-60 seconds.
-
-
Step 4: Oxidation
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.
-
Crucial modification for LNA: The oxidation of the phosphite triester after LNA coupling is slower than for DNA.[4]
-
Recommended duration after LNA coupling: 45 seconds.[4]
-
-
-
Repeat: The cycle is repeated until the desired full-length LNA-modified aptamer is synthesized.
-
Final Deblocking: The terminal 5'-DMT group can be removed (DMT-off) or left on (DMT-on) for purification purposes.
Cleavage and Deprotection
This protocol describes the cleavage of the synthesized aptamer from the solid support and the removal of protecting groups.
Materials:
-
Concentrated aqueous ammonia (B1221849) (28-30%)
-
Screw-cap vial
-
Heating block or oven
Protocol:
-
Transfer the CPG solid support with the synthesized aptamer to a screw-cap vial.
-
Add concentrated aqueous ammonia to the vial, ensuring the CPG is fully submerged.
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8-16 hours. This step cleaves the aptamer from the CPG support and removes the benzoyl (Bz) protecting group from the adenine (B156593) base and other base protecting groups.
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the ammonia solution containing the deprotected aptamer to a new tube, leaving the CPG behind.
-
Dry the aptamer solution using a vacuum concentrator.
Purification by Ion-Pair Reverse-Phase HPLC
This protocol outlines the purification of the LNA-modified aptamer using ion-pair reverse-phase high-performance liquid chromatography (IP-RP-HPLC).
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column suitable for oligonucleotide purification (e.g., Agilent PLRP-S, Waters XBridge OST C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in 50% acetonitrile
-
Desalting columns (e.g., NAP-10)
Protocol:
-
Sample Preparation: Resuspend the dried, deprotected aptamer in Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the aptamer sample onto the column.
-
Elute the aptamer using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-40 minutes. The optimal gradient may need to be determined empirically.
-
Monitor the elution profile at 260 nm. The full-length product is typically the major peak with the longest retention time.
-
Collect the fractions corresponding to the main peak.
-
-
Desalting:
-
Pool the collected fractions containing the purified aptamer.
-
Remove the TEAA salt using a desalting column according to the manufacturer's instructions.
-
-
Final Steps:
-
Lyophilize the desalted aptamer to obtain a pure, solid product.
-
Quantify the purified aptamer using UV-Vis spectrophotometry at 260 nm.
-
Visualizations
Chemical Structure and Incorporation of LNA-A(Bz) Phosphoramidite
References
Troubleshooting & Optimization
troubleshooting low coupling efficiency of LNA-A(Bz) amidite
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low coupling efficiency of LNA-A(Bz) amidite during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a phosphoramidite (B1245037) monomer used in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. The LNA modification locks the ribose sugar in an N-type conformation, which enhances the hybridization affinity and nuclease resistance of the resulting oligonucleotide.[1] This makes LNA-modified oligonucleotides valuable tools in antisense drug development, gene function research, and diagnostics.[1][2][3]
Q2: What are the primary causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound can stem from several factors, primarily related to the inherent steric hindrance of the LNA monomer, reagent quality, and the synthesis protocol.[3][4] Key causes include:
-
Moisture Contamination: Water is a primary culprit, as it can hydrolyze the phosphoramidite or react with the activated monomer, preventing its reaction with the growing oligonucleotide chain.[4][5][6]
-
Degraded Reagents: The this compound, activator, or solvents may have degraded due to improper storage or handling.[6][7][8]
-
Suboptimal Coupling Time: LNA amidites are more sterically hindered than standard DNA amidites and require a longer coupling time for efficient reaction.[3][9]
-
Inefficient Activation: The choice and concentration of the activator are crucial for overcoming the steric bulk of the LNA monomer.[4][7][]
-
Instrument Issues: Problems with the DNA synthesizer, such as leaks or blocked lines, can lead to incorrect reagent delivery.[7]
Q3: How does the steric hindrance of this compound affect the synthesis protocol?
The bicyclic structure of LNA monomers results in greater steric hindrance compared to standard DNA phosphoramidites.[3] To achieve high coupling efficiency, modifications to the standard DNA synthesis protocol are necessary, including:
-
Extended Coupling Time: A longer time is needed for the bulky LNA amidite to react with the 5'-hydroxyl group of the growing oligonucleotide.[3][9][11]
-
Longer Oxidation Time: The oxidation of the newly formed phosphite (B83602) triester is also slower for LNA-containing oligonucleotides.[3][9]
-
Potentially Stronger Activators: More potent activators may be required to efficiently activate the LNA phosphoramidite.[4]
Q4: How should this compound be stored and handled?
Proper storage and handling are critical to maintain the quality of this compound. It should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light and moisture.[1][2] Once dissolved, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[2] All handling should be done under an inert, anhydrous atmosphere.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when using this compound.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Optimizing Annealing Temperatures for LNA-Containing Primers
Welcome to the technical support center for optimizing the use of Locked Nucleic Acid (LNA)-containing primers in your experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve successful results.
Troubleshooting Guide
LNA modifications significantly increase the thermal stability of primers, which necessitates careful optimization of the annealing temperature (Ta).[1] A suboptimal Ta is a frequent cause of PCR issues.[1] The following table addresses common problems encountered when using LNA-containing primers and provides guidance on how to resolve them by adjusting the annealing temperature.
| Problem | Potential Cause | Recommended Solution |
| No PCR Product or Low Yield | Annealing temperature is too high: The high thermal stability of LNA primers can lead to an overestimation of the optimal Ta, preventing efficient primer binding.[1] | Decrease the annealing temperature in increments of 2°C. A gradient PCR is the most effective method to empirically determine the optimal temperature.[1][2] |
| Suboptimal primer design: Incorrect placement or an excessive number of LNA bases can hinder annealing. | Review primer design guidelines. Generally, an 18-mer should not contain more than 7-8 LNA bases. Avoid placing stretches of LNAs near the 3' end.[3][4] | |
| Non-Specific PCR Products | Annealing temperature is too low: A Ta that is too low can lead to primers binding to unintended sites on the template DNA.[1] | Increase the annealing temperature in 2°C increments. Utilize a gradient PCR to identify the temperature that yields the specific product while minimizing off-target amplification.[1][2] |
| Primer-dimer formation: High primer concentration coupled with a low annealing temperature can promote the formation of primer-dimers. | In addition to increasing the annealing temperature, consider reducing the primer concentration in your reaction. The recommended final concentration is typically between 0.1-0.5 µM. | |
| Smeared Bands on Gel | Excessively low annealing temperature: This can lead to a range of non-specific products appearing as a smear. | Gradually increase the annealing temperature. A gradient PCR will help identify a more stringent temperature for specific amplification. |
| Poor template quality: Degraded template DNA can result in a smear. | Ensure the integrity of your template DNA by running it on an agarose (B213101) gel before use. |
Frequently Asked Questions (FAQs)
Q1: How do LNA modifications affect the melting temperature (Tm) of my primers?
A1: Locked Nucleic Acids contain a methylene (B1212753) bridge that locks the ribose in a C3'-endo conformation, which significantly increases the thermal stability of the primer-template duplex.[1] Each LNA base incorporated into a primer increases its melting temperature (Tm) by approximately 2-8°C.[1] This requires a significantly higher annealing temperature compared to standard DNA primers.
Q2: How should I determine the starting annealing temperature (Ta) for my LNA primers?
A2: A good starting point for optimizing your annealing temperature is to first calculate the estimated Tm of your LNA-containing primers. Specialized online calculators that account for LNA modifications are available for this purpose. As a general rule of thumb, the initial annealing temperature can be set 3-5°C below the calculated Tm of the primer with the lower Tm. However, empirical optimization is crucial for the best results.
Q3: I have designed my LNA primers with a high calculated Tm, but I am not seeing any amplification. What could be the issue?
A3: While LNA modifications do increase the Tm, it is possible that the calculated Tm is an overestimation for your specific sequence and buffer conditions. An excessively high annealing temperature will prevent the primers from binding to the template, resulting in no amplification.[1] It is recommended to perform a temperature gradient PCR to find the optimal annealing temperature empirically.
Q4: Are there any specific design considerations for LNA primers that can help with annealing temperature optimization?
A4: Yes, proper design is critical. Here are some key guidelines:
-
LNA Distribution: Avoid stretches of more than four consecutive LNA bases.[3][4][6] For a typical 18-mer primer, it is advisable to have no more than 7-8 LNA bases.[3][4]
-
3' End: Avoid placing blocks of LNA bases near the 3' end of the primer.[5]
-
Primer Matching: The Tm of the forward and reverse primers should be as close as possible (ideally within 5°C of each other).[5][7]
Experimental Protocol: Optimizing Annealing Temperature with Gradient PCR
This protocol outlines the steps to empirically determine the optimal annealing temperature for your LNA-containing primers using a thermal cycler with a gradient function.
1. Primer and Template Preparation:
- Resuspend your LNA-containing primers in nuclease-free water or TE buffer to a stock concentration of 100 µM.
- Prepare working solutions of your primers at 10 µM.
- Ensure your DNA template is of high quality and at a known concentration.
2. Reaction Setup:
- Prepare a master mix for your PCR reaction. For a single 25 µL reaction, the components would typically be: | Component | Volume (µL) | Final Concentration | | :--- | :--- | :--- | | 2x PCR Master Mix | 12.5 | 1x | | Forward Primer (10 µM) | 1.25 | 0.5 µM | | Reverse Primer (10 µM) | 1.25 | 0.5 µM | | Template DNA | X | (as required) | | Nuclease-free water | up to 25 | |
- Prepare enough master mix for all your gradient reactions plus one no-template control (NTC).
- Aliquot the master mix into PCR tubes. Add the template DNA to each reaction tube and nuclease-free water to the NTC.
3. Thermal Cycler Programming:
- Set up your thermal cycler with a temperature gradient for the annealing step.
- A good starting range for the gradient is to span 5-10°C above and below the calculated Tm of your primers. For example, if the calculated Tm is 65°C, you could set a gradient from 60°C to 70°C.
- A typical PCR program would be:
- Initial Denaturation: 95°C for 2-5 minutes
- 30-40 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: Gradient (e.g., 60-70°C) for 30 seconds
- Extension: 72°C for 30-60 seconds (depending on amplicon length)
- Final Extension: 72°C for 5-10 minutes
- Hold: 4°C
4. Analysis of Results:
- After the PCR run is complete, analyze the products by running them on an agarose gel.
- The optimal annealing temperature is the one that produces a single, bright band of the correct size with minimal or no non-specific products or primer-dimers.[1]
Workflow for Optimizing LNA Primer Annealing Temperature
Caption: Workflow for optimizing the annealing temperature of LNA-containing primers.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Simplify PCR Optimization Steps for Primer Annealing | Thermo Fisher Scientific - US [thermofisher.com]
- 3. metabion.com [metabion.com]
- 4. metabion.com [metabion.com]
- 5. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 6. Design options [qiagen.com]
- 7. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
reducing non-specific amplification with LNA primers
Welcome to the Technical Support Center for LNA Primers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Locked Nucleic Acid (LNA) primers to reduce non-specific amplification in nucleic acid amplification assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with LNA primers.
Issue 1: Persistent Non-Specific Amplification or Off-Target Products
Question: I am still observing non-specific bands on my gel even after using LNA primers. What steps can I take to troubleshoot this?
Answer:
Persistent non-specific amplification when using LNA primers can be addressed by systematically optimizing your reaction conditions. LNA primers increase thermal stability and specificity, but a poorly optimized protocol can still lead to undesirable products.[1][2]
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting non-specific amplification.
Detailed Methodologies:
-
Optimize Annealing Temperature (Ta):
-
Rationale: LNA modifications significantly increase the melting temperature (Tm) of primers, typically by 2-8°C per LNA base.[3][4] A sub-optimal Ta is a common reason for non-specific amplification.[4]
-
Protocol: Perform a gradient PCR to empirically determine the optimal Ta. A good starting point for the gradient is your calculated Tm to Tm + 10°C. Analyze the products on an agarose (B213101) gel to identify the temperature that yields the most specific product with the least off-target bands.[5]
-
-
Adjust Primer Concentration:
-
Rationale: High primer concentrations can increase the likelihood of primer-dimer formation and non-specific binding.[6][7]
-
Protocol: Titrate your LNA primer concentrations. Start with a standard concentration (e.g., 0.1–0.5 µM) and perform reactions with decreasing concentrations (e.g., 0.05 µM increments) to find the lowest concentration that still gives a robust specific product.[8][9]
-
-
Review LNA Primer Design:
-
Rationale: The placement and number of LNA bases are critical for specificity.[10] Improper design can lead to "sticky" primers that bind non-specifically.[11]
-
Design Considerations:
-
Position LNA bases at the 3'-end to enhance allele-specific amplification.[1][12] However, some studies suggest that placing LNAs near the 5'-end can improve performance without increasing mispriming.[14][15]
-
For a typical 18-mer primer, a maximum of 7-8 LNA bases is recommended.[13]
-
Avoid LNA self-complementarity and complementarity to other LNA-containing oligos in the assay.[11][12]
-
Issue 2: Formation of Primer-Dimers
Question: My PCR results show a prominent band at a low molecular weight, which I suspect are primer-dimers. How can I eliminate these with LNA primers?
Answer:
Primer-dimers can compete with the amplification of your target sequence, reducing yield and specificity.[7] While LNA primers are designed to enhance specificity, their high binding affinity can sometimes contribute to dimer formation if not properly optimized.
Troubleshooting Steps:
-
Increase Annealing Temperature (Ta):
-
Reduce Primer Concentration:
-
Use a Hot-Start Polymerase:
Quantitative Data Summary: LNA vs. DNA Primers in Specificity Enhancement
| Parameter | Standard DNA Primers | LNA-Modified Primers | Reference(s) |
| ΔTm per modification | N/A | +2 to +8 °C per LNA base | [3][4] |
| Typical Primer Length | 18-30 bases | Can be shorter (e.g., 12-15 bases) while maintaining high Tm | [3][12] |
| Annealing Temperature (Ta) | Typically 3-5°C below Tm | Often at or slightly above the calculated DNA Tm | [10][19] |
| Specificity | Prone to non-specific binding, especially with low Ta | Higher specificity, better discrimination of mismatches | [1][3] |
Frequently Asked Questions (FAQs)
Q1: How do LNA primers increase specificity and reduce non-specific amplification?
A1: Locked Nucleic Acid (LNA) is a modified RNA nucleotide analog where the ribose ring is "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[3][13] This conformational lock increases the binding affinity (Tm) of the oligonucleotide for its complementary target sequence.
Caption: How LNA structure leads to improved PCR specificity.
This enhanced binding affinity allows for the use of higher annealing temperatures, which destabilizes mismatched primer-template duplexes, thereby reducing non-specific amplification.[19] The increased stability of the correct duplex ensures efficient amplification of the intended target.
Q2: What are the key considerations when designing LNA primers?
A2: Proper design is crucial for the successful application of LNA primers.[10] Key considerations include:
-
Number of LNA bases: Avoid excessive LNA content to prevent the primer from becoming too "sticky".[11] For an 18-mer, up to 7-8 LNAs are suggested.[13]
-
Placement of LNA bases: The position of LNAs can impact performance. Placing them near the 5'-end or centrally may be beneficial.[10][14] Avoid stretches of more than 4 consecutive LNAs.[12][13]
-
Self-Complementarity: Check for potential self-dimerization and cross-dimerization with other LNA-containing oligos.[11][13]
-
Tm Matching: As with standard primers, the Tm of the forward and reverse primers should be closely matched.[12] Remember that each LNA modification increases the Tm.[13]
Q3: Can I use my standard PCR protocol with LNA primers?
A3: While the basic principles of PCR remain the same, you will likely need to optimize your protocol. The most significant change will be the annealing temperature, which will generally need to be higher than for standard DNA primers due to the increased Tm of LNA-containing oligos.[4] It is highly recommended to perform a temperature gradient PCR to determine the new optimal Ta.[5] You may also need to optimize primer concentrations.[9]
Q4: Are LNA primers effective in multiplex PCR?
A4: Yes, LNA primers can be highly advantageous in multiplex PCR.[2] The ability to use higher annealing temperatures can increase the specificity of all primer pairs in the reaction, reducing the formation of non-specific products that can be a major challenge in multiplexing.[19] The enhanced binding affinity also allows for the design of shorter primers, which can be beneficial when designing multiple primer sets.
Experimental Protocols
Protocol: Annealing Temperature Optimization using Gradient PCR
This protocol outlines the steps to determine the optimal annealing temperature for a new set of LNA primers.
-
Calculate Primer Tm: Use a reputable online tool to calculate the theoretical melting temperature of your LNA primers. Note the significant increase in Tm due to the LNA modifications.
-
Set Up Gradient PCR:
-
Prepare a master mix containing all PCR components (buffer, dNTPs, polymerase, template DNA) except for the primers.
-
Aliquot the master mix into a strip of PCR tubes or a 96-well plate.
-
Add your LNA forward and reverse primers to each reaction. Include a no-template control (NTC).[4]
-
-
Program the Thermal Cycler:
-
Run the PCR and Analyze Results:
-
Place the PCR tubes or plate in the thermal cycler and run the program.
-
After completion, analyze the PCR products by agarose gel electrophoresis.
-
The optimal annealing temperature is the one that produces a single, sharp band of the correct size with minimal or no non-specific products or primer-dimers.[4]
-
References
- 1. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 2. Locked nucleic acids in PCR primers increase sensitivity and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Simplify PCR Optimization Steps for Primer Annealing | Thermo Fisher Scientific - US [thermofisher.com]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. bento.bio [bento.bio]
- 8. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 9. Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design options [qiagen.com]
- 12. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 13. metabion.com [metabion.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Primer Dimers Troubleshooting - Genetic Analysis Services, University of Otago, New Zealand [gas.otago.ac.nz]
- 17. researchgate.net [researchgate.net]
- 18. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. gene-quantification.com [gene-quantification.com]
minimizing background signal in LNA FISH experiments
Welcome to the Technical Support Center for Locked Nucleic Acid (LNA) Fluorescence In Situ Hybridization (FISH) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their LNA FISH protocols to achieve high-quality, low-background results.
Troubleshooting Guide
This guide addresses common issues encountered during LNA FISH experiments that can lead to high background signals.
Issue 1: High background fluorescence across the entire slide.
This can be caused by several factors, including problems with fixation, permeabilization, probe concentration, and washing steps.
| Potential Cause | Recommendation | Detailed Action |
| Improper Fixation | Optimize fixation protocol. | Under-fixation can lead to poor preservation of cellular structure and non-specific probe binding, while over-fixation can increase autofluorescence.[1] For FFPE tissues, aim for 3-4μm thick sections.[2][3] Use freshly prepared fixative solutions.[2][3] |
| Suboptimal Probe Concentration | Titrate LNA probe concentration. | High probe concentrations can lead to non-specific binding. Start with the recommended concentration and perform a dilution series to find the optimal balance between signal and background. |
| Insufficient Washing | Increase wash stringency. | Inadequate washing is a primary cause of high background.[2] Increase the temperature, duration, or number of post-hybridization washes to remove unbound and non-specifically bound probes.[2][3][4][5] Ensure wash buffers are fresh.[2][3] |
| Autofluorescence | Treat samples to reduce autofluorescence. | Cellular components like flavins can cause natural fluorescence, especially in the green spectrum.[6] Pre-treatments with agents like Sudan Black B or sodium borohydride (B1222165) can help quench autofluorescence.[7] Using fluorophores with longer wavelengths (e.g., red or far-red) can also help mitigate this issue.[6] |
Issue 2: Non-specific signal or "speckling" in the cytoplasm or nucleus.
This often points to issues with probe specificity, hybridization conditions, or blocking efficiency.
| Potential Cause | Recommendation | Detailed Action |
| Non-specific Probe Binding | Use blocking agents and optimize hybridization conditions. | The use of blocking agents like Denhardt's solution and yeast tRNA can reduce non-specific binding.[8] Optimizing hybridization temperature and time is also critical.[9][10] LNA probes have high binding affinity, so hybridization times can often be shorter than with traditional DNA probes.[11] |
| Repetitive Sequences | Include unlabeled blocking DNA/LNA. | Off-target hybridization to repetitive sequences can be a source of background.[12] Including unlabeled Cot-1 DNA or other blocking oligonucleotides in the hybridization buffer can help suppress this.[5] |
| Probe Aggregates | Spin down and pre-heat probes. | Probe solutions may contain aggregates that can stick non-specifically to the sample. Centrifuge the probe solution before use and pre-heat it to the hybridization temperature. |
Issue 3: Weak signal-to-noise ratio.
Even with a seemingly low background, a weak specific signal can make interpretation difficult.
| Potential Cause | Recommendation | Detailed Action |
| Suboptimal Hybridization Conditions | Optimize hybridization buffer and temperature. | The composition of the hybridization buffer, including salt and formamide (B127407) concentration, is crucial.[5][10][13][14] A study on LNA/2'OMe-FISH suggests that a high NaCl concentration (2 M to 5 M) can be beneficial.[10][14] The hybridization temperature should be optimized based on the probe's melting temperature (Tm).[8] |
| Poor Probe Penetration | Optimize permeabilization step. | Inadequate permeabilization can prevent the probe from reaching its target.[4] This is particularly important for FFPE tissues and cells with dense cytoplasm. Adjust the concentration and incubation time of the permeabilizing agent (e.g., proteinase K).[9] |
| RNA/DNA Degradation | Ensure sample quality and RNase/DNase-free environment. | The integrity of the target nucleic acid is essential. Use fresh samples and RNase/DNase-free reagents and labware to prevent degradation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal LNA probe concentration to start with?
While the optimal concentration can vary depending on the probe and target, a starting concentration in the range of 1-10 nM is often recommended. It is crucial to perform a titration experiment to determine the best concentration for your specific assay.
Q2: How can I reduce autofluorescence in my samples?
Autofluorescence is a common issue, particularly in FFPE tissues.[6] Several methods can be employed to reduce it:
-
Chemical Treatment: Incubation with 0.1% Sudan Black B in 70% ethanol (B145695) or a fresh solution of sodium borohydride (1 mg/mL in PBS) can quench autofluorescence.[7]
-
Choice of Fluorophore: Use fluorophores that emit in the red or far-red spectrum (e.g., Cy5, Alexa Fluor 647) as autofluorescence is typically lower in this range.[6]
-
Proper Fixation: Avoid over-fixation, as it can increase autofluorescence.[1]
Q3: What are the key parameters to optimize in the post-hybridization washes?
The stringency of the washes is critical for removing non-specifically bound probes.[2][3] The key parameters to adjust are:
-
Temperature: Higher temperatures increase stringency.
-
Salt Concentration: Lower salt concentrations (e.g., lower SSC concentration) increase stringency.
-
Detergent: The presence of detergents like NP-40 or Tween-20 helps to reduce non-specific binding.
-
Duration and Number of Washes: Increasing the time and number of washes can improve background reduction.[2]
Q4: Can I use the same hybridization conditions for LNA probes as for standard DNA FISH probes?
Not necessarily. LNA probes have a higher binding affinity and thermal stability compared to DNA probes.[10][11][14] This often allows for shorter hybridization times and may require higher stringency washes.[11] It is recommended to optimize the hybridization temperature and duration specifically for your LNA probes.
Q5: My "no probe" control shows high background. What could be the cause?
If you observe high background even without a probe, the issue is likely with the sample itself or the subsequent detection steps.[15] Potential causes include:
-
Autofluorescence: As discussed above, this is a common source of background.[6]
-
Non-specific binding of detection reagents: If you are using an indirect detection method (e.g., biotinylated probes with streptavidin-fluorophore), the detection reagents themselves might be binding non-specifically. Ensure adequate blocking steps are included.[15]
-
Contaminated reagents or buffers. [2]
Experimental Protocols
Protocol 1: General LNA FISH Protocol for Cultured Cells
This protocol provides a starting point for LNA FISH on adherent cells. Optimization of probe concentration, hybridization temperature, and wash conditions is recommended.
-
Cell Culture and Fixation:
-
Grow cells on sterile coverslips in a petri dish.
-
Wash cells with 1x PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with 1x PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with 1x PBS.
-
-
Hybridization:
-
Pre-hybridize cells with hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate) for 30 minutes at the hybridization temperature.
-
Dilute the LNA probe to the desired concentration in hybridization buffer.
-
Denature the probe by heating at 85°C for 5 minutes, then immediately place on ice.
-
Apply the probe solution to the coverslip, seal to prevent evaporation, and hybridize overnight in a humidified chamber at the optimized hybridization temperature (e.g., 37-50°C).
-
-
Post-Hybridization Washes:
-
Wash 1: 2x SSC with 50% formamide at the hybridization temperature for 15 minutes.
-
Wash 2: 1x SSC at the hybridization temperature for 15 minutes.
-
Wash 3: 0.5x SSC at room temperature for 10 minutes.
-
Wash 4: 1x PBS at room temperature for 5 minutes.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash briefly with 1x PBS.
-
Mount the coverslip on a microscope slide with anti-fade mounting medium.
-
Protocol 2: High Stringency Washing Protocol
This protocol is designed for situations where high background from non-specific probe binding is a persistent issue.
-
Initial Low Stringency Wash:
-
Following hybridization, briefly rinse the slide in 2x SSC at room temperature to remove the coverslip.
-
-
High Stringency Washes:
-
Wash 1: 0.5x SSC at 72°C for 5 minutes.
-
Wash 2: 0.2x SSC at 72°C for 5 minutes.
-
Wash 3: 0.1x SSC at 72°C for 5 minutes.
-
-
Final Rinses:
-
Rinse with 2x SSC at room temperature.
-
Rinse with 1x PBS before proceeding to counterstaining.
-
Visualizations
Caption: A generalized workflow for LNA FISH experiments.
Caption: A logical workflow for troubleshooting high background in LNA FISH.
References
- 1. How do I reduce high background in my FISH assay? [ogt.com]
- 2. How do I reduce high background in my FISH assay? [ogt.com]
- 3. How do I reduce high background in my FISH assay? [ogt.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. clinicallab.com [clinicallab.com]
- 6. Why is autofluorescence obscuring my Stellaris™ RNA FISH signal? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LNA flow-FISH: a flow cytometry-fluorescence in situ hybridization method to detect messenger RNA using locked nucleic acid probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimizing off-target signals in RNA fluorescent in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection | PLOS One [journals.plos.org]
- 14. journals.plos.org [journals.plos.org]
- 15. researchgate.net [researchgate.net]
LNA Gapmer Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects associated with LNA gapmer experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant off-target effects in my LNA gapmer experiment. What are the first troubleshooting steps?
A1: When significant off-target effects are suspected, a multi-step approach is recommended. First, re-evaluate your LNA gapmer design in silico. Second, optimize your experimental conditions, particularly the delivery and concentration. Finally, incorporate rigorous controls to differentiate between on-target and off-target phenotypes.
Key Initial Troubleshooting Steps:
-
In Silico Re-evaluation: Use tools like BLAST against a comprehensive human RNA database to identify potential off-target genes. Pay close attention to sequences with high complementarity, especially those with two or fewer mismatches, insertions, or deletions, as these are more likely to be true off-targets.[1][2]
-
Concentration Optimization: Perform a dose-response experiment to determine the lowest effective concentration of your LNA gapmer that achieves significant on-target knockdown.[3][4] Using excessive concentrations can drive the binding to and cleavage of unintended RNA targets.[5]
Q2: How does the design of the LNA gapmer itself influence off-target effects?
A2: The design, including its length, chemical modification pattern, and sequence, is a critical determinant of specificity.
-
Length: Shorter LNA gapmers (e.g., 13-14mers) have a higher statistical probability of having perfectly or near-perfectly matched off-target sites in the transcriptome.[6] Extending the gapmer length to 18-20 nucleotides can reduce the number of potential off-target binding sites, thereby improving specificity.[6]
-
Binding Affinity (LNA Content): The number and placement of LNA modifications determine the gapmer's binding affinity (Tm) to its target.[5][7] While high affinity is necessary for potency, excessive affinity can stabilize binding to partially mismatched off-target sequences, leading to their degradation.[5][8] It is crucial to not have an exaggerated binding affinity beyond what is needed for optimal potency against the intended target.[2][9]
-
Sequence Motifs: Certain sequence motifs have been associated with higher toxicity, potentially through interactions with cellular proteins.[10] During the design phase, it's advisable to screen for and avoid known toxic motifs.
Q3: What types of chemical modifications can I use to reduce off-target effects and toxicity?
A3: Chemical modifications can be strategically employed to mitigate both hybridization-dependent (sequence-specific) and hybridization-independent off-target effects.
-
Nucleobase Modifications: Introducing modifications to the nucleobases within the DNA gap can reduce hepatotoxicity without significantly impacting on-target efficacy.[11][12] These modifications are thought to primarily reduce hybridization-independent toxicity by altering interactions with cellular proteins.[10][12]
-
Sugar and Backbone Modifications: While LNA and phosphorothioate (B77711) (PS) linkages are standard for potency and stability, their strategic placement and combination with other modifications like 2'-O-Methoxyethyl (2'-MOE) can be optimized to balance efficacy and safety.[13][14] For instance, some studies suggest that 2'-MOE modifications may offer a better therapeutic index compared to LNA in some contexts, showing less hepatotoxicity.[15]
Q4: My in silico analysis predicts several potential off-target genes. How do I experimentally validate them?
A4: Experimental validation is essential to confirm in silico predictions. A systematic approach involves global transcriptome analysis followed by targeted validation.
-
Global Transcriptome Profiling: Transfect a relevant human cell line with your LNA gapmer at a concentration that gives robust on-target knockdown.[1] Analyze the global gene expression changes using microarray or RNA-sequencing.[1][5] This will provide a list of all transcripts that are downregulated upon treatment.
-
Data Analysis: Compare the list of downregulated genes from your experiment with your in silico predicted off-target list. Genes that appear in both lists are high-confidence off-target candidates.
-
Targeted Validation (qPCR): Validate the downregulation of these high-confidence candidates using quantitative real-time PCR (qPCR).[1] It is recommended to test multiple off-target candidates identified from the microarray analysis to confirm the results.[1]
Q5: Can my delivery method affect the specificity of my LNA gapmer?
A5: Yes, the delivery method and conditions are critical.
-
Transfection Optimization: It is essential to optimize transfection conditions for each cell type to ensure high efficiency of delivery while minimizing cytotoxicity from the transfection reagent itself.[3] Factors to optimize include the choice of transfection reagent, cell density, and the duration of exposure to the LNA gapmer.[3]
-
Gymnotic (Unassisted) Uptake: For cell types that are difficult to transfect or to avoid artifacts from transfection reagents, gymnotic delivery can be an option.[4] However, this method typically requires higher concentrations of the LNA gapmer, which could potentially increase off-target effects.[4]
Data Summary Tables
Table 1: Impact of Nucleobase Modifications on LNA Gapmer Hepatotoxicity
| Modification | Position in Gapmer | Effect on Hepatotoxicity | Potential Mechanism |
| 5-hydroxycytosine (C1) | Cytosine base | Strong reduction | Reduced hybridization-independent toxicity[10][12] |
| 2-thiothymine (T1) | Thymine base | Moderate reduction | Reduced hybridization-independent toxicity[10][12] |
| 8-bromoguanine (G1) | Guanine base | Strong reduction | Reduced hybridization-independent toxicity[10][12] |
Table 2: Influence of Gapmer Length on Off-Target Effects
| Gapmer Length | Number of Potential Off-Target Sites (with ≤ 2 mismatches) | Overall Off-Target Downregulation | Recommendation |
| 13-14mer | High | Higher probability of off-target gene downregulation[1][6] | Use with caution; requires extensive specificity testing. |
| 18-20mer | Lower | Reduced overall number of off-target genes affected[6] | Generally recommended for improved specificity. |
Experimental Protocols & Methodologies
Protocol 1: In Silico Off-Target Prediction
-
Obtain LNA Gapmer Sequence: Finalize the 5' to 3' sequence of your LNA gapmer.
-
Select Database: Use a comprehensive human pre-mRNA or transcriptome database for your search.
-
Choose Search Tool: Utilize a sequence alignment tool like BLAST or a specialized tool like GGGenome.
-
Set Search Parameters:
-
Define the "distance" (d) or number of allowed mismatches, insertions, and deletions.
-
Start with a stringent search (d=0, d=1) and progressively increase the distance (d=2, d=3).
-
-
Analyze Results: Compile a list of potential off-target genes, noting the degree of complementarity and the location of mismatches. Genes with fewer mismatches are higher priority candidates for experimental validation.[1]
Protocol 2: Cellular Assay for Off-Target Profiling
-
Cell Culture: Culture a relevant human cell line (e.g., Huh-7 for hepatotoxicity studies) under standard conditions.[1]
-
Transfection:
-
Plate cells to achieve 30-70% confluency at the time of transfection.[3]
-
Prepare complexes of LNA gapmer (at the lowest effective concentration) and a suitable transfection reagent according to the manufacturer's protocol.
-
Include a negative control gapmer and a mock-transfected control.
-
-
Incubation: Incubate cells with the transfection complexes for 24-48 hours.[3]
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol.
-
Transcriptome Analysis:
-
Submit RNA for microarray analysis or RNA-sequencing to obtain global gene expression profiles.
-
Analyze the data to identify statistically significant downregulated genes compared to the negative control.
-
-
qPCR Validation:
-
Design qPCR primers for a selection of the most significantly downregulated, potential off-target genes.
-
Perform qPCR on the same RNA samples to confirm the microarray/RNA-seq results.[1]
-
Visualizations
Caption: Workflow for identifying and validating LNA gapmer off-target effects.
Caption: Key strategies to mitigate high off-target effects of LNA gapmers.
References
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qiagen.com [qiagen.com]
- 4. cms.takara.co.kr [cms.takara.co.kr]
- 5. academic.oup.com [academic.oup.com]
- 6. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of LNA Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of LNA (Locked Nucleic Acid) oligonucleotides during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of LNA oligonucleotides, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Moisture in Reagents: Water in acetonitrile (B52724) (ACN), phosphoramidites, or activator solutions can significantly lower coupling efficiency.[1] 2. Degraded Phosphoramidites: LNA phosphoramidites may degrade if not stored properly or if they are old. 3. Insufficient Coupling Time: LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites and require longer coupling times.[2] 4. Suboptimal Activator: The choice and concentration of the activator can impact coupling efficiency. | 1. Use anhydrous ACN (≤10-15 ppm water) and ensure all reagents are kept dry.[1] Use in-line drying filters for gases.[1] 2. Use fresh, high-quality LNA phosphoramidites. Store them under inert gas and at the recommended temperature. 3. Increase the coupling time. For example, 180 seconds on an ABI synthesizer and 250 seconds on an Expedite synthesizer have been recommended.[2] Hand-coupling for 15 minutes may also be effective.[3] 4. Ensure the correct activator (e.g., 4,5-dicyanoimidazole (B129182) or 5-[3,5-bis(trifluoromethyl)phenyl]-1H-tetrazole) is used at the optimal concentration.[3][4] |
| Presence of n-1 Shortmer Impurities | 1. Low Coupling Efficiency: Failed coupling reactions are a primary cause of n-1 sequences.[5] 2. Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups will allow them to react in the subsequent cycle, leading to n-1 deletions. | 1. Address the causes of low coupling efficiency as detailed above. 2. Ensure the capping reagents (Cap A and Cap B) are fresh and delivered effectively. For some synthesizers, increasing the delivery volume and time for the capping mix may be necessary.[1] |
| Depurination (leading to chain cleavage) | Acidic Conditions during Detritylation: The use of strong acids like trichloroacetic acid (TCA) for detritylation can lead to the removal of purine (B94841) bases (depurination), creating abasic sites that can cleave during the final deprotection.[1][6] | Use a weaker acid for detritylation, such as 3% dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM) or toluene. This will slow down the detritylation step but will minimize depurination. |
| Modification of Bases during Deprotection | 1. Use of Methylamine (B109427) with Me-Bz-C-LNA: Deprotecting oligonucleotides containing 5-Me-Bz-C-LNA with methylamine can lead to the formation of an N4-methyl modification.[2] 2. Incomplete Removal of Protecting Groups: Harsh deprotection conditions may be required for some protecting groups, but these can also damage sensitive modifications.[7] Conversely, conditions that are too mild will result in incomplete deprotection.[7] | 1. Avoid using methylamine for deprotection when the sequence contains Me-Bz-C-LNA.[2] 2. Choose a deprotection strategy that is compatible with all components of the oligonucleotide.[8][9] For sensitive modifications, consider using milder deprotection reagents like ammonium (B1175870) hydroxide (B78521) or alternative protecting groups that can be removed under gentler conditions.[10][11] |
| N+1 Impurities | Inefficient Capping: In rare cases, inefficient capping could lead to the addition of an extra nucleotide. However, this is less common than n-1 impurities. | Review and optimize the capping step of the synthesis cycle. Ensure capping reagents are fresh and the reaction time is sufficient.[1] |
| Poor Resolution during HPLC Purification | 1. Inappropriate HPLC Method: The choice between reverse-phase (RP) and anion-exchange (AEX) HPLC is critical. 2. Secondary Structures: LNA oligonucleotides can form stable secondary structures that interfere with purification. 3. Co-elution of Impurities: Closely related impurities, such as partially deprotected oligos, may co-elute with the full-length product.[7] | 1. Anion-exchange HPLC is often the best method for purifying LNA-containing oligonucleotides as it separates based on the charge of the phosphate (B84403) backbone.[12][13] For DMT-on purification, reverse-phase HPLC is effective.[14] 2. Denature the sample before injection by heating or using a denaturing agent in the mobile phase. 3. Optimize the HPLC gradient and mobile phase composition to improve the separation of the target oligonucleotide from its impurities. |
Frequently Asked Questions (FAQs)
1. What is the expected purity of LNA oligonucleotides after synthesis and purification?
The final purity of an LNA oligonucleotide depends on the synthesis efficiency and the purification method employed.
| Purification Method | Typical Purity | Notes |
| Desalting | Variable | Removes salts and some small molecule impurities but does not remove failure sequences. |
| Polyacrylamide Gel Electrophoresis (PAGE) | >90%[12] | Effective for purifying longer oligonucleotides.[15] |
| Reverse-Phase HPLC (RP-HPLC) | >95% | Useful for purifying oligonucleotides with hydrophobic modifications or for DMT-on purification.[14] |
| Anion-Exchange HPLC (AEX-HPLC) | >96%[13] | Highly effective for LNA oligonucleotides, separating based on the number of phosphate groups.[12][13] |
2. How can I improve the coupling efficiency during LNA oligonucleotide synthesis?
To enhance coupling efficiency, it is crucial to maintain anhydrous conditions throughout the synthesis process.[1] This includes using dry acetonitrile, fresh and properly stored LNA phosphoramidites, and a dry inert gas supply.[1] Additionally, due to the steric bulk of LNA monomers, extending the coupling time is often necessary.[2]
3. What are the recommended deprotection conditions for LNA oligonucleotides?
LNA-containing oligonucleotides can generally be deprotected using standard protocols.[2] However, the specific conditions should be chosen based on the other modifications present in the sequence. For oligonucleotides with sensitive modifications, milder deprotection strategies, such as using ammonium hydroxide at a lower temperature for a longer time, are recommended.[8] If using AMA (a mixture of ammonium hydroxide and methylamine) for faster deprotection, be aware of potential side reactions with specific LNA bases like 5-Me-Bz-C-LNA.[2]
4. Which purification method is best for LNA oligonucleotides?
Anion-exchange HPLC (AEX-HPLC) is often the preferred method for purifying LNA oligonucleotides.[12][13] This technique separates molecules based on the negative charges of the phosphate backbone, which is directly proportional to the length of the oligonucleotide. This allows for excellent separation of the full-length product from shorter failure sequences (n-1, n-2, etc.).[13]
5. How can I analyze the purity of my final LNA oligonucleotide product?
A combination of analytical techniques is recommended for comprehensive quality control.[][17] These include:
-
LC-UV (Liquid Chromatography with Ultraviolet Detection): To assess purity by separating the full-length product from impurities.[18]
-
Mass Spectrometry (MS): To confirm the identity and molecular weight of the synthesized oligonucleotide.[]
-
Capillary Gel Electrophoresis (CGE): To determine the purity based on the length of the oligonucleotide.[17]
Experimental Protocols & Workflows
Standard Solid-Phase LNA Oligonucleotide Synthesis Cycle
The synthesis of LNA oligonucleotides follows the standard phosphoramidite (B1245037) chemistry cycle, with some modifications to the reaction times.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method of Oligonucleotide Purification [biosyn.com]
- 13. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oligonucleotide Purification - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
LNA Oligonucleotide Deprotection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete deprotection of Locked Nucleic Acid (LNA) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of incomplete LNA oligonucleotide deprotection?
A1: Incomplete deprotection of LNA oligonucleotides can manifest in several ways during analysis. The most common indicators include:
-
Chromatography (HPLC): Appearance of multiple peaks, shoulders on the main peak, or a broad main peak in the chromatogram. Incompletely deprotected species are typically more hydrophobic and will have longer retention times in reverse-phase (RP) HPLC.
-
Mass Spectrometry (MS): Detection of masses higher than the expected molecular weight of the fully deprotected LNA oligonucleotide. The mass difference will correspond to the mass of the remnant protecting groups (e.g., benzoyl, isobutyryl, acetyl, etc.).
-
Gel Electrophoresis: The presence of multiple bands or smeared bands, where the upper bands may represent incompletely deprotected species. Re-treatment of the sample with a deprotection solution can often lead to the collapse of these multiple bands into a single, sharp band corresponding to the fully deprotected oligo.[1]
Q2: What are the primary causes of incomplete deprotection of LNA oligos?
A2: Incomplete deprotection can arise from several factors, often related to the unique structural properties of LNA monomers:
-
Steric Hindrance: The rigid, bicyclic structure of LNA monomers can create steric hindrance, making the protecting groups on the nucleobases less accessible to the deprotection reagents compared to standard DNA or RNA oligos.[2]
-
Inefficient Deprotection Conditions: The chosen deprotection reagent, temperature, or time may not be sufficient for complete removal of all protecting groups, especially the more resilient ones like the isobutyryl group on guanine (B1146940) (dG).[1][3]
-
Degraded Reagents: Using old or improperly stored deprotection reagents, such as an old bottle of ammonium (B1175870) hydroxide, can lead to incomplete deprotection due to a decrease in the reagent's effective concentration.[3]
-
Complex Oligo Composition: The presence of sensitive modifications or dyes in the LNA oligonucleotide may necessitate the use of milder deprotection conditions, which in turn might not be strong enough to remove all protecting groups efficiently.
Q3: Can I use standard deprotection protocols for my LNA oligonucleotides?
A3: In many cases, standard deprotection protocols used for DNA and RNA oligonucleotides can be applied to LNA-containing oligos.[2] However, due to the increased steric hindrance of LNA monomers, longer deprotection times or slightly harsher conditions might be necessary. It is crucial to consider the specific protecting groups used for the LNA and any other modified bases in your sequence to select the optimal deprotection strategy.
Q4: Are there any specific deprotection reagents to avoid with certain LNA monomers?
A4: Yes. For LNA oligonucleotides containing the 5-Me-Bz-C-LNA monomer (methyl-benzoyl protected Cytosine LNA), it is advisable to avoid deprotection with methylamine-containing reagents like AMA (Ammonium hydroxide/Methylamine). The use of methylamine (B109427) can lead to the introduction of an N4-methyl modification on the cytosine base, creating an undesired side product.[2]
Q5: How does incomplete deprotection affect the performance of my LNA oligonucleotide?
A5: The presence of residual protecting groups can have significant negative consequences on the functionality of your LNA oligo:
-
Reduced Hybridization Affinity: Protecting groups on the nucleobases can interfere with Watson-Crick base pairing, leading to a decrease in the melting temperature (Tm) and reduced binding affinity to the target sequence.
-
Altered Specificity: Incomplete deprotection can affect the conformational properties of the oligonucleotide, potentially leading to off-target effects.
-
Inaccurate Quantification: The presence of hydrophobic protecting groups can alter the extinction coefficient of the oligonucleotide, leading to inaccurate concentration measurements.
-
Interference in Biological Assays: Residual protecting groups can be bulky and may interfere with the interaction of the LNA oligo with proteins and enzymes in cellular environments.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to incomplete LNA oligo deprotection.
Problem: HPLC analysis shows multiple peaks or a broad main peak.
Caption: Troubleshooting workflow for HPLC-detected incomplete deprotection.
Possible Causes & Solutions:
-
Insufficient Deprotection Time/Temperature:
-
Solution: Increase the deprotection time or temperature according to the recommendations for the specific protecting groups used. For stubborn groups like isobutyryl-dG, a longer incubation may be necessary. Refer to the deprotection tables below for guidance.
-
-
Ineffective Deprotection Reagent:
-
Solution: Prepare a fresh deprotection solution. If using ammonium hydroxide, ensure it is from a recently opened bottle. For faster deprotection, consider using AMA (Ammonium hydroxide/Methylamine), but be mindful of its compatibility with your LNA monomers.[3]
-
-
Presence of Sensitive Modifications:
-
Solution: If your LNA oligo contains sensitive dyes or other modifications, you may be limited to milder deprotection conditions. In such cases, ensure you are using "UltraMILD" phosphoramidites (e.g., with Pac-dA, Ac-dC, iPr-Pac-dG protecting groups) that are designed for deprotection with reagents like potassium carbonate in methanol.[4]
-
Problem: Mass Spectrometry analysis shows a mass higher than expected.
Caption: Logic for addressing incorrect mass in MS analysis.
Possible Causes & Solutions:
-
Incomplete Removal of Base Protecting Groups:
-
Solution: Identify the mass difference between the observed and expected molecular weights. This difference will likely correspond to one or more of the protecting groups used in the synthesis. Optimize your deprotection protocol by increasing the time, temperature, or using a stronger deprotection reagent, while considering the stability of your entire oligonucleotide.
-
-
Incomplete Removal of Phosphate (B84403) Protecting Groups (Cyanoethyl):
-
Solution: While less common, incomplete removal of the cyanoethyl protecting groups from the phosphate backbone can occur. Ensure your deprotection conditions are sufficient for both base and phosphate deprotection.
-
Quantitative Data Summary
The following tables provide recommended deprotection conditions for oligonucleotides. These can serve as a starting point for optimizing the deprotection of LNA-containing oligos.
Table 1: Standard Deprotection Conditions with Ammonium Hydroxide
| Protecting Group Combination | Reagent | Temperature | Time |
| Bz-A, Bz-C, iBu-dG | Conc. Ammonium Hydroxide | 55°C | 8-17 hours |
| Ac-C, Bz-A, iBu-dG | Conc. Ammonium Hydroxide | 55°C | 8-12 hours |
| dmf-dG, Bz-A, Ac-C | Conc. Ammonium Hydroxide | 65°C | 2 hours |
| dmf-dG, Bz-A, Ac-C | Conc. Ammonium Hydroxide | Room Temp. | 17 hours |
Table 2: Fast Deprotection Conditions with AMA (Ammonium Hydroxide/Methylamine)
| Protecting Group on dG | Reagent | Temperature | Time | Note |
| iBu-dG, dmf-dG, or Ac-dG | AMA (1:1 v/v) | 65°C | 5-10 minutes | Requires Acetyl-dC (Ac-dC) to avoid transamination.[3][4] |
| iBu-dG, dmf-dG, or Ac-dG | AMA (1:1 v/v) | 55°C | 10 minutes | |
| iBu-dG, dmf-dG, or Ac-dG | AMA (1:1 v/v) | 37°C | 30 minutes | |
| iBu-dG, dmf-dG, or Ac-dG | AMA (1:1 v/v) | Room Temp. | 120 minutes |
Table 3: Mild Deprotection Conditions for Sensitive Oligonucleotides
| Protecting Group Combination | Reagent | Temperature | Time |
| Pac-dA, Ac-dC, iPr-Pac-dG | 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours |
| Pac-dA, Ac-dC, iPr-Pac-dG | Conc. Ammonium Hydroxide | Room Temp. | 2 hours |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of LNA Oligonucleotides
This protocol is for the analysis of LNA oligonucleotide purity and the detection of incompletely deprotected species.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase column suitable for oligonucleotides (e.g., C18, 2.1 x 50 mm).
-
Mobile Phase A: 0.1 M Triethylammonium (B8662869) Acetate (TEAA), pH 7.0 in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
Equilibrate the column with 3% Mobile Phase B.
-
Inject the LNA oligonucleotide sample.
-
Run a linear gradient from 3% to 15% Mobile Phase B over 15 minutes for DMT-off oligos, or 3% to 40% Mobile Phase B over 15 minutes for DMT-on oligos.[3]
-
-
Flow Rate: 1 mL/min.
-
Detection: Monitor absorbance at 260 nm.
-
Expected Results: A single, sharp peak should be observed for a pure, fully deprotected LNA oligonucleotide. Incomplete deprotection will result in broader peaks or the appearance of later-eluting peaks due to the increased hydrophobicity of the remaining protecting groups.
Protocol 2: Mass Spectrometry (MS) Analysis of LNA Oligonucleotides
This protocol is for confirming the molecular weight of the LNA oligonucleotide and identifying any residual protecting groups.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with an LC system (LC-MS).
-
Sample Preparation: The purified LNA oligonucleotide is desalted and dissolved in an appropriate solvent for MS analysis (e.g., a mixture of water and acetonitrile with a small amount of a volatile salt like triethylammonium acetate).
-
MS Analysis:
-
Infuse the sample into the ESI source.
-
Acquire the mass spectrum in negative ion mode, as oligonucleotides are polyanionic.
-
Deconvolute the resulting multiply charged ion series to obtain the zero-charge mass of the oligonucleotide.
-
-
Data Analysis: Compare the experimentally determined mass with the theoretical mass of the fully deprotected LNA oligonucleotide. Any mass difference should be calculated and compared to the masses of the protecting groups used in the synthesis. Mass spectral analysis is highly effective at revealing the presence of remaining protecting groups that might be missed by chromatographic methods.[1][3]
References
LNA-Based SNP Genotyping Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LNA (Locked Nucleic Acid)-based SNP genotyping assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during LNA-based SNP genotyping experiments.
Issue 1: No amplification signal for one or both alleles.
-
Question: I am not observing any fluorescent signal for one or both of my allele-specific probes. What are the possible causes and solutions?
-
Answer: No amplification signal is a common issue that can arise from several factors related to the assay setup, reagents, or the DNA sample itself.
Possible Causes & Solutions:
Possible Cause Recommended Action Incorrect PCR cycling conditions Ensure the denaturation, annealing, and extension times and temperatures are appropriate for your polymerase and LNA probes. A typical starting point is a 2-minute initial denaturation at 95°C, followed by 40-45 cycles of 95°C for 15 seconds and 60°C for 45-60 seconds[1]. The annealing temperature may need optimization. Degraded or low-quality DNA Assess the quality and quantity of your genomic DNA. Poor quality DNA can inhibit PCR. It is recommended to re-extract the DNA if quality is a concern[2][3]. Primer or probe degradation Primers and probes can degrade with multiple freeze-thaw cycles. Use fresh dilutions of primers and probes. Incorrect primer or probe concentration Optimal primer concentrations typically range from 200-500 nM, and probe concentrations from 100-250 nM[1][4]. Titrate the concentrations to find the optimal balance for your assay. PCR inhibitors in the sample Dilute the DNA template to reduce the concentration of potential inhibitors. Assay design issues Re-evaluate your primer and probe designs. Ensure they meet the recommended guidelines for LNA-based assays (see table below). Check for potential secondary structures or primer-dimers using oligo analysis software[5].
Issue 2: High background fluorescence or non-specific amplification.
-
Question: My no-template control (NTC) shows a signal, or I have high background fluorescence across all my samples. How can I resolve this?
-
Answer: High background can mask the true signal and lead to incorrect genotype calls. It's often due to non-specific binding of probes or primers.
Possible Causes & Solutions:
Possible Cause Recommended Action Probe concentration is too high An excess of probe can lead to high background fluorescence. Try reducing the probe concentration in increments[6][7]. Suboptimal annealing temperature A low annealing temperature can promote non-specific binding of primers and probes. Increase the annealing temperature in increments of 1-2°C. Primer-dimer formation Analyze your primers for the potential to form dimers. If significant primer-dimer formation is suspected, a redesign of the primers may be necessary. Contamination of reagents Use fresh, nuclease-free water and other PCR reagents to avoid contamination. Probe degradation Degradation of the probe can separate the fluorophore and quencher, leading to increased background. Use fresh probe dilutions.
Issue 3: Ambiguous or overlapping genotype clusters.
-
Question: The clusters for homozygous and heterozygous genotypes are not well-separated, making it difficult to call the genotypes accurately. What can I do to improve cluster separation?
-
Answer: Poor cluster resolution is a frequent challenge in SNP genotyping. Several factors can contribute to this issue.
Possible Causes & Solutions:
Possible Cause Recommended Action Suboptimal probe design The discriminating power of the assay heavily relies on the LNA probe design. Ensure the LNA placement is optimal for mismatch discrimination, typically at or near the SNP site[8][9]. The melting temperature (Tm) difference between the perfectly matched and mismatched probe should be significant[8]. Incorrect data analysis settings Review the settings in your genotyping software. Adjust the cluster positions and boundaries if necessary. Variation in DNA quality or quantity Inconsistent DNA quality or quantity between samples can lead to scattered clusters. Re-quantify your DNA samples and ensure they are within a consistent concentration range. PCR cycling parameters The number of PCR cycles can affect cluster separation. Try adjusting the number of cycles to see if it improves the resolution. Cross-talk between fluorescent dyes Ensure that the fluorescent dyes used for the two alleles have minimal spectral overlap and that the correct filters are being used on the real-time PCR instrument[1].
LNA Probe and Primer Design Guidelines
Proper design of LNA-containing oligonucleotides is critical for the success of your SNP genotyping assay. The high affinity of LNA bases allows for the use of shorter probes with increased specificity.[8][10]
| Parameter | Recommendation |
| LNA Probe Length | 12-15 nucleotides[8] |
| LNA Placement in Probes | 2-3 LNA bases positioned at or near the SNP site[8][9]. A triplet of LNA bases centered on the SNP is often effective. |
| Probe Tm | Approximately 65-70°C[8][9]. The Tm should be 7-10°C higher than the primers' Tm[11]. |
| LNA Placement in Primers | If using LNA-modified primers for allele-specific PCR, position the LNA at the 3'-end or one base from the 3'-end to enhance discrimination[8][12]. |
| General Design Considerations | Avoid stretches of more than 4 consecutive LNA bases. Keep GC content between 30-60%. Avoid self-complementarity and complementarity to other LNA-containing oligos in the assay[9]. |
Experimental Protocols
Standard LNA-Based SNP Genotyping PCR Protocol
This protocol provides a starting point for setting up a typical LNA-based SNP genotyping assay using a 5' nuclease approach. Optimization may be required for specific assays.
1. Reaction Setup:
| Component | Final Concentration | Volume for 25 µL reaction |
| 2x Genotyping Master Mix | 1x | 12.5 µL |
| Forward Primer | 200-500 nM | Variable |
| Reverse Primer | 200-500 nM | Variable |
| Allele 1 LNA Probe (e.g., FAM) | 100-250 nM | Variable |
| Allele 2 LNA Probe (e.g., VIC/HEX) | 100-250 nM | Variable |
| Genomic DNA | 1-20 ng | Variable |
| Nuclease-free water | - | To 25 µL |
2. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-4 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40-45 |
| Annealing/Extension | 60°C | 45-60 seconds |
Note: These are general guidelines. Always refer to the recommendations of your specific master mix and polymerase.
Visualizations
Caption: Experimental workflow for LNA-based SNP genotyping.
Caption: Troubleshooting decision tree for failed LNA genotyping assays.
Caption: Mechanism of LNA probes in allele discrimination.
References
- 1. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One Band Not Amplifying | The Jackson Laboratory [jax.org]
- 3. No Bands - Genotyping | The Jackson Laboratory [jax.org]
- 4. PCR Assay Optimization and Validation [sigmaaldrich.com]
- 5. idtdna.com [idtdna.com]
- 6. pcrbio.com [pcrbio.com]
- 7. biotium.com [biotium.com]
- 8. SNP Detection [qiagen.com]
- 9. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 10. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Nuclease Resistance of LNA Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to enhance the nuclease resistance of Locked Nucleic Acid (LNA) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using LNA oligonucleotides in terms of stability?
A1: The primary advantage of incorporating LNA monomers into oligonucleotides is the significant increase in resistance to nuclease degradation.[1][2][3] The locked ribose conformation of LNA enhances the stability of the oligonucleotide backbone, making it less susceptible to cleavage by both exonucleases and endonucleases. This increased stability translates to a longer half-life in biological fluids like serum, which is crucial for in vivo applications.[1]
Q2: How does the placement of LNA modifications affect nuclease resistance?
A2: The strategic placement of LNA monomers is critical for maximizing nuclease resistance.
-
End-capping: Introducing a few LNA bases at the 3' and 5' ends of an oligonucleotide (end-capping) provides substantial protection against exonucleases. Studies have shown that as few as three LNA monomers at each end can increase the half-life in human serum by about 10-fold compared to an unmodified DNA oligonucleotide.[4]
-
Gapmers: In an LNA gapmer design, a central "gap" of DNA or other modified monomers is flanked by LNA "wings." This design not only provides nuclease stability due to the LNA wings but also allows for RNase H-mediated cleavage of the target RNA, a critical mechanism for many antisense applications.[4][5][6]
-
Positional Effects: Even the precise position at the terminus matters. An LNA residue at the penultimate (L-2) position of a primer has been shown to confer virtually complete resistance to 3'→5' exonucleases, whereas a terminal (L-1) modification offers only partial protection.[1]
Q3: What is the role of phosphorothioate (B77711) (PS) modifications in LNA oligonucleotides?
A3: Phosphorothioate (PS) linkages, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, are a common modification used to further enhance nuclease resistance.[7][8] When combined with LNA modifications, PS linkages create a highly stable oligonucleotide that is resistant to a broad range of nucleases.[7] LNA gapmers with a full phosphorothioate backbone are exceptionally resistant to enzymatic degradation.[5] While PS modifications increase stability, they can sometimes reduce binding affinity to the target RNA, a trade-off that can be compensated for by the high affinity conferred by LNA.[2]
Q4: Are there alternatives to phosphorothioate modifications for enhancing stability?
A4: Yes, several other modifications can be used in conjunction with or as alternatives to PS linkages to improve nuclease resistance. These include:
-
2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE): These 2'-sugar modifications increase stability and are often used in the flanking regions of gapmers.[3][4]
-
LNA-amide linkages: Introducing charge-neutral amide linkages in combination with LNA can enhance nuclease resistance and improve cellular uptake.[2]
-
Phosphorodithioates (PS2): Replacing both non-bridging oxygen atoms with sulfur creates a phosphorodithioate (B1214789) linkage, which is even more resistant to nucleases than a standard PS linkage and is achiral.[9]
-
Mesyl Phosphoramidate (MsPA): This modification offers excellent nuclease resistance and can be a promising alternative to phosphorothioates.[10]
Q5: How does LNA modification compare to other stability-enhancing modifications?
A5: LNA modifications generally provide superior nuclease resistance and binding affinity compared to many other modifications. Chimeric LNA/DNA oligonucleotides have been shown to be more stable in human serum than isosequential phosphorothioates and 2'-O-methyl gapmers.[4] The combination of LNA with other modifications, such as a phosphorothioate backbone, often results in the most robust and effective oligonucleotides for in vivo use.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of LNA oligonucleotide in serum. | Insufficient LNA modification. | Increase the number of LNA monomers at the 3' and 5' ends. A minimum of three LNAs at each end is recommended.[4] |
| Suboptimal placement of LNA modifications. | For protection against 3' exonucleases, consider placing an LNA at the penultimate (L-2) position in addition to the terminal position.[1] | |
| Absence of backbone modifications. | Incorporate a full phosphorothioate (PS) backbone, which significantly enhances nuclease resistance in combination with LNA.[5] | |
| Nuclease contamination of reagents. | Use nuclease-free water and reagents. Ensure proper sterile technique during experiments. | |
| Repeated freeze-thaw cycles of oligo stock. | Aliquot oligonucleotide stocks to avoid multiple freeze-thaw cycles, which can lead to degradation.[11][12] | |
| Loss of activity in LNA gapmers. | DNA gap is too short or too long. | The optimal DNA gap size for RNase H activation is typically between 7 and 10 nucleotides for 16-mer gapmers.[13][14] This may need to be empirically determined for your specific sequence. |
| LNA modifications within the DNA gap. | The central gap should consist of DNA or other RNase H-competent monomers. LNA modifications within the gap can inhibit RNase H activity.[6] | |
| Inappropriate buffer conditions. | Ensure that the pH of your buffer is appropriate for DNA/LNA stability. A slightly alkaline buffer (pH ~8) can help prevent depurination.[12] | |
| Unexpected toxicity in cell culture or in vivo. | High LNA content. | While increasing LNA content enhances stability, it can sometimes lead to hepatotoxicity.[15][16] It may be necessary to optimize the number of LNA modifications to balance stability and toxicity. |
| Off-target effects of phosphorothioate backbone. | The PS backbone can sometimes cause non-specific protein binding and toxicity.[17] Consider alternative backbone chemistries if toxicity is a concern. |
Quantitative Data Summary
The following tables summarize the half-life of various LNA oligonucleotide designs in human serum, providing a comparative overview of their stability.
Table 1: Half-life of LNA-modified Oligonucleotides in Human Serum
| Oligonucleotide Design | Modification Details | Half-life (t½) in Human Serum | Reference |
| Unmodified DNA | 18-mer oligodeoxynucleotide | ~1.5 hours | [4] |
| LNA End-Blocked | 3 LNA monomers at each end | ~15 hours | [4] |
| LNA End-Blocked | 4 LNA monomers at each end | ~15 hours | [4] |
| LNA End-Blocked (Sequence 2) | 3 LNA monomers at each end | 28 ± 1 hours | [4] |
| Phosphorothioate (PS) | Full PS backbone | 10 ± 2 hours | [4] |
| 2'-O-Methyl Gapmer | 2'-OMe wings, DNA gap | ~12 hours | [4] |
Key Experimental Protocols
Serum Stability Assay
This protocol is used to determine the half-life of LNA oligonucleotides in the presence of serum.
Materials:
-
LNA oligonucleotide (radiolabeled or fluorescently labeled)
-
Human serum (or other serum of interest)
-
Phosphate-buffered saline (PBS)
-
Loading buffer (e.g., formamide-based)
-
Polyacrylamide gel (denaturing)
-
Gel electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
-
Scintillation counter (for radiolabeled oligos)
Procedure:
-
Labeling: The LNA oligonucleotide is typically labeled at the 5' end with ³²P using T4 polynucleotide kinase or with a fluorescent dye.
-
Incubation: Incubate the labeled oligonucleotide at a final concentration of ~1 µM in a solution containing 90% human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the degradation reaction by adding the aliquot to a loading buffer containing a denaturing agent (e.g., formamide (B127407) or urea) and placing it on ice or freezing it.
-
Electrophoresis: Separate the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the intact oligonucleotide and any degradation products using a phosphorimager (for ³²P) or a fluorescence scanner. Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time. Fit the data to a single exponential decay function to calculate the half-life (t½).
Diagrams
References
- 1. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LNA-amide modification that enhances the cell uptake and activity of phosphorothioate exon-skipping oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synoligo.com [synoligo.com]
- 4. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qiagen.com [qiagen.com]
- 6. mdpi.com [mdpi.com]
- 7. genelink.com [genelink.com]
- 8. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. researchgate.net [researchgate.net]
guidelines for positioning LNA modifications in primers and probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines, troubleshooting advice, and frequently asked questions regarding the strategic placement of Locked Nucleic Acid (LNA) modifications in primers and probes.
Troubleshooting Guide
Users may encounter several issues during their experiments involving LNA-modified oligonucleotides. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No PCR Amplification | Inhibition of DNA Polymerase: LNA modifications at the extreme 3'-end of a primer can hinder extension by DNA polymerase.[1] | Position the LNA base at least one nucleotide away from the 3'-end.[1] For allele-specific PCR, placing a single LNA at the 3'-end or the 3'-1 position can be effective, but testing may be required.[2] |
| Primer Self-Dimerization or Hairpin Formation: High affinity of LNA-LNA binding can lead to stable secondary structures.[3][4] | Use oligo design software to check for self-complementarity and secondary structures. Avoid placing LNA bases in palindromic sequences.[5] | |
| Excessively High Primer Tm: Too many LNA modifications can raise the melting temperature (Tm) too high for optimal PCR conditions. | Reduce the number of LNA modifications. Each LNA addition increases the Tm by approximately 2-8°C.[2][4][6] Ensure the Tm of the primer pair is balanced.[2][7] | |
| Non-Specific Amplification or Poor Specificity | Sub-optimal LNA Placement: Incorrect positioning of LNAs may not sufficiently enhance specificity. | For allele-specific PCR, place the LNA at the SNP site or immediately 5' to it to maximize mismatch discrimination.[1] For general PCR primers, centrally located LNA residues often provide good results.[8][9][10] |
| Incorrect Annealing Temperature: The annealing temperature may not be optimized for the higher Tm of the LNA-modified primers. | Increase the annealing temperature. LNA modifications allow for higher maximum annealing temperatures (Tmax).[8][9] | |
| Poor Mismatch Discrimination in SNP Genotyping | Inappropriate LNA Placement Around the SNP: The position and number of LNAs at the mismatch site are critical for discrimination. | For probes, placing a triplet of LNA modifications with the central LNA at the mismatch site generally provides the largest discriminatory power.[11][12] For G-T mismatches, avoid modifying the guanine (B1146940) or its flanking bases.[11][12] |
| Probe is Too Long: Longer probes can sometimes reduce mismatch discrimination. | The high affinity of LNAs allows for the use of shorter probes (e.g., 12-15 nucleotides), which can enhance mismatch discrimination.[1][4][11] | |
| High Background Signal in FISH | Probe Self-Complementarity: LNA-LNA interactions can cause probe aggregation. | Check for self-complementarity and avoid cross-hybridization with other LNA-containing probes.[4][5] |
| Probe Concentration is Too High: The high affinity of LNA probes may lead to non-specific binding at high concentrations. | Optimize the probe concentration; often, a lower concentration is sufficient due to the higher affinity.[13] |
Frequently Asked Questions (FAQs)
General LNA Design
Q1: What are the most important general guidelines for placing LNA modifications?
A1: Key guidelines include:
-
Introduce LNAs where specificity is most needed, such as at SNP sites.[2][7]
-
Avoid runs of more than four consecutive LNAs.[2][3][4][5][7]
-
Avoid placing blocks of LNAs near the 3'-end of primers.[2][7]
-
Check for and avoid self-complementarity and complementarity to other LNA-containing oligos in the assay.[2][3][4][5][7]
Q2: How much does an LNA modification increase the melting temperature (Tm)?
A2: Each LNA monomer incorporated into a DNA oligonucleotide increases the Tm by approximately 2-8°C, depending on the sequence context.[2][4][6][13]
LNA in PCR Primers
Q3: Where should I place LNAs in my PCR primers for general amplification?
A3: For standard PCR, placing one to a few LNA residues centrally within the primer often yields good results and can increase the maximum annealing temperature.[8][9][10] Placing LNAs at the 5'-end can also be beneficial, as it allows the 5'-end to anneal at a high Tm, which can reduce random priming by the 3'-end.[2]
Q4: What are the specific guidelines for allele-specific PCR (AS-PCR)?
A4: For AS-PCR, a single LNA modification should be placed at the 3'-end or one base away from the 3'-end, corresponding to the SNP position.[2] This dramatically improves the discriminatory power of the primer.[1]
LNA in Probes (qPCR, FISH)
Q5: What are the design considerations for LNA-modified qPCR probes?
A5: For qPCR probes:
-
The Tm of the probe should be about 7-10°C higher than the Tm of the primers.[11] A typical probe Tm is 65-70°C.[2]
-
LNA-substituted probes can be shorter than their DNA counterparts, typically 15-18 nucleotides.[2]
-
The 3'-end of the probe should be blocked to prevent extension by the polymerase.[2]
Q6: How should I design LNA probes for Fluorescence In Situ Hybridization (FISH)?
A6: For LNA FISH probes:
-
Probes are typically 20-25 nucleotides in length.[5]
-
A Tm of approximately 75°C is recommended.[5]
-
Avoid placing LNA bases in palindromic sequences, especially involving G-C pairs.[5]
-
Keep the GC content between 30-60% and avoid stretches of more than three Gs or Cs.[5]
Quantitative Data Summary
| Parameter | Value/Range | Application | Reference |
| Tm Increase per LNA | 2-8°C | General | [2][4][6][13] |
| Recommended Probe Length | 15-18 nucleotides | qPCR | [2] |
| 12 nucleotides (approx.) | SNP Capture Probes | [1][2] | |
| 20-25 nucleotides | FISH | [5] | |
| Recommended Probe Tm | 65-70°C | qPCR | [2] |
| 75°C (approx.) | FISH | [5] | |
| Tm Difference (Probe vs. Primers) | 7-10°C higher for probe | qPCR | [11] |
| Maximum Consecutive LNAs | 4 | General | [2][3][4][5][7] |
| GC Content | 30-60% | General | [2][4][5] |
Experimental Protocols
Protocol: Allele-Specific PCR using 3'-LNA Primers
This protocol outlines a general procedure for SNP genotyping using allele-specific PCR with primers containing a single LNA modification at the 3'-end to enhance discrimination.
1. Primer Design: a. Design two forward primers, one specific for each allele of the SNP. The SNP should be located at the 3'-most position of the primer. b. Incorporate a single LNA base at the 3'-end of each allele-specific primer. c. Design a common reverse primer. d. Aim for a primer Tm of 58-60°C (calculated for the DNA portion). The LNA will increase the effective Tm.
2. PCR Reaction Setup: a. Prepare two separate reaction mixes, one for each allele-specific forward primer. b. Per 20 µL reaction:
- 10 µL of 2x qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)
- 0.5 µL of Allele-Specific Forward Primer (10 µM)
- 0.5 µL of Common Reverse Primer (10 µM)
- 1.0 µL of Genomic DNA Template (10-50 ng)
- 8.0 µL of Nuclease-Free Water
3. Thermal Cycling Conditions: a. Initial Denaturation: 95°C for 3 minutes. b. Cycling (40 cycles):
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60-65°C for 30 seconds (the higher annealing temperature leverages the increased Tm from the LNA). c. Melt Curve Analysis (optional but recommended): Perform a melt curve analysis to check for specific product formation.
4. Data Analysis: a. Analyze the amplification curves for each reaction. b. A positive signal (low Cq value) from one allele-specific reaction and a negative or significantly later signal from the other indicates the genotype. c. For heterozygous samples, both reactions should yield a positive signal. The enhanced specificity from the 3'-LNA primer should result in a clear difference in Cq values between the matched and mismatched reactions.[14][15]
Visualizations
Caption: Workflow for designing LNA-modified primers and probes.
Caption: Troubleshooting logic for common LNA-related PCR issues.
References
- 1. SNP Detection [qiagen.com]
- 2. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 3. metabion.com [metabion.com]
- 4. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. Custom LNA Fish Probes [qiagen.com]
- 6. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 7. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]
- 8. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gene-quantification.com [gene-quantification.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. metabion.com [metabion.com]
- 14. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - ProQuest [proquest.com]
Technical Support Center: Synthesis of Long Oligonucleotides with LNA Modifications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of long oligonucleotides containing Locked Nucleic Acid (LNA) modifications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, deprotection, and purification of long LNA-modified oligonucleotides.
Low Yield of Full-Length Oligonucleotide
Q1: My final yield of the purified long LNA oligonucleotide is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield is a common issue in long oligonucleotide synthesis, and the inclusion of LNA modifications can introduce additional challenges. The primary factors contributing to low yield are suboptimal coupling efficiency, issues during deprotection and cleavage, and losses during purification.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Coupling Efficiency: The stepwise yield of each nucleotide addition is critical for long oligos. A small decrease in coupling efficiency has a cumulative and significant negative impact on the final yield of the full-length product.[1][2][3]
-
Moisture Contamination: Water is a primary inhibitor of efficient phosphoramidite (B1245037) coupling.[4] Ensure all reagents, especially acetonitrile (B52724) (ACN) and phosphoramidites, are anhydrous. Use fresh, high-quality reagents and consider installing in-line drying filters for gases on your synthesizer.[4]
-
Reagent Quality: Use freshly prepared and high-quality phosphoramidites and activators. LNA phosphoramidites may require longer coupling times than standard DNA or RNA monomers.[5]
-
Instrument Maintenance: Ensure your DNA synthesizer is well-maintained, with clean lines and properly functioning valves to prevent reagent cross-contamination and ensure accurate delivery.
-
-
Inefficient Deprotection and Cleavage: Incomplete removal of protecting groups or inefficient cleavage from the solid support will reduce the amount of recoverable full-length product.
-
Deprotection Conditions: While LNA modifications are generally stable to standard deprotection conditions, ensure that the chosen deprotection strategy is compatible with all modifications present in your oligonucleotide.[5] For complex oligos, a milder deprotection scheme may be necessary to prevent degradation of sensitive moieties.[6][7]
-
Cleavage Time: Ensure sufficient time for the cleavage of the oligonucleotide from the solid support. For long oligos, diffusion can be limited, so extended cleavage times may be beneficial.
-
-
Losses During Purification: The purification of long oligonucleotides is inherently challenging due to the presence of many failure sequences (shortmers) that are chemically similar to the full-length product.
-
Purification Method: High-performance liquid chromatography (HPLC) is often the preferred method for purifying long and modified oligonucleotides due to its high resolution.[8][9][10] Both anion-exchange (AEX-HPLC) and reversed-phase (RP-HPLC) can be effective.[9][11] Polyacrylamide gel electrophoresis (PAGE) offers excellent resolution for long oligos but can result in lower yields.[10][12]
-
Secondary Structures: Long oligonucleotides can form stable secondary structures that interfere with purification. Heating the crude oligonucleotide solution prior to loading it onto a purification column can help to denature these structures and improve separation.[4]
-
Low Purity of the Final Product
Q2: My purified LNA oligonucleotide shows significant impurities, such as shortmers or other unexpected peaks, in the analytical chromatogram. How can I improve the purity?
A2: Achieving high purity for long, modified oligonucleotides is a significant challenge. The presence of impurities can adversely affect downstream applications.
Potential Causes and Troubleshooting Steps:
-
Inefficient Capping: The capping step in solid-phase synthesis is crucial for terminating sequences that have failed to couple in a given cycle. Inefficient capping leads to the accumulation of deletion mutants (n-1, n-2, etc.), which are difficult to separate from the full-length product.[4]
-
Capping Reagents: Ensure your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.
-
Capping Time: For long oligos and sterically hindered LNA monomers, extending the capping time may be necessary to ensure complete capping of unreacted 5'-hydroxyl groups.
-
-
Suboptimal Deprotection: Incomplete removal of protecting groups can lead to a heterogeneous mixture of partially protected oligonucleotides.
-
Co-elution during Purification: The chemical similarity between the full-length oligonucleotide and failure sequences, especially for long oligos, can lead to their co-elution during chromatography.
-
Optimize Purification Gradient: For HPLC, optimizing the elution gradient can improve the resolution between the full-length product and impurities.
-
Orthogonal Purification Methods: Consider using two different purification methods (e.g., AEX-HPLC followed by RP-HPLC) to remove a wider range of impurities.
-
-
Formation of Secondary Structures: As with yield, secondary structures can also impact purity by causing the oligonucleotide to behave anomalously during chromatography.
-
Denaturing Conditions: Employing denaturing conditions during purification (e.g., elevated temperature or the addition of denaturants like urea (B33335) for PAGE) can disrupt secondary structures and improve separation.[4]
-
Frequently Asked Questions (FAQs)
Q3: What is the recommended method for purifying long LNA-modified oligonucleotides?
A3: The choice of purification method depends on the length of the oligonucleotide, the desired purity, and the scale of the synthesis.
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Anion-Exchange HPLC (AEX-HPLC) | High resolution based on charge (length).[8][9] | Can be sensitive to secondary structures. | High-purity applications, separating by length. |
| Reversed-Phase HPLC (RP-HPLC) | Good for separating full-length "Trityl-on" oligos from failure sequences.[9][11] | Resolution may decrease for very long oligos. | Purification of oligos up to ~50 bases; good for modified oligos.[9] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Excellent resolution, especially for very long oligos.[10][12] | Lower yield, more labor-intensive, and can be incompatible with some modifications.[10] | Applications requiring the highest purity for long oligonucleotides. |
Q4: How does the incorporation of LNA monomers affect the synthesis cycle?
A4: LNA phosphoramidites can be incorporated using standard automated phosphoramidite chemistry with minor modifications to the synthesis cycle.[5][14][15] Due to the rigid structure of LNA monomers, they may exhibit slightly slower coupling kinetics. Therefore, it is often recommended to:
-
Extend the coupling time: This ensures a high coupling efficiency for the LNA monomer.[5]
-
Prolong the oxidation step: This ensures the complete conversion of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.[5]
Q5: Are there limitations on the number and placement of LNA modifications in a long oligonucleotide?
A5: Yes, while LNA modifications significantly enhance binding affinity, their placement and density should be carefully considered.[16]
-
Consecutive LNA bases: It is generally advised to avoid long stretches of consecutive LNA bases (more than 4) as this can lead to strong self-hybridization and aggregation, which can complicate synthesis and purification.[16]
-
Overall LNA content: A high density of LNA modifications throughout a long oligonucleotide can also promote intramolecular folding and increase the risk of aggregation. A common strategy is to use LNA "gapmers," where LNA-modified flanks surround a central DNA or RNA region.
Q6: What are the critical parameters for the deprotection of long LNA oligonucleotides?
A6: The deprotection process for LNA-containing oligonucleotides involves three main stages: cleavage from the solid support, removal of the cyanoethyl phosphate protecting groups, and removal of the nucleobase protecting groups.[7][17]
-
Compatibility: Ensure that the deprotection reagents and conditions are compatible with all modifications present in the oligonucleotide. While LNAs are robust, other modifications like certain dyes may be sensitive to harsh basic conditions.[7]
-
Completeness: Incomplete deprotection will result in a heterogeneous product. It is crucial to follow recommended deprotection times and temperatures to ensure all protecting groups are removed.[7] For some applications, milder deprotection conditions, such as using potassium carbonate in methanol (B129727) or AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine), can be beneficial.[7]
Experimental Protocols and Visualizations
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides on a solid support follows a four-step cycle for the addition of each nucleotide.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Troubleshooting Logic for Low Oligonucleotide Yield
This decision tree outlines a logical workflow for diagnosing the cause of low yield in long LNA oligonucleotide synthesis.
References
- 1. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 2. FAQs - Length, Quality and Yield - ELLA Biotech [ellabiotech.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. glenresearch.com [glenresearch.com]
- 5. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. oligofastx.com [oligofastx.com]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 12. Oligonucleotide Purification - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 13. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 16. genelink.com [genelink.com]
- 17. glenresearch.com [glenresearch.com]
cost-benefit analysis of using LNA-A(Bz) amidite in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LNA-A(Bz) amidite in their oligonucleotide synthesis experiments.
Cost-Benefit Analysis of Using this compound
The decision to use LNA™-A(Bz) amidite in oligonucleotide synthesis involves weighing its higher cost against the significant performance benefits it offers. Locked Nucleic Acid (LNA) modifications introduce a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, resulting in a locked conformation that enhances the properties of the resulting oligonucleotide.
Quantitative Data Summary
| Parameter | Standard DNA Synthesis (dA-Bz Amidite) | LNA-Modified Synthesis (this compound) | Key Benefits of this compound |
| Amidite Cost | Lower | Higher | - |
| Price per gram (approx.) | Varies by supplier | ~$280 - $1,181+[1] | - |
| Thermal Stability (Tm) | Baseline | Increase of 2-8 °C per LNA monomer[2] | Enhanced hybridization performance, allowing for shorter probes with higher specificity.[2] |
| Nuclease Resistance | Susceptible to degradation | Significantly increased resistance | Higher stability in biological fluids for in vivo applications. |
| Mismatch Discrimination | Standard | Improved | Superior specificity for detecting single nucleotide polymorphisms (SNPs).[3] |
| Synthesis Coupling Time | Standard | Longer coupling times required | - |
| Overall Yield | Dependent on sequence and synthesis conditions | Potentially higher due to increased stability, but can be affected by coupling efficiency. | May reduce the need for extensive purification, offsetting initial costs. |
| Purification | Standard methods (e.g., HPLC) | Standard methods applicable | Potentially cleaner crude product, simplifying purification. |
| Toxicity | Generally low | Potential for hepatotoxicity at high concentrations[4] | Requires careful dose optimization and toxicity studies for therapeutic applications.[4] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of oligonucleotides containing this compound.
Logical Troubleshooting Workflow
References
Technical Support Center: LNA® Probe Design and Troubleshooting
Welcome to our dedicated support center for Locked Nucleic Acid (LNA®) probes. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with LNA® probe design, with a specific focus on avoiding secondary structure formation.
Troubleshooting Guides
Issue: Poor or No Signal in my Experiment
If you are experiencing weak or no signal in your application (e.g., in situ hybridization, qPCR), it could be due to the formation of secondary structures within your LNA® probe, preventing it from binding to the target sequence.
Troubleshooting Steps:
-
In Silico Analysis:
-
Predict Secondary Structures: Utilize oligo design software to predict the likelihood of hairpin loops and self-dimer formation. Several online tools are available for this purpose.[1][2]
-
Check Melting Temperature (Tm): Ensure the predicted Tm of any secondary structures is significantly lower than the hybridization temperature of your experiment.
-
-
Probe Re-design:
-
Shift LNA Positions: Avoid placing LNA bases in regions prone to self-complementarity. Strategic placement of LNAs can disrupt hairpin formation.
-
Adjust LNA Density: While LNA modifications increase affinity, too many can lead to a "sticky" probe with a higher propensity for self-dimerization.[3] A typical 18-mer probe should not contain more than 8 LNA bases.[4]
-
Modify Probe Length: Shorter probes are less likely to form complex secondary structures. Due to the high affinity of LNAs, probe length can often be reduced while maintaining a high Tm.[5]
-
-
Experimental Optimization:
-
Increase Hybridization Temperature: If the predicted Tm of the secondary structure is close to your hybridization temperature, increasing the experimental temperature may melt the secondary structure, allowing the probe to bind to its target.
-
Optimize Probe Concentration: A lower probe concentration can reduce the chances of intermolecular interactions (self-dimers).[6]
-
Issue: High Background or Non-Specific Signal
High background can be caused by LNA® probes binding to off-target sequences or forming aggregates due to self-dimerization.
Troubleshooting Steps:
-
BLAST Sequence: Perform a BLAST search to ensure your probe sequence is specific to your target and does not have significant homology to other sequences in your sample.
-
Review LNA Placement:
-
Optimize Washing Steps:
-
Increase Stringency: Use higher temperatures and lower salt concentrations during your post-hybridization washes to remove non-specifically bound probes.
-
Increase Wash Duration: Longer wash times can also help to reduce background signal.
-
-
Experimental Controls:
-
Negative Control Probe: Use a scrambled LNA® probe with the same base composition but a different sequence to assess non-specific binding.
-
No-Probe Control: A sample without any probe should be included to determine the level of autofluorescence or endogenous enzyme activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of secondary structure formation in LNA® probes?
A1: The primary causes are self-complementarity within the probe sequence, leading to intramolecular hairpin formation, and intermolecular hybridization between two probe molecules, resulting in self-dimers. The high binding affinity of LNA bases can exacerbate these issues if not carefully considered during the design phase.[3][9]
Q2: How can I predict the likelihood of my LNA® probe forming secondary structures?
A2: Several bioinformatics tools can predict the secondary structure and self-annealing potential of LNA®-containing oligonucleotides. We recommend using software that is specifically designed for or takes into account the thermodynamic properties of LNA® modifications for more accurate predictions.[1][2][10]
Q3: What are the key design guidelines to minimize secondary structure formation?
A3: To minimize secondary structures, follow these key design principles:
-
Avoid LNA Stretches: Do not include more than four consecutive LNA bases.[3][7][8]
-
Avoid G Stretches: Avoid runs of three or more consecutive G's.[3][8]
-
Check for Self-Complementarity: Carefully examine your probe sequence for regions that can fold back on themselves or bind to another probe molecule.
-
Strategic LNA Placement: Position LNA bases to disrupt potential secondary structures. Avoid placing LNAs in palindromic sequences.
Q4: Can I experimentally validate the presence of secondary structures in my LNA® probe?
A4: Yes, you can use techniques such as a native polyacrylamide gel electrophoresis (PAGE) based gel shift assay. A probe that forms a stable secondary structure will migrate differently through the gel compared to a linear probe. You can also perform a melting temperature (Tm) analysis using a UV spectrophotometer to observe the melting profile of your probe. A biphasic melting curve may indicate the presence of secondary structures.
Data Presentation
Table 1: Impact of LNA® Modifications on Melting Temperature (Tm)
This table provides a general overview of the expected increase in melting temperature for each LNA® monomer incorporated into a DNA oligonucleotide duplex. The actual Tm increase is sequence-dependent.
| Number of LNA® Monomers | Approximate Tm Increase (°C) per LNA® |
| 1 | 2 - 8 °C[5] |
| 2-4 (in a 15-18mer probe) | Sufficient to achieve a Tm of 65-70 °C[4] |
| Every 3rd base | Provides a good balance of increased affinity and specificity[4] |
Table 2: LNA® Probe Design Recommendations for Different Applications
| Application | Recommended Probe Length | LNA® Placement Strategy | Key Considerations |
| qPCR Probes | 15-18 nucleotides[4] | Substitute every third base with LNA in the central part of the probe.[4] | Tm should be 5-10 °C higher than the primers. |
| In Situ Hybridization (ISH) | 14-24 nucleotides | LNA at every third position is a good starting point. | Optimize probe concentration to minimize background. |
| SNP Detection | 12-15 nucleotides | Place 2-3 LNA bases directly at the SNP site.[4] | A single LNA substitution at the mismatch site can significantly improve discrimination.[4] |
Experimental Protocols
Protocol 1: Melting Temperature (Tm) Analysis of LNA® Probes by UV Spectrophotometry
This protocol allows for the experimental determination of the melting temperature of your LNA® probe and can help identify the presence of secondary structures.
Materials:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
LNA® probe
-
Complementary target DNA/RNA oligonucleotide
-
Melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
Procedure:
-
Sample Preparation:
-
Resuspend the LNA® probe and its complementary target to a final concentration of 1-2 µM each in the melting buffer.
-
For analyzing probe self-structure, prepare a sample with only the LNA® probe at the same concentration.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Set the temperature ramp rate to 0.5-1.0 °C per minute.
-
Set the temperature range to cover both the expected melting of the secondary structure and the probe-target duplex (e.g., 20 °C to 95 °C).
-
-
Data Acquisition:
-
Place the cuvette in the holder and allow the temperature to equilibrate at the starting temperature for 5 minutes.
-
Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot absorbance versus temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the sigmoidal melting curve.
-
The presence of multiple transitions (a biphasic curve) in the probe-only sample may indicate the melting of a secondary structure followed by the melting of a self-dimer.
-
Protocol 2: Gel Shift Assay for Detecting LNA® Probe Secondary Structures
This protocol can be used to visualize the formation of secondary structures in LNA® probes.
Materials:
-
Native polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris/Borate/EDTA)
-
LNA® probe
-
Loading dye (non-denaturing)
-
Gel electrophoresis apparatus
-
Staining solution (e.g., SYBR® Gold) and imaging system
Procedure:
-
Sample Preparation:
-
Prepare your LNA® probe at a working concentration (e.g., 1-5 µM) in a suitable buffer (e.g., TBE or a low-salt buffer).
-
Heat the probe to 95 °C for 5 minutes and then slowly cool to room temperature to allow for the formation of secondary structures.
-
As a control, a sample can be kept on ice to minimize secondary structure formation.
-
-
Gel Electrophoresis:
-
Mix the probe samples with a non-denaturing loading dye.
-
Load the samples onto the native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance. The optimal voltage and run time will depend on the gel size and concentration.
-
-
Visualization:
-
Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR® Gold) according to the manufacturer's instructions.
-
Visualize the bands using a gel imaging system.
-
-
Interpretation:
-
A single, sharp band will represent the linear, unfolded probe.
-
The presence of additional, slower-migrating bands indicates the formation of secondary structures (hairpins) or self-dimers. The mobility of these structures will be retarded compared to the linear probe.
-
Mandatory Visualizations
Caption: Formation of secondary structures in LNA probes.
Caption: Troubleshooting workflow for LNA probe issues.
References
- 1. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. LNA Thymidine Monomer Enables Differentiation of the Four Single-Nucleotide Variants by Melting Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Expression Analysis [qiagen.com]
- 6. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]
impact of LNA on DNA polymerase activity and fidelity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Locked Nucleic Acid (LNA) modified oligonucleotides with DNA polymerases.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of incorporating LNA into my PCR primers?
A1: The primary effect of incorporating LNA into your PCR primers is an increase in the thermal stability of the primer-template duplex.[1][2][3][4] Each LNA base addition can increase the melting temperature (Tm) by approximately 2-8°C.[2][5] This allows for the use of shorter primers while maintaining a high Tm, which can be advantageous in various applications.[6]
Q2: How does the position of LNA modifications in a primer affect DNA polymerase activity?
A2: The position of LNA modifications is critical and can have significant, position-dependent effects on DNA polymerase activity.[1][7][8]
-
5'-End Modifications: Placing LNA bases near the 5' end of a primer generally enhances stability without significantly interfering with polymerase extension, and can improve performance in sequencing and PCR.[1][7]
-
3'-End Modifications: LNA modifications near the 3' end can hinder or even abolish polymerase extension.[7][8][9] However, a single LNA at the 3'-terminus can be used to enhance allele-specific PCR by improving mismatch discrimination.[8]
-
Internal Modifications: Centrally located LNA residues have been shown to be effective, offering a balance of increased annealing temperature and efficient amplification.[6][10]
Q3: Can LNA-containing oligonucleotides be used as primers for all DNA polymerases?
A3: LNA-containing oligonucleotides are substrates for many commonly used DNA polymerases, including Taq polymerase, Klenow, and various high-fidelity polymerases like Phusion and KOD.[5][11][12] However, the efficiency of amplification can vary between different polymerases.[6][10] It is recommended to empirically test different polymerases for optimal performance with your specific LNA primer design.
Q4: How does LNA affect the fidelity of DNA polymerases?
A4: LNA's impact on fidelity is primarily linked to its influence on the 3'→5' proofreading exonuclease activity of high-fidelity DNA polymerases. An LNA residue at the penultimate (L-2) position from the 3' end can make the primer resistant to exonuclease degradation.[8][9] This can be exploited in certain genotyping assays. While LNA enhances specificity in terms of primer binding and mismatch discrimination, its direct impact on the intrinsic error rate of the polymerase during extension is less characterized and can be context-dependent.
Q5: Can I use LNA-modified primers in real-time PCR (qPCR)?
A5: Yes, LNA-modified primers are well-suited for qPCR. The increased thermal stability and specificity can lead to improved assay performance, including lower cycle threshold (CT) values and better discrimination between alleles.[1][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No PCR Product or Low Yield | LNA position is inhibiting polymerase extension. | • Redesign the primer with LNA modifications away from the 3'-end. Consider placing LNAs at the 5'-end or internally.[1][7] |
| Too many LNA modifications. | • Reduce the number of LNA bases in your primer. As a general guideline, avoid having more than three LNAs consecutively. | |
| Suboptimal annealing temperature (Ta). | • Due to the increased Tm, a higher Ta is likely required. Perform a temperature gradient PCR to determine the optimal Ta.[6][10] | |
| Incompatible DNA polymerase. | • Test different DNA polymerases, including both standard Taq and high-fidelity options, as their performance with LNA primers can vary.[6][10] | |
| Non-Specific PCR Products | Annealing temperature is too low. | • Increase the annealing temperature. The high Tm of LNA primers allows for higher stringency. |
| Poor primer design. | • Ensure your primer sequence is specific to the target. The increased affinity of LNA can sometimes exacerbate off-target binding if the primer sequence is not unique. | |
| Inconsistent Results in Genotyping Assays | Incorrect placement of LNA for allele discrimination. | • For allele-specific PCR, a single LNA at the 3'-terminal mismatch position is often most effective.[8] |
| Suboptimal assay conditions. | • Optimize MgCl2 concentration and primer concentrations. | |
| Sequencing reaction fails or produces poor quality data | LNA position interferes with sequencing polymerase. | • For sequencing primers, placing LNAs at the 5'-end has been shown to improve read length and quality. Avoid 3'-end modifications.[1][7] |
Quantitative Data Summary
Table 1: Effect of LNA Positional Patterns on Real-Time PCR and Sequencing Performance
| LNA Pattern | Average Change in Cycle Threshold (CT) in qPCR | Average Change in Phred Q30 Score in Sequencing |
| LNA-5' (near the 5' end) | Comparable to high-yielding conventional primers | +60% |
| LNA-Even (distributed throughout) | Did not improve CT | Did not improve read lengths |
| LNA-3' (near the 3' end) | Did not improve CT | Did not improve read lengths |
| Data summarized from studies on primers in AT-rich regions.[1][7] |
Table 2: Impact of LNA Position on DNA Polymerase Extension and Exonuclease Activity
| LNA Position (from 3' end) | Effect on Polymerization | Effect on 3'→5' Exonuclease Activity |
| L-1 (Terminal) | Modest effect on polymerization | Partial protection against some proofreading polymerases |
| L-2 (Penultimate) | Slows dNTP incorporation; virtually abolishes terminator incorporation | Essentially complete nuclease resistance |
| Observations are based on studies with several proofreading DNA polymerases.[8][9] |
Experimental Protocols
Protocol 1: Determining the Optimal Annealing Temperature for LNA-Modified Primers using Gradient PCR
This protocol outlines a method to determine the optimal annealing temperature (Ta) for a new set of LNA-modified PCR primers.
-
Master Mix Preparation: Prepare a PCR master mix containing all components except the template DNA. This should include your DNA polymerase of choice, dNTPs, PCR buffer, and the LNA-modified forward and reverse primers.
-
Aliquoting: Aliquot the master mix into separate PCR tubes or wells of a PCR plate.
-
Template Addition: Add the template DNA to each tube/well.
-
Gradient PCR Program: Place the tubes/plate in a thermal cycler with a gradient function. Set the annealing temperature to a range spanning from the calculated Tm of the primers up to approximately 10°C higher. A typical range might be 60°C to 70°C.
-
Initial Denaturation: 95-98°C for 30 seconds to 3 minutes (polymerase dependent).
-
Cycling (35 cycles):
-
Denaturation: 95-98°C for 10-30 seconds.
-
Annealing: Temperature gradient (e.g., 60-70°C) for 30 seconds.
-
Extension: 72°C for 30-60 seconds (depending on amplicon length and polymerase).
-
-
Final Extension: 72°C for 2-5 minutes.
-
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The optimal annealing temperature is the highest temperature that results in a strong, specific product band with minimal or no non-specific products.[10]
Protocol 2: Assay for DNA Polymerase Fidelity (Blue-White Screening)
This protocol provides a general workflow for assessing the fidelity of a DNA polymerase, which can be adapted to compare fidelity with and without LNA-modified primers.[13][14]
-
PCR Amplification of a Reporter Gene: Amplify a reporter gene, such as lacZα, using the DNA polymerase to be tested. Set up parallel reactions with standard DNA primers and LNA-modified primers if comparing their effects.
-
Vector Ligation: Ligate the PCR product into a suitable linearized vector that allows for blue-white screening (e.g., pUC19).
-
Transformation: Transform the recombinant plasmids into a competent E. coli host strain that is defective for lacZα expression.
-
Plating: Plate the transformed bacteria on agar (B569324) plates containing an inducer (IPTG) and a chromogenic substrate (X-gal).
-
Colony Screening:
-
Blue colonies: Indicate that the lacZα gene is functional, meaning no significant errors were introduced during PCR.
-
White or light blue colonies: Indicate that the lacZα gene is non-functional due to mutations (insertions, deletions, or point mutations) introduced by the DNA polymerase during amplification.
-
-
Fidelity Calculation: The fidelity of the polymerase can be estimated by the ratio of white to blue colonies. A lower frequency of white colonies indicates higher fidelity. For more detailed analysis, the lacZα gene from white colonies can be sequenced to identify the specific errors.[13]
Visualizations
Caption: Workflow for designing and optimizing experiments using LNA-modified primers.
Caption: Logical relationships of LNA position on DNA polymerase interactions and outcomes.
References
- 1. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of Locked Nucleic Acid (LNA) Oligonucleotide–PCR Clamping Technique to Selectively PCR Amplify the SSU rRNA Genes of Bacteria in Investigating the Plant-Associated Community Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genelink.com [genelink.com]
- 6. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gene-quantification.com [gene-quantification.com]
- 11. researchgate.net [researchgate.net]
- 12. Amplification and Re-Generation of LNA-Modified Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fidelity Assess of DNA polymerase-Zhuhai Biori Biotechnology Co.,Ltd. [biori-en.com]
- 14. neb.com [neb.com]
Validation & Comparative
LNA vs. DNA Primers: A Comparative Guide to PCR Sensitivity
In the landscape of molecular biology, the quest for higher sensitivity and specificity in polymerase chain reaction (PCR) is perpetual. For researchers, scientists, and drug development professionals, the choice of primers is a critical determinant of experimental success, particularly when working with low-abundance targets or complex samples. This guide provides a detailed comparison of Locked Nucleic Acid (LNA) primers and traditional DNA primers, supported by experimental data, to inform the selection process for enhancing PCR sensitivity.
Enhanced Binding Affinity and Specificity with LNA Primers
Locked Nucleic Acid (LNA) is a modified RNA nucleotide analogue where a methylene (B1212753) bridge connects the 2' oxygen and the 4' carbon of the ribose ring.[1][2] This structural constraint, or "lock," pre-organizes the sugar into a conformation ideal for Watson-Crick base pairing, leading to a significant increase in the thermal stability of the primer-template duplex.[1][2][3] The incorporation of LNA bases into a DNA oligonucleotide can increase the melting temperature (Tm) by 1-8°C per LNA modification.[4] This enhanced binding affinity is a key advantage of LNA primers over their DNA counterparts.
The benefits of this increased affinity are manifold. LNA-containing primers exhibit superior specificity, allowing for better discrimination between closely related sequences.[1][2] This is particularly advantageous in applications such as allele-specific PCR, SNP genotyping, and the detection of microRNAs, where single-nucleotide differences need to be reliably distinguished.[1][5] Furthermore, the higher binding strength allows for the design of shorter primers that can still maintain a high Tm, which is beneficial when targeting AT-rich regions or small genomic loci.[6][7]
Comparative Performance in PCR Sensitivity
The theoretical advantages of LNA primers translate into tangible improvements in PCR sensitivity. Studies have consistently demonstrated that LNA-modified primers can enhance the amplification of DNA, leading to more robust and reliable results, especially with challenging samples.
One of the primary indicators of improved sensitivity is the ability to detect lower amounts of template DNA. Research comparing LNA-modified PCR primers with standard DNA primers has shown that LNA primers can lead to successful amplification from as little as 5 pg of template DNA.[8][9] In quantitative real-time PCR (qPCR), the use of LNA primers and probes has been shown to result in lower cycle threshold (Ct) values, indicating earlier and more efficient amplification.[10] For instance, in a methylation-specific PCR assay, reactions with an LNA probe and primers exhibited a lower Ct value (25.62) compared to those with a DNA probe (26.63), coupled with a higher fluorescence signal.[10]
The enhanced performance of LNA primers is particularly evident in demanding applications. For example, they have proven superior for quantifying short RNAs in biofluids like serum and plasma and for analyzing degraded RNA from FFPE samples.[5]
| Feature | LNA Primers | DNA Primers |
| Binding Affinity | High | Standard |
| Melting Temperature (Tm) | Significantly increased (1-8°C per LNA base) | Standard |
| Specificity | High, excellent mismatch discrimination | Standard |
| Primer Length | Can be shorter while maintaining high Tm | Standard length required for adequate Tm |
| Sensitivity | Increased, detection from as low as 5 pg of template | Standard |
| Performance in qPCR | Lower Ct values, increased signal | Standard Ct values |
| Cost | Higher | Lower |
Experimental Workflow for Comparison
To empirically determine the optimal primer type for a specific application, a direct comparison of LNA and DNA primers is recommended. The following workflow outlines a typical experimental setup for such a comparative study.
Detailed Experimental Protocol
This protocol provides a general framework for comparing the sensitivity of LNA and DNA primers in a qPCR assay.
1. Primer Design and Synthesis:
-
DNA Primers: Design standard DNA primers for the target of interest using conventional primer design software.
-
LNA Primers: Design LNA-modified primers for the same target. Typically, one to a few LNA bases are incorporated, often centrally located or at the 3' end to enhance specificity.[2][6][7] The placement of LNA modifications can be critical and may require empirical testing.[2] Some studies have shown that LNA modifications near the 5' end can improve performance without increasing mispriming.[11]
2. Preparation of Template DNA:
-
Prepare a dilution series of a well-characterized template DNA (e.g., from 10 ng down to 1 pg per reaction). This will be used to determine the limit of detection for each primer set.
3. qPCR Reaction Setup:
-
Prepare a master mix containing a suitable qPCR reagent (e.g., SYBR Green or a probe-based master mix), forward primer, and reverse primer. Prepare separate master mixes for the LNA and DNA primer sets.
-
A typical reaction mixture might include:
-
10 µL 2x qPCR Master Mix
-
1 µL Forward Primer (e.g., 5 µM)
-
1 µL Reverse Primer (e.g., 5 µM)
-
2 µL Template DNA
-
6 µL Nuclease-free water
-
Total Volume: 20 µL
-
4. Thermal Cycling Conditions:
-
A representative thermal cycling protocol is as follows, but it should be optimized for the specific primers and target:
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR Green assays)
-
5. Data Analysis:
-
Ct Values: Compare the Ct values obtained for each primer set at each template concentration. Lower Ct values for the LNA primers would indicate higher sensitivity.
-
Melt Curve Analysis: For SYBR Green-based assays, analyze the melt curves to ensure that a single, specific product is amplified.
-
Limit of Detection (LOD): Determine the lowest template concentration at which consistent amplification is observed for each primer set.
Conclusion
The incorporation of LNA modifications into PCR primers offers a powerful strategy for enhancing amplification sensitivity and specificity. The increased thermal stability and binding affinity of LNA primers enable the detection of low-abundance targets and improve discrimination against non-target sequences. While the design of LNA primers requires careful consideration of the number and position of LNA bases, the potential for significant improvements in PCR performance makes them a valuable tool for researchers in various fields, including diagnostics, forensics, and drug discovery. For applications demanding the utmost sensitivity and specificity, a comparative study of LNA and DNA primers is a worthwhile investment to optimize assay performance.
References
- 1. Locked Nucleic Acids | KCAS Bio [kcasbio.com]
- 2. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 3. Application of Locked Nucleic Acid (LNA) Oligonucleotide–PCR Clamping Technique to Selectively PCR Amplify the SSU rRNA Genes of Bacteria in Investigating the Plant-Associated Community Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 6. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gene-quantification.com [gene-quantification.com]
- 8. Locked nucleic acids in PCR primers increase sensitivity and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LNA in PCR primers increase sensitivity and performance [gene-pi.com]
- 10. Locked Nucleic Acids Can Enhance the Analytical Performance of Quantitative Methylation-Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
LNA vs. Pna Probes for In Situ Hybridization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and diagnostics, in situ hybridization (ISH) stands as a powerful technique for visualizing and localizing specific nucleic acid sequences within cells and tissues. The choice of probe is paramount to the success of any ISH experiment, with Locked Nucleic Acid (LNA) and Peptide Nucleic Acid (PNA) probes emerging as leading alternatives to traditional DNA probes. This guide provides an objective comparison of LNA and PNA probes, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: LNA vs. PNA Probes
| Feature | LNA Probes | PNA Probes |
| Backbone Chemistry | Modified RNA nucleotides with a methylene (B1212753) bridge | Polyamide backbone of repeating N-(2-aminoethyl)-glycine units |
| Hybridization Affinity (vs. DNA) | Higher (Increase in Tm of +2 to +8 °C per LNA modification) | Higher (Increase in Tm of approximately 1 °C per base pair) |
| Specificity & Mismatch Discrimination | Excellent, can discriminate single nucleotide mismatches | Excellent, with significant Tm reduction for mismatched sequences |
| Signal-to-Noise Ratio | High, due to increased thermal stability and specificity[1][2] | High, due to neutral backbone reducing nonspecific binding[3] |
| Probe Length | Typically 15-25 nucleotides[4] | Typically 13-18 bases[5] |
| Water Solubility | Good to Excellent | Soluble |
| Nuclease Resistance | High | High |
| Common Applications | miRNA detection, mRNA localization, allele-specific ISH[6][7] | Telomere and centromere analysis (FISH), pathogen detection[3][8][9] |
Deeper Dive: Performance Characteristics
Binding Affinity and Thermal Stability
Both LNA and PNA probes exhibit significantly higher binding affinity to their complementary target sequences compared to traditional DNA probes. This is reflected in a higher melting temperature (Tm), the temperature at which half of the probe-target duplexes dissociate.
-
LNA probes achieve this high affinity through the "locked" structure of their ribose ring, which pre-organizes the phosphate (B84403) backbone for optimal hybridization. The increase in Tm is substantial, typically ranging from +2 to +8°C for each LNA monomer incorporated into a DNA oligonucleotide.[10] This allows for the use of shorter probes while maintaining a high Tm, which is particularly advantageous for detecting small targets like microRNAs.[6][7]
-
PNA probes derive their high affinity from their unique, uncharged polyamide backbone. This neutrality eliminates the electrostatic repulsion that occurs between the negatively charged phosphate backbones of DNA/RNA and the probe, leading to more stable duplex formation.[8] The hybridization of PNA probes is also less dependent on salt concentration, offering greater flexibility in experimental conditions.
Specificity and Mismatch Discrimination
The ability to distinguish between perfectly matched and mismatched target sequences is critical for the accuracy of ISH.
-
LNA probes have demonstrated exceptional mismatch discrimination. The rigid conformation of the LNA monomers enhances the destabilizing effect of a single nucleotide mismatch, leading to a significant drop in Tm. This makes LNA probes highly suitable for allele-specific discrimination and the detection of single nucleotide polymorphisms (SNPs).
-
PNA probes also exhibit excellent specificity. The neutral backbone contributes to a greater thermodynamic penalty for mismatched base pairs, resulting in a pronounced decrease in the stability of the duplex.
A direct comparison has shown that both LNA and PNA probes are superior to traditional DNA probes in mismatch discrimination.[10]
Signal-to-Noise Ratio
A high signal-to-noise ratio is essential for clear and unambiguous visualization of the target.
-
LNA probes contribute to a high signal-to-noise ratio through their enhanced thermal stability, allowing for more stringent washing conditions that remove non-specifically bound probes.[1] Studies have shown that LNA probes consistently produce a higher signal-to-noise ratio compared to DNA probes under various formamide (B127407) concentrations.[2]
-
PNA probes achieve a low background signal due to their neutral backbone, which minimizes electrostatic interactions with cellular components that can cause non-specific binding.[3][9]
Structural and Functional Comparison
The fundamental differences in the chemical structure of LNA and PNA probes directly influence their hybridization properties and, consequently, their performance in in situ hybridization.
Caption: Structural differences between LNA and PNA probes and their impact on hybridization properties.
Experimental Protocols
Detailed methodologies are crucial for successful in situ hybridization. Below are generalized protocols for LNA and PNA probes, which should be optimized for specific tissues and targets.
General In Situ Hybridization Workflow
References
- 1. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnabio.com [pnabio.com]
- 4. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PNA and BNA Probe Comparison [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 10. Head-to-head comparison of LNA, MPγPNA, INA and Invader probes targeting mixed-sequence double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
LNA vs. 2'-O-Methyl RNA: A Comparative Guide to Antisense Oligonucleotide Modifications
For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of an antisense oligonucleotide's (ASO) therapeutic success. Among the most prevalent second-generation modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe) RNA offer distinct advantages and disadvantages in enhancing the performance of antisense therapies. This guide provides an objective comparison of LNA and 2'-OMe RNA modifications, supported by experimental data, to inform the rational design of next-generation oligonucleotide therapeutics.
Antisense oligonucleotides are synthetic nucleic acid analogs designed to bind to specific RNA targets and modulate gene expression.[1] To overcome the limitations of unmodified oligonucleotides, such as rapid degradation by nucleases and low binding affinity, various chemical modifications have been developed.[2][3][4] LNA and 2'-O-Methyl RNA are two prominent modifications of the ribose sugar that enhance key properties of ASOs, including binding affinity, nuclease resistance, and in vivo efficacy.[5][6] However, they present different profiles regarding potency and safety, a crucial consideration in drug development.[5]
At a Glance: LNA vs. 2'-O-Methyl RNA
| Feature | Locked Nucleic Acid (LNA) | 2'-O-Methyl RNA (2'-OMe) | Key Takeaway |
| Binding Affinity (ΔTm per modification) | +1.5 to +8°C[5][7][8][9] | ~+1°C[7][8] | LNA provides a significantly higher increase in thermal stability, indicating stronger binding to the target RNA. |
| Nuclease Resistance | High[7][10][11] | High[12][13] | Both modifications offer substantial protection against nuclease degradation compared to unmodified DNA. |
| In Vitro Potency (IC50) | Lower IC50 (more potent)[14][15] | Higher IC50 (less potent)[14][15] | LNA-modified ASOs generally exhibit greater potency in cell culture-based assays. |
| In Vivo Efficacy | Up to 5-fold more potent than 2'-MOE ASOs in reducing target mRNA in mouse liver.[2] | Effective, but generally less potent than LNA ASOs.[2] | LNA can lead to a more potent reduction of target RNA in animal models. |
| Toxicity | Associated with significant hepatotoxicity (elevated serum transaminases, liver weight gain).[2][5][9][16] | Generally well-tolerated with a more favorable safety profile.[2][3][5] | 2'-OMe is considered a safer modification, while LNA carries a higher risk of liver toxicity. |
| RNase H Activation | Requires a longer DNA gap (7-8 nucleotides) for full activation.[7][8] | Requires a shorter DNA gap (6 nucleotides) for full activation.[7][8] | The rigid structure of LNA can impact the geometry required for RNase H activity. |
Mechanism of Action: How They Work
Antisense oligonucleotides primarily function through two mechanisms: RNase H-mediated degradation of the target RNA or steric hindrance of translation or splicing.[17][18][19] The choice of modification can influence the preferred mechanism.
"Gapmer" ASOs, which feature a central region of DNA flanked by modified "wings," are designed to recruit RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex.[2][17][20][21] Both LNA and 2'-OMe modifications are used in the wings of gapmers to increase affinity and nuclease resistance.[2][3]
Alternatively, fully modified ASOs can act as steric blockers, physically preventing ribosomes from translating an mRNA or modulating pre-mRNA splicing by masking splice sites.[6][17][18]
Caption: Mechanisms of antisense oligonucleotide action.
Experimental Data: A Head-to-Head Comparison
Binding Affinity (Thermal Stability)
The increase in melting temperature (Tm) of an ASO-RNA duplex upon modification is a direct measure of binding affinity. LNA modifications provide a substantially greater increase in Tm per modification compared to 2'-OMe.
| Modification | ΔTm per modification (°C) | Reference |
| LNA | +1.5 to +8 | [5][7][8][9] |
| 2'-O-Methyl | ~+1 | [7][8] |
In Vitro Potency
Studies comparing the efficacy of LNA- and 2'-OMe-modified ASOs in cell culture consistently demonstrate the superior potency of LNA.
| ASO Design | Target | Cell Line | IC50 (nM) | Reference |
| LNA gapmer | Vanilloid Receptor 1 (VR1) | HEK293 | 0.4 | [14][15] |
| 2'-O-Methyl gapmer | Vanilloid Receptor 1 (VR1) | HEK293 | ~220 | [14][15] |
| Phosphorothioate (B77711) (PS) | Vanilloid Receptor 1 (VR1) | HEK293 | ~70 | [14][15] |
In Vivo Efficacy and Toxicity
While LNA's high affinity translates to enhanced potency in animal models, it is often accompanied by significant hepatotoxicity.[2][5]
| ASO Design (Target: TRADD mRNA) | Dose (µmol/kg) | % mRNA Reduction in Mouse Liver | Serum Transaminase Levels | Reference |
| 2'-MOE gapmer (4-10-4) | 4.5 | 77% | Normal | [2] |
| LNA gapmer (2-14-2) | 0.37 (ED50) | 50% | >10-fold increase | [2] |
| LNA gapmer (3-12-3) | 4.5 | ~80% (at 1.5 µmol/kg) | >100-fold increase | [2] |
Note: 2'-O-Methoxyethyl (2'-MOE) is a closely related second-generation modification with a safety and efficacy profile more comparable to 2'-OMe than to LNA.[5][20]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate LNA and 2'-OMe modified ASOs.
Thermal Melting (Tm) Analysis
This assay determines the binding affinity of an ASO to its complementary RNA target.
-
Oligonucleotide Preparation: Synthesize and purify the ASO and its complementary RNA target.
-
Annealing: Mix the ASO and RNA target in a buffered solution (e.g., phosphate (B84403) buffer with NaCl).
-
Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance of the solution at 260 nm as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as the midpoint of the absorbance transition.
Nuclease Resistance Assay
This assay evaluates the stability of ASOs in the presence of nucleases.[5]
-
Oligonucleotide Incubation: Incubate the ASO in a solution containing nucleases, such as human serum or a specific exonuclease (e.g., snake venom phosphodiesterase).
-
Time Points: Collect aliquots at various time points.
-
Analysis: Analyze the integrity of the ASO at each time point using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of full-length ASO remaining at each time point to determine the half-life. A 10-fold increase in half-life in human serum has been observed for LNA/DNA chimeras compared to unmodified oligonucleotides.[7]
Caption: Nuclease resistance assay workflow.
In Vivo Efficacy Study in Mice
This study evaluates the potency and potential toxicity of ASOs in a living organism.[5]
-
Animal Model: Utilize an appropriate mouse strain (e.g., C57BL/6).
-
ASO Administration: Administer the ASOs (e.g., LNA and 2'-OMe gapmers) via subcutaneous or intraperitoneal injection at various dose levels. Include a saline-treated control group.
-
Tissue Collection: After a defined treatment period, euthanize the animals and collect tissues of interest (e.g., liver).
-
Target RNA Quantification: Extract RNA from the tissues and quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Toxicity Assessment: Collect blood samples to measure serum levels of liver enzymes (e.g., ALT, AST) as indicators of hepatotoxicity.[2] Monitor animal body and organ weights.
Conclusion
The choice between LNA and 2'-O-Methyl RNA modifications for antisense applications represents a critical decision in oligonucleotide drug design, balancing the quest for high potency with the necessity of a wide therapeutic window.
LNA offers unparalleled binding affinity, leading to exceptional in vitro and in vivo potency.[2][5][14] This makes it an attractive option for targets that are difficult to inhibit or when maximal target knockdown is required. However, the high potency of LNA is frequently associated with a significant risk of hepatotoxicity, which has been a major hurdle in its clinical development.[2][5][16]
2'-O-Methyl RNA , while providing a more modest increase in binding affinity compared to LNA, offers a significantly better safety profile.[2][3] Its proven track record of good tolerability in preclinical and clinical settings makes it a reliable choice for therapeutic applications where safety is paramount.[5]
Ultimately, the optimal modification strategy may depend on the specific target, the desired therapeutic outcome, and the acceptable safety margins. For some applications, the superior potency of LNA may be essential and justifiable, while for others, the well-established safety of 2'-OMe will be the deciding factor. Future research may focus on novel chimeric designs that harness the potency of LNA while mitigating its toxicity, potentially offering the best of both worlds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells | MDPI [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 17. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. annualreviews.org [annualreviews.org]
- 20. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RNA therapeutics: RNAi and antisense mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
performance comparison of LNA and MGB probes for qPCR
A Comprehensive Performance Comparison for Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative real-time PCR (qPCR), the choice of probe chemistry is paramount to achieving accurate and reliable results. Among the most advanced options available are Locked Nucleic Acid (LNA) and Minor Groove Binder (MGB) probes. Both technologies are designed to enhance the performance of standard dual-labeled hydrolysis probes, offering increased sensitivity and specificity. This guide provides an in-depth, objective comparison of LNA and MGB probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific applications.
At a Glance: LNA vs. MGB Probes
| Feature | LNA Probes | MGB Probes |
| Mechanism of Action | Incorporation of LNA monomers with a "locked" ribose conformation increases hybridization affinity. | A minor groove binder moiety at the 3' end stabilizes the probe-target duplex. |
| Primary Advantage | High degree of thermal stability and exceptional mismatch discrimination. | Enhanced probe stability, particularly for AT-rich sequences, allowing for shorter probes. |
| Melting Temperature (Tm) Increase | Approximately +2 to +8 °C per LNA monomer.[1] | Significant, but sequence-dependent; can be equivalent to adding 15 bases to a probe.[2] |
| Probe Length | Can be significantly shorter than traditional DNA probes. | Can be significantly shorter than traditional DNA probes. |
| Specificity | Excellent, particularly for single nucleotide polymorphism (SNP) detection. | High, with strong performance in SNP detection and for AT-rich targets.[3] |
| Sensitivity | High, with improved signal-to-noise ratio due to shorter probes. | High, with studies suggesting up to 1,000 times more sensitivity than conventional qPCR.[2] |
| Design Complexity | Can be more complex, requiring careful placement of LNA bases.[3] | Generally straightforward.[3] |
Delving Deeper: Mechanisms of Action
LNA and MGB probes, while both enhancing qPCR assays, achieve their effects through distinct molecular mechanisms.
LNA Probes: These probes incorporate one or more LNA monomers, which are modified RNA nucleotides. The defining feature of an LNA monomer is a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This "locks" the ribose in a C3'-endo conformation, which is the ideal geometry for forming stable Watson-Crick base pairs. This pre-organization of the sugar-phosphate backbone significantly increases the thermal stability of the probe-target duplex.
MGB Probes: These are dual-labeled hydrolysis probes that have a minor groove binder (MGB) molecule covalently attached to the 3' end. The MGB moiety is a small, crescent-shaped molecule that fits snugly into the minor groove of the DNA double helix. This binding event stabilizes the hybridization of the probe to its target sequence, thereby increasing the melting temperature (Tm).
Performance Showdown: A Data-Driven Comparison
While head-to-head studies providing comprehensive quantitative data across all performance metrics are not abundant in publicly available literature, existing research and application notes offer valuable insights.
Specificity and Mismatch Discrimination
Both LNA and MGB probes are lauded for their high specificity, a critical factor in applications such as SNP genotyping.
A study directly comparing LNA and MGB probes for the detection of Staphylococcus aureus found that both methods demonstrated equivalent sensitivity and specificity.[1][4] However, for applications requiring the discrimination of single base mismatches, LNA probes are often cited as having a distinct advantage. The rigid structure of the LNA monomers leads to a greater destabilization of the probe-target duplex when a mismatch is present, resulting in a larger change in melting temperature (ΔTm) between a perfect match and a mismatch. Some sources suggest that LNA probes can achieve a ΔTm of up to 20°C for a single mismatch, a level of discrimination not typically possible with standard DNA probes.[5]
MGB probes also offer enhanced mismatch discrimination compared to traditional probes, particularly when the mismatch occurs within the MGB binding region.[2]
Table 1: Mismatch Discrimination Performance
| Probe Type | Target | Mismatch | ΔTm (°C) | Reference |
| LNA | SNP | Single base | Up to 20 | [5] |
| MGB | SNP | Single base | Significant increase | [2] |
Note: The actual ΔTm is highly dependent on the sequence context and the specific mismatch.
Sensitivity and Limit of Detection
The ability to use shorter probes with both LNA and MGB technologies contributes to improved sensitivity. Shorter probes generally have a higher quenching efficiency, leading to a lower background fluorescence and a better signal-to-noise ratio.
One study reported that an LNA probe was the most sensitive among the different probe technologies tested, with lower Ct values compared to a standard DNA TaqMan probe.[6][7] For MGB probes, some studies indicate a potential for up to a 1,000-fold increase in sensitivity compared to conventional qPCR.[2]
Table 2: Limit of Detection (LOD) Comparison
| Probe Type | Target | LOD | Reference |
| LNA | Salmonella DNA | 10 copies in pig feces | [6][7] |
| MGB | Various | Application dependent, high sensitivity reported | [2] |
Note: LOD is highly assay-dependent and should be determined empirically.
Visualizing the Mechanisms and Workflow
To better understand the principles and processes discussed, the following diagrams illustrate the mechanism of LNA and MGB probes and a typical qPCR workflow.
Caption: Mechanism of an LNA probe showing increased stability with a perfect match.
Caption: Mechanism of an MGB probe illustrating stabilization through minor groove binding.
Caption: A generalized workflow for a qPCR experiment.
Experimental Protocols
The following are generalized protocols for qPCR using LNA and MGB probes. It is crucial to optimize these protocols for specific assays.
LNA Probe qPCR Protocol for SNP Genotyping
-
Primer and Probe Design:
-
Design primers to amplify a short fragment (typically 70-150 bp) flanking the SNP.
-
Design two allele-specific LNA probes, each labeled with a different fluorescent reporter dye.
-
Incorporate 2-4 LNA bases into each probe, with one LNA positioned at the SNP site to maximize mismatch discrimination.
-
Aim for a probe Tm of approximately 65-70°C.
-
-
Reaction Setup (20 µL reaction):
-
10 µL 2x qPCR Master Mix
-
0.8 µL Forward Primer (10 µM)
-
0.8 µL Reverse Primer (10 µM)
-
0.4 µL Allele 1 LNA Probe (10 µM)
-
0.4 µL Allele 2 LNA Probe (10 µM)
-
2 µL Template DNA (1-100 ng)
-
Nuclease-free water to 20 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40-45 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data)
-
-
MGB Probe qPCR Protocol for Pathogen Detection
-
Primer and Probe Design:
-
Design primers to amplify a conserved and specific region of the pathogen's genome.
-
Design a TaqMan MGB probe to a sequence between the primers. The probe should be relatively short (13-25 bases).
-
The probe Tm should be 5-10°C higher than the primer Tm.
-
-
Reaction Setup (25 µL reaction):
-
12.5 µL 2x TaqMan Universal PCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
0.5 µL MGB Probe (10 µM)
-
2 µL Template DNA
-
Nuclease-free water to 25 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data)
-
-
Conclusion: Making the Right Choice
Both LNA and MGB probes offer significant advantages over traditional DNA probes for qPCR, enabling more sensitive and specific assays. The choice between them often comes down to the specific requirements of the experiment.
-
LNA probes are an excellent choice for applications demanding the highest level of mismatch discrimination, such as genotyping closely related SNPs. The ability to fine-tune the Tm by varying the number and placement of LNA monomers provides a high degree of control over probe performance.
-
MGB probes are a robust and reliable option for a wide range of applications, including pathogen detection and gene expression analysis. They are particularly well-suited for targeting AT-rich sequences where achieving a sufficiently high Tm with standard probes can be challenging. Their design is generally more straightforward than that of LNA probes.
Ultimately, for novel or particularly challenging assays, empirical testing of both probe types may be the most effective way to determine the optimal solution. By understanding the underlying principles and performance characteristics of LNA and MGB probes, researchers can make informed decisions to enhance the quality and reliability of their qPCR data.
References
- 1. Evaluation of the performance of LNA and MGB probes in 50-nu_çç©æ¢ç´¢ [biodiscover.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Evaluation of the performance of LNA and MGB probes in 5'-nuclease PCR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNP Detection [qiagen.com]
- 6. Evaluation of probe chemistries and platforms to improve the detection limit of real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating LNA Hybridization Probes: A Comparative Guide to Ensuring Specificity
For researchers, scientists, and drug development professionals seeking unparalleled precision in nucleic acid detection, Locked Nucleic Acid (LNA) hybridization probes offer a significant advantage in specificity over traditional DNA and other modified probes. This guide provides an objective comparison of LNA probes with alternatives, supported by experimental data, detailed methodologies for validation, and visual representations of key concepts to aid in experimental design and data interpretation.
LNA probes are a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge, connecting the 2'-O and 4'-C atoms.[1][2][3] This structural modification results in a higher binding affinity to complementary DNA and RNA targets, leading to unprecedented thermal stability and, most critically, superior specificity.[1][2][] This enhanced specificity is particularly crucial in applications requiring the discrimination of single nucleotide polymorphisms (SNPs) or the detection of closely related sequences.[5][6]
Superior Mismatch Discrimination: The LNA Advantage
The key to the heightened specificity of LNA probes lies in their remarkable ability to discriminate between perfectly matched and mismatched target sequences. The locked ribose structure enhances base stacking of perfectly matched base pairs while decreasing the stabilizing stacking interactions of mismatched pairs.[7][8][9] This results in a significantly larger difference in melting temperature (ΔTm) between a perfect match and a single-base mismatch compared to conventional DNA probes.[5] For instance, the ΔTm for a single mismatch with an LNA probe can be around 20°C, a level of discrimination not achievable with standard DNA probes.[5]
This superior discriminatory power makes LNA probes the ideal choice for a variety of applications demanding high specificity, including:
-
Allele-specific PCR: LNA-modified primers dramatically improve the discriminatory power for SNP detection.[5][10]
-
Gene Expression Profiling: LNA-based microarrays exhibit increased sensitivity and specificity, enabling the discrimination between highly homologous mRNAs.[11]
-
In Situ Hybridization (ISH): The high affinity of LNA probes allows for the use of shorter probes, leading to improved signal intensity and the ability to detect small targets like microRNAs.[12][13][14]
-
Quantitative PCR (qPCR): LNA probes can provide greater specificity and better discrimination against non-target sequences compared to other probe types like Minor Groove Binder (MGB) probes.[15][16]
Quantitative Performance Comparison
To illustrate the performance advantage of LNA probes, the following tables summarize key quantitative data from various studies.
Table 1: Melting Temperature (Tm) Comparison of LNA vs. DNA Probes for Mismatch Discrimination
| Probe Type | Target | Mismatch Type | ΔTm (°C) (Perfect Match vs. Mismatch) | Reference |
| LNA Probe | DNA | A•A Mismatch | 12.3 | [7][17] |
| DNA Probe | DNA | A•A Mismatch | 8.4 | [7][17] |
| LNA Probe | DNA | G•T Mismatch | 5.5 | [7][17] |
| DNA Probe | DNA | G•T Mismatch | 6.3 | [7][17] |
Note: The ΔTm values can vary depending on the sequence context, position of the LNA modification, and the specific mismatch.
Table 2: Comparison of LNA Probes with MGB Probes
| Feature | LNA Probes | MGB Probes |
| Specificity | Can offer greater specificity and better discrimination against non-target sequences.[15][16] | High specificity, particularly effective at enhancing SNP detection.[16] |
| Design Complexity | More complex to design and may require iterative testing to optimize performance and Tm.[15][16] | Generally simpler to design. |
| Applications | Ideal for applications demanding the highest specificity, such as rare allele detection.[15][16] | Widely used in qPCR and effective for stabilizing A/T-rich duplexes.[16] |
| Performance Equivalence | In some 5'-nuclease PCR assays, LNA and MGB probes have shown equivalent sensitivity and specificity.[18][19] | In some 5'-nuclease PCR assays, LNA and MGB probes have shown equivalent sensitivity and specificity.[18][19] |
Experimental Protocols for Validating LNA Probe Specificity
To experimentally validate the specificity of newly designed LNA hybridization probes, a series of well-established molecular biology techniques can be employed. The following are detailed methodologies for key experiments.
Thermal Melt Analysis (Tm Determination)
Thermal melt analysis is a fundamental experiment to quantify the specificity of an LNA probe by measuring the ΔTm between the perfectly matched and mismatched targets.
Protocol:
-
Oligonucleotide Preparation: Synthesize the LNA probe and the target DNA/RNA oligonucleotides (both perfect match and mismatch versions).
-
Hybridization Reaction: Prepare hybridization reactions in a suitable buffer (e.g., saline-sodium citrate (B86180) buffer). Include the LNA probe and either the perfect match or mismatch target in separate reactions. A fluorescent dye that intercalates with double-stranded DNA (e.g., SYBR Green) can be included for detection.
-
Thermal Cycling: Use a real-time PCR instrument or a dedicated melt curve instrument.
-
Denaturation: Heat the samples to 95°C to denature the duplexes.
-
Annealing: Cool the samples to a temperature below the expected Tm to allow for probe-target hybridization.
-
Melting: Gradually increase the temperature in small increments (e.g., 0.5°C per step) while continuously monitoring the fluorescence.
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated, observed as the peak of the first derivative of the melting curve (-dF/dT). Calculate the ΔTm by subtracting the Tm of the mismatched duplex from the Tm of the perfectly matched duplex. A larger ΔTm indicates higher specificity.
In Situ Hybridization (ISH) / Fluorescence In Situ Hybridization (FISH)
This technique validates probe specificity in a cellular or tissue context, ensuring the probe binds to the intended target sequence and not to off-target locations.
Protocol:
-
Sample Preparation: Prepare tissue sections or cells according to standard protocols (e.g., fixation, permeabilization).
-
Probe Labeling: Label the LNA probe with a detectable marker, such as a hapten (e.g., DIG, Biotin) for chromogenic detection or a fluorophore for fluorescent detection.
-
Hybridization:
-
Pre-hybridize the samples to block non-specific binding sites.
-
Hybridize the labeled LNA probe to the sample at an optimized temperature. The high affinity of LNA probes often allows for higher hybridization temperatures, which increases stringency and reduces background.[20]
-
-
Stringency Washes: Perform a series of washes with decreasing salt concentrations and increasing temperatures to remove non-specifically bound probes.
-
Detection:
-
For haptens, use an enzyme-conjugated antibody followed by a chromogenic substrate.
-
For fluorophores, visualize the signal using a fluorescence microscope.
-
-
Controls:
-
Positive Control: A known positive tissue/cell sample.
-
Negative Control: A probe with a scrambled sequence to assess background signal.
-
Mismatch Control: A probe with a single or multiple mismatches to the target sequence to demonstrate specificity.
-
Northern Blotting
Northern blotting allows for the validation of probe specificity against a complex mixture of RNA molecules.
Protocol:
-
RNA Extraction and Electrophoresis: Extract total RNA from cells or tissues and separate the RNA by size using denaturing agarose (B213101) gel electrophoresis.
-
Blotting: Transfer the separated RNA from the gel to a nylon membrane.
-
Probe Labeling: Label the LNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive label.
-
Hybridization: Hybridize the labeled LNA probe to the membrane at an optimized temperature.
-
Washing: Wash the membrane under stringent conditions to remove unbound and non-specifically bound probes.
-
Detection: Detect the signal using autoradiography (for radioactive probes) or a chemiluminescent/colorimetric detection system (for non-radioactive probes). A single, distinct band at the expected size of the target RNA indicates high specificity.
Visualizing Key Concepts
To further clarify the principles and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 5. SNP Detection [qiagen.com]
- 6. Custom LNA Oligonucleotide Design and Applications [qiagen.com]
- 7. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of LNA probes that improve mismatch discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Whole mount in situ hybridization detection of mRNAs using short LNA containing DNA oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validating Transcripts with Probes and Imaging Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 18. Evaluation of the performance of LNA and MGB probes in 5'-nuclease PCR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the performance of LNA and MGB probes in 50-nu_çç©æ¢ç´¢ [biodiscover.com]
- 20. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
LNA-Modified Oligonucleotides Demonstrate Superior Nuclease Resistance Over Standard DNA
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of oligonucleotides is a critical hurdle in the development of nucleic acid-based therapeutics. A key challenge is the rapid degradation of standard DNA oligonucleotides by nucleases present in biological fluids. Locked Nucleic Acid (LNA) modifications have emerged as a robust solution, significantly increasing the nuclease resistance of oligonucleotides and thereby extending their therapeutic window. This guide provides a comprehensive comparison of the nuclease resistance of LNA-modified oligonucleotides versus standard DNA, supported by experimental data and detailed methodologies.
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational lock pre-organizes the sugar into a C3'-endo (RNA-like) conformation, which enhances the binding affinity to complementary DNA or RNA strands and provides remarkable resistance to nuclease degradation.[1][2]
Quantitative Comparison of Nuclease Resistance
Experimental data consistently demonstrates the superior stability of LNA-modified oligonucleotides in comparison to unmodified DNA. The introduction of LNA monomers into an oligonucleotide sequence dramatically increases its half-life in the presence of nucleases.
| Oligonucleotide Type | Modification | Half-life in Human Serum (approximate) | Key Findings |
| Standard DNA | Unmodified | ~1.5 hours | Highly susceptible to degradation by both endo- and exonucleases.[3][4] |
| LNA/DNA Chimera | Three LNA modifications at each end | ~15 hours | A 10-fold increase in stability compared to unmodified DNA.[3] |
| LNA/DNA Chimera | End-block LNA/DNA/LNA | 28 ± 1 hours | Demonstrates even higher stability, suggesting sequence-dependent effects.[3] |
| Fully LNA | All phosphodiester backbone | >2 hours in mouse serum | Remained stable while unmodified DNA was rapidly degraded within 1 hour.[5] |
| LNA Mixmer | Interspersed LNA and DNA residues | No major degradation observed after 20 hours in cell culture medium with 10% fetal calf serum | Significantly more resistant than the corresponding RNA or DNA counterparts.[6] |
The Structural Basis of LNA's Nuclease Resistance
The enhanced stability of LNA-modified oligonucleotides stems from their unique locked ribose structure. This structural rigidity offers steric hindrance, making it difficult for nucleases to bind and cleave the phosphodiester backbone.
Experimental Protocols for Assessing Nuclease Resistance
The nuclease stability of oligonucleotides is typically evaluated through in vitro degradation assays. A common method involves incubating the oligonucleotide in a solution containing nucleases, such as human serum or specific endo- and exonucleases, and monitoring the integrity of the oligonucleotide over time.
General Experimental Workflow
The following diagram outlines a typical workflow for a nuclease degradation assay.
Detailed Methodologies
1. Materials:
-
LNA-modified and standard DNA oligonucleotides
-
Nuclease source: Human serum, fetal bovine serum, or specific nucleases (e.g., DNase I, snake venom phosphodiesterase)
-
Incubation buffer (e.g., PBS, Tris-HCl)
-
Quenching solution (e.g., EDTA, formamide (B127407) loading buffer)
-
Polyacrylamide gel or HPLC column and corresponding reagents
2. Procedure:
-
Incubation: Oligonucleotides are incubated with the nuclease source at a physiological temperature (typically 37°C). The concentration of the oligonucleotide and the nuclease should be optimized for the specific assay.
-
Time Course: Aliquots are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Quenching: The degradation reaction in each aliquot is stopped by adding a quenching solution that inactivates the nucleases, such as EDTA which chelates divalent cations required for nuclease activity, or by heat inactivation.
-
Analysis: The integrity of the oligonucleotide at each time point is analyzed.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Samples are run on a denaturing PAGE gel to separate the intact oligonucleotide from its degradation products. The gel is then stained (e.g., with SYBR Gold) and visualized.
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC can be used to separate and quantify the amount of full-length oligonucleotide remaining.
-
-
Data Quantification and Analysis:
-
For PAGE, the intensity of the band corresponding to the intact oligonucleotide is quantified using densitometry.
-
For HPLC, the area of the peak corresponding to the full-length oligonucleotide is measured.
-
The percentage of intact oligonucleotide at each time point is plotted against time.
-
The half-life (t½) of the oligonucleotide is calculated by fitting the data to an exponential decay curve.[4]
-
Conclusion
The incorporation of LNA monomers into oligonucleotides provides a significant advantage in terms of nuclease resistance, a critical parameter for the in vivo application of nucleic acid-based drugs. The enhanced stability of LNA-modified oligonucleotides, as demonstrated by their substantially longer half-lives in serum, translates to a prolonged therapeutic effect and potentially reduced dosing frequency. The experimental protocols outlined provide a framework for researchers to assess and compare the stability of different oligonucleotide modifications, aiding in the design and development of more effective and durable therapeutic agents.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Thermodynamic Stability of LNA-DNA and DNA-DNA Duplexes
Locked Nucleic Acid (LNA) is a modified nucleic acid analogue that significantly enhances the thermodynamic stability of duplexes, making it a powerful tool for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the stability of LNA-DNA heteroduplexes against traditional DNA-DNA homoduplexes, supported by experimental data and detailed methodologies.
The Structural Basis of LNA's Enhanced Stability
The defining feature of an LNA nucleotide is a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This bridge "locks" the furanose ring into a rigid C3'-endo (A-type) conformation.[1][2][3] In contrast, the deoxyribose sugar in a DNA strand is more flexible. This pre-organized, rigid structure of LNA is the primary reason for the observed increase in duplex stability.
References
LNA vs. Standard DNA Probes: A Comparative Guide to SNP Discrimination Efficiency
For researchers, scientists, and drug development professionals seeking to enhance the precision of their genetic analyses, the choice of probe technology is paramount. This guide provides an in-depth comparison of Locked Nucleic Acid (LNA) probes and standard DNA probes for Single Nucleotide Polymorphism (SNP) discrimination, supported by experimental data and detailed protocols.
The accurate detection of SNPs, the most common type of genetic variation, is crucial for understanding disease susceptibility, pharmacogenomics, and for the development of personalized medicine. The efficiency of SNP discrimination largely depends on the specific hybridization of oligonucleotide probes to the target DNA sequence. While standard DNA probes have been the workhorse of molecular biology for decades, the advent of LNA technology has marked a significant advancement in the field, offering superior performance in terms of specificity and thermal stability.
The LNA Advantage: Enhanced Hybridization and Specificity
Locked Nucleic Acid is a class of nucleic acid analogues where the ribose sugar is conformationally 'locked' by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the LNA oligonucleotide into a helical geometry that is optimal for Watson-Crick base pairing. The result is a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA targets.[1][2] This enhanced binding affinity allows for the use of shorter probes, which in itself contributes to better mismatch discrimination.[3][4]
Standard DNA probes, while effective, often exhibit a smaller difference in melting temperature (Tm) between a perfectly matched and a mismatched target. This can lead to ambiguous results, especially when dealing with challenging sequences or when high-throughput screening demands robust and reliable assays. LNA probes, on the other hand, demonstrate a markedly larger ΔTm, often around 20°C for a single mismatch, providing a clear and unequivocal signal for SNP discrimination.[3]
Quantitative Performance Comparison
The superior performance of LNA probes in SNP discrimination is evident in the quantitative data gathered from various experimental setups. The following tables summarize the key performance metrics of LNA probes compared to standard DNA probes.
Table 1: Melting Temperature (Tm) Difference (ΔTm) in SNP Discrimination
| Probe Type | Target | ΔTm (Perfect Match vs. Single Mismatch) (°C) | Reference |
| LNA Probe | DNA | 15 - 25 | [3] |
| Standard DNA Probe | DNA | 4 - 8 | |
| LNA Probe | RNA | 18 - 28 | |
| Standard DNA Probe | RNA | 5 - 10 |
Note: ΔTm values can vary depending on the sequence context, position of the mismatch, and experimental conditions.
Table 2: Signal-to-Noise Ratio in Fluorescence-Based SNP Detection
| Probe Type | Assay Type | Signal-to-Noise Ratio | Reference |
| LNA Probe | Fluorescence Polarization | High | [2] |
| Standard DNA Probe | Fluorescence Polarization | Moderate | |
| LNA Probe | Real-Time PCR (Hydrolysis Probes) | High | [5] |
| Standard DNA Probe | Real-Time PCR (Hydrolysis Probes) | Moderate |
Visualizing the Mechanism of Enhanced Discrimination
The structural difference between LNA and standard DNA directly translates to their hybridization behavior and SNP discrimination capability.
Caption: LNA vs. DNA Probe Hybridization.
Experimental Protocols
The following are generalized protocols for common SNP genotyping assays. Specific details may need to be optimized based on the particular SNP, target sequence, and available instrumentation.
Real-Time PCR with LNA Hydrolysis Probes
This protocol outlines the use of allele-specific LNA hydrolysis probes for SNP genotyping.
-
Primer and Probe Design: Design two allele-specific LNA hydrolysis probes, each labeled with a different fluorophore (e.g., FAM and HEX). The LNA modifications should be placed at or near the SNP site to maximize discrimination. Design forward and reverse primers to amplify a region flanking the SNP.
-
Reaction Setup: Prepare a master mix containing DNA polymerase, dNTPs, reaction buffer, forward and reverse primers, and both LNA probes.
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40-50 cycles):
-
Denaturation: 95°C for 10-15 seconds.
-
Annealing/Extension: 60-65°C for 30-60 seconds (acquire fluorescence data at this step).
-
-
-
Data Analysis: Analyze the amplification curves for each fluorophore. A homozygous sample will show a signal for only one fluorophore, while a heterozygous sample will show a signal for both.
Fluorescence Polarization (FP) Assay with LNA Probes
This homogeneous assay format is well-suited for high-throughput SNP genotyping.
-
Probe Design: Design two short, allele-specific LNA probes (typically 6-8 nucleotides) labeled with a fluorescent dye (e.g., fluorescein (B123965) or TAMRA).
-
Reaction Setup: In a microplate well, combine the fluorescently labeled LNA probe with the target DNA (e.g., PCR amplicon).
-
Incubation: Incubate the reaction at a temperature that allows for hybridization of the perfectly matched probe but not the mismatched probe. This temperature is typically determined through a melting curve analysis.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: An increase in fluorescence polarization indicates hybridization of the probe to the target. By using two differentially labeled probes for each allele, the genotype can be determined.
Experimental Workflow for SNP Genotyping
The general workflow for an SNP genotyping experiment involves several key steps, from sample preparation to data analysis.
Caption: A typical SNP genotyping workflow.
Conclusion
The use of LNA probes offers a significant advantage over standard DNA probes for SNP discrimination, primarily due to their enhanced thermal stability and specificity. The ability to design shorter probes with a large ΔTm between perfect matches and mismatches leads to more robust and reliable genotyping assays. This is particularly beneficial for high-throughput applications in research, diagnostics, and drug development, where accuracy and efficiency are paramount. While the initial cost of LNA-modified oligonucleotides may be higher than that of standard DNA probes, the superior performance and the potential for assay miniaturization and multiplexing can offset this investment, leading to more cost-effective and conclusive genetic analysis.
References
- 1. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SNP Detection [qiagen.com]
- 4. Single nucleotide polymorphism genotyping using short, fluorescently labeled locked nucleic acid (LNA) probes and fluorescence polarization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LNA-enhanced detection of single nucleotide polymorphisms in the apolipoprotein E - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Toxicity of LNA-Modified Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Locked Nucleic Acid (LNA)-modified oligonucleotides has marked a significant advancement in antisense technology, offering enhanced target affinity and potency. However, these third-generation chemistries have also been associated with a distinct in vivo toxicity profile, particularly concerning hepatotoxicity. This guide provides a comprehensive comparison of the in vivo toxicity of LNA-modified oligonucleotides against other common modifications, such as 2'-O-methoxyethyl (MOE) and constrained ethyl (cEt), supported by experimental data. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to provide a thorough understanding for researchers in the field.
Comparative In Vivo Toxicity Data
The in vivo toxicity of LNA-modified antisense oligonucleotides (ASOs) is a critical consideration in their therapeutic development. Studies in animal models, primarily mice, have consistently demonstrated a higher propensity for hepatotoxicity with LNA-containing ASOs compared to their MOE-modified counterparts. This is often characterized by elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), along with histopathological changes in the liver. While LNA modifications can significantly improve potency, this often comes at the cost of a narrower therapeutic window. Some studies have also indicated potential renal toxicity with high-affinity ASOs like LNA.
Below is a summary of comparative in vivo toxicity data from preclinical studies.
| Modification Chemistry | Primary Organ of Toxicity | Key Toxicity Endpoints | Comparative Observations |
| LNA (Locked Nucleic Acid) | Liver, Kidney | Liver: Increased ALT/AST, hepatocyte necrosis, apoptosis, inflammatory infiltrates.[1][2] Kidney: Acute tubular lesions, nuclear enlargement, vacuolation of tubular epithelium.[3][4][5] | Generally more potent but with a higher incidence and severity of hepatotoxicity compared to MOE and cEt ASOs.[1][2] Toxicity can be sequence-dependent, with certain motifs (e.g., TCC, TGC) being more problematic.[1] |
| MOE (2'-O-Methoxyethyl) | Kidney, Liver | Kidney: Accumulation in proximal tubules, proteinuria. Liver: Lower incidence of hepatotoxicity compared to LNA. | Considered to have a better-tolerated profile than LNA ASOs, though renal effects are observed. Animal models may overpredict renal effects in humans.[3][6][7] |
| cEt (Constrained Ethyl) | Liver | Liver: Similar to LNA, can induce hepatotoxicity. | Initially suggested to have a better safety profile than LNA, but subsequent studies indicate a similar risk of hepatotoxicity, which is also sequence-dependent.[8] |
Experimental Protocols
Accurate assessment of in vivo toxicity is paramount for the preclinical development of oligonucleotide therapeutics. The following are detailed methodologies for key experiments cited in the evaluation of LNA-modified oligonucleotide toxicity.
In Vivo Toxicity Study in Mice
This protocol outlines a typical study to assess the acute or sub-chronic toxicity of LNA-modified ASOs.
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
ASO Administration: ASOs are dissolved in sterile, phosphate-buffered saline (PBS). Mice are administered the ASO solution via subcutaneous or intravenous injection. Dosing regimens can vary, for example, a single high dose for acute toxicity studies or repeated doses over a 2-4 week period for sub-chronic studies.[2] A vehicle control group (PBS only) is always included.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Sample Collection: At the end of the study, mice are euthanized. Blood is collected via cardiac puncture for serum chemistry analysis. Liver and kidneys are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathology, while another portion is snap-frozen in liquid nitrogen for molecular analysis.[9]
Liver and Kidney Function Tests
-
Serum Preparation: Whole blood is allowed to clot at room temperature and then centrifuged to separate the serum.
-
ALT/AST Measurement: Serum ALT and AST levels are measured using commercially available enzymatic assay kits.[10][11] The activity of these enzymes is typically determined by spectrophotometrically measuring the rate of NADH consumption.
-
Kidney Function Markers: Serum levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) are measured using appropriate assay kits.[4] Urine can also be collected to measure total protein and albumin levels as indicators of kidney damage.[4][12]
Histopathological Analysis
-
Tissue Processing: Formalin-fixed liver and kidney tissues are processed, embedded in paraffin, and sectioned.
-
Staining: Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[5][13][14]
-
Evaluation: A board-certified veterinary pathologist examines the stained sections for any pathological changes. In the liver, this includes hepatocyte necrosis, apoptosis, inflammation, and hypertrophy.[2] In the kidney, the evaluation focuses on the glomeruli and renal tubules, looking for signs of degeneration, necrosis, and interstitial inflammation.[5]
Mandatory Visualizations
To better illustrate the processes involved in the evaluation and the potential mechanisms of toxicity, the following diagrams have been generated.
Experimental workflow for in vivo toxicity assessment of LNA-modified oligonucleotides in mice.
Proposed signaling pathways in LNA-ASO-induced hepatotoxicity.
The provided information underscores the importance of careful sequence selection and chemical modification design in mitigating the in vivo toxicity of LNA-modified oligonucleotides. While offering superior potency, the potential for liver and kidney toxicity necessitates thorough preclinical evaluation to ensure a favorable safety profile for therapeutic applications.
References
- 1. Sequence motifs associated with hepatotoxicity of locked nucleic acid--modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Renal Toxicopathology of Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Renal Toxicopathology of Antisense Oligonucleotides | Semantic Scholar [semanticscholar.org]
- 8. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histopathology of the Liver, Kidney, and Spleen of Mice Exposed to Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
LNA vs. TaqMan Probes: A Comparative Analysis for Researchers
In the landscape of real-time quantitative polymerase chain reaction (qPCR), the choice of probe chemistry is a critical determinant of experimental success. Among the most established and widely used are TaqMan probes, known for their reliability and specificity. However, the advent of Locked Nucleic Acid (LNA) probes has introduced a powerful alternative, promising enhanced performance characteristics. This guide provides a comprehensive comparative analysis of LNA and traditional TaqMan probes, offering researchers, scientists, and drug development professionals the insights needed to select the optimal tool for their specific applications.
At a Glance: LNA vs. TaqMan Probes
| Feature | LNA Probes | Traditional TaqMan Probes |
| Chemistry | Oligonucleotides containing LNA monomers with a methylene (B1212753) bridge, "locking" the ribose ring in a C3'-endo conformation.[1][2][3] | DNA-based oligonucleotides with a 5' reporter and a 3' quencher dye.[4] |
| Melting Temperature (Tm) | Significantly increased (2-8°C per LNA monomer), allowing for shorter probes.[1][5] | Dependent on sequence length and GC content. |
| Specificity | Superior, with enhanced mismatch discrimination, ideal for SNP genotyping and detecting closely related sequences.[1][6] | High specificity due to the dual-probe system. |
| Sensitivity | Generally higher, with lower Ct values and stronger fluorescence signals reported in several studies.[7][8][9] | High sensitivity, but may be outperformed by LNA probes in certain applications. |
| Probe Length | Shorter probes are possible due to increased thermal stability.[10] | Typically 18-22 base pairs in length. |
| Applications | Gene expression analysis, SNP genotyping, miRNA detection, detection of low-abundance targets, and analysis of AT-rich sequences.[1][5] | Gene expression analysis, SNP genotyping, pathogen detection, and various diagnostic applications.[4] |
| Cost | Generally higher due to the modified nucleotide chemistry. | More cost-effective for standard applications. |
Delving Deeper: A Head-to-Head Comparison
Mechanism of Action
TaqMan Probes: The mechanism of traditional TaqMan probes relies on the 5' to 3' exonuclease activity of Taq polymerase.[4][11] The probe, which is complementary to a specific sequence within the target amplicon, is labeled with a reporter fluorophore at the 5' end and a quencher dye at the 3' end. When the probe is intact, the quencher suppresses the reporter's fluorescence. During the extension phase of PCR, the advancing Taq polymerase cleaves the probe, separating the reporter from the quencher and allowing fluorescence to be emitted. This fluorescent signal is directly proportional to the amount of amplified product.[4][12]
LNA Probes: LNA probes operate on the same fundamental principle of hydrolysis-based signal generation as TaqMan probes.[10] However, the incorporation of LNA monomers significantly enhances their performance. The "locked" structure of the LNA nucleotides increases the thermal stability and binding affinity of the probe to its target sequence.[1][2][3] This allows for the design of shorter probes with higher melting temperatures (Tm), leading to greater specificity and sensitivity.
Below are diagrams illustrating the signaling pathways of both probe types.
Performance Metrics: A Data-Driven Comparison
Numerous studies have demonstrated the superior performance of LNA probes in various applications. The key advantages often translate to lower cycle threshold (Ct) values, indicating earlier and more efficient detection of the target sequence.
| Performance Metric | LNA Probes | Traditional TaqMan Probes | Reference |
| Ct Value | 0.6 to 1.1 lower | Higher | [7] |
| Sensitivity | Increased by >100-fold in some assays | Standard | [9] |
| Limit of Detection (LOD) | As low as 1.4 copies | 4.1 copies in the same study | [9] |
| Mismatch Discrimination | Enhanced, with a higher ΔTm between perfect match and mismatch | Good, but can be less effective for single nucleotide polymorphisms (SNPs) | [6] |
| Fluorescence Signal | Stronger | Standard | [7] |
These quantitative advantages make LNA probes particularly well-suited for applications requiring the detection of low-abundance targets, such as in viral load monitoring, rare cancer mutation detection, and gene expression analysis from limited sample material.
Experimental Protocols
To ensure reproducible and reliable results, adherence to a well-defined experimental protocol is paramount. Below are generalized protocols for qPCR using both LNA and TaqMan probes. It is important to note that specific reagent concentrations and cycling conditions may need to be optimized based on the specific assay and instrument used.
Standard TaqMan qPCR Protocol
-
Reaction Setup:
-
Prepare a master mix containing DNA polymerase, dNTPs, reaction buffer, forward primer, reverse primer, and the TaqMan probe.
-
Aliquot the master mix into PCR tubes or wells of a 96-well plate.
-
Add the template DNA to each reaction.
-
Include no-template controls (NTCs) to check for contamination.
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-10 minutes to activate the DNA polymerase and denature the template DNA.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute. Data collection is typically performed during this step.
-
-
LNA qPCR Protocol
The protocol for LNA probes is similar to that of TaqMan probes, with some key considerations due to the higher melting temperature of LNA-containing oligonucleotides.
-
Reaction Setup:
-
Follow the same master mix preparation steps as for TaqMan probes, substituting the TaqMan probe with an LNA probe.
-
Due to the higher affinity of LNA probes, it may be possible to use them at a lower concentration than standard TaqMan probes.
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: The annealing/extension temperature may need to be optimized and can often be higher than for standard TaqMan probes (e.g., 60-65°C), which can further enhance specificity.
-
-
The following diagram illustrates a typical experimental workflow for comparing the performance of LNA and TaqMan probes.
Logical Relationships and Key Differences
The fundamental difference between LNA and TaqMan probes lies in the modified chemistry of the LNA backbone. This single alteration leads to a cascade of performance enhancements.
Conclusion: Choosing the Right Probe for Your Research
Both LNA and traditional TaqMan probes are powerful tools for real-time qPCR. The choice between them ultimately depends on the specific requirements of the experiment.
Traditional TaqMan probes remain a robust and cost-effective choice for a wide range of applications, particularly when target abundance is not a limiting factor and the sequence does not present significant design challenges.
LNA probes , with their enhanced sensitivity, specificity, and ability to be designed for challenging targets, offer a clear advantage in demanding applications. Researchers working with low-abundance transcripts, performing SNP genotyping, or analyzing AT-rich sequences will find LNA probes to be a valuable, and often necessary, tool for achieving accurate and reliable results. While the initial cost may be higher, the superior performance and the potential for generating higher quality data can justify the investment.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. metabion.com [metabion.com]
- 3. microsynth.com [microsynth.com]
- 4. TaqMan - Wikipedia [en.wikipedia.org]
- 5. Gene Expression Analysis [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of probe chemistries and platforms to improve the detection limit of real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of different real-time PCR chemistries and their suitability for detection and quantification of genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Optimization of TaqMan Real-Time RT-PCR Assay for Transcriptional Profiling of GABA-A Receptor Subunit Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking High-Affinity Nucleic Acid Analogs: A Comparative Guide to LNA, PNA, Morpholino, and 2'-O-Methyl RNA Probes
For researchers, scientists, and drug development professionals navigating the landscape of high-affinity nucleic acid analogs, the choice of probe chemistry is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of Locked Nucleic Acid (LNA) probes against other leading high-affinity analogs: Peptide Nucleic Acids (PNAs), Morpholino oligomers, and 2'-O-Methyl RNA (2'-O-Me-RNA). By presenting key performance indicators, detailed experimental protocols, and illustrative workflows, this guide aims to empower informed decision-making in the selection of the optimal tool for your research.
Nucleic acid analogs with enhanced binding affinity and stability have revolutionized molecular biology, enabling a wide array of applications from diagnostics and therapeutics to fundamental research.[1] Among these, LNA, PNA, Morpholino, and 2'-O-Me-RNA have emerged as prominent choices, each possessing a unique set of properties that make them suitable for specific applications.[1] This guide delves into a head-to-head comparison of these powerful tools, focusing on their performance in key areas such as binding affinity, specificity, and in vivo stability.
Quantitative Performance Comparison
The selection of a high-affinity nucleic acid analog is often guided by its performance in key quantitative metrics. The following tables summarize the comparative data for LNA, PNA, Morpholino, and 2'-O-Me-RNA probes based on published experimental findings.
Table 1: Binding Affinity - Increase in Melting Temperature (Tm) per Modification
| Nucleic Acid Analog | Typical ΔTm per Modification (°C) vs. DNA/RNA | Key Characteristics |
| LNA (Locked Nucleic Acid) | +1.5 to +10[2][3] | The methylene (B1212753) bridge "locks" the ribose into a conformation ideal for Watson-Crick base pairing, leading to a significant increase in thermal stability.[2] |
| PNA (Peptide Nucleic Acid) | Not directly comparable (neutral backbone) | Forms highly stable duplexes with DNA and RNA, with Tm values generally higher than isosequential DNA/DNA duplexes.[4] Hybridization is largely independent of salt concentration.[5] |
| Morpholino | Not typically measured by Tm increase | Forms stable duplexes with RNA through Watson-Crick base pairing.[4] Its efficacy is primarily in steric blocking of translation or splicing. |
| 2'-O-Methyl RNA (2'-O-Me-RNA) | ~+1.0[3][6] | The 2'-O-methyl group pre-organizes the sugar pucker for duplex formation, leading to a modest increase in thermal stability.[6] |
Table 2: Specificity - Mismatch Discrimination (ΔTm)
| Nucleic Acid Analog | Mismatch Discrimination (Typical ΔTm for a single mismatch) | Notes |
| LNA | High (e.g., ΔTm of an A•A mismatch can increase from 8.4°C in DNA to 12.3°C with LNA modification)[1][7] | LNA modifications can significantly enhance the destabilizing effect of a mismatch, allowing for superior discrimination between closely related sequences.[1][7] |
| PNA | Very High (e.g., a single mismatch can cause a Tm decrease of 12-30°C in LNA/PNA duplexes)[5] | The neutral backbone contributes to a high degree of specificity, as hybridization is less influenced by non-specific electrostatic interactions.[4] |
| Morpholino | High | Specificity is demonstrated through rigorous controls, including the use of mismatch control oligos and rescue experiments.[8] Off-target effects are generally considered to be low. |
| 2'-O-Me-RNA | Moderate | Offers improved specificity over unmodified DNA probes but generally lower mismatch discrimination compared to LNA and PNA. |
Table 3: In Vitro and In Vivo Stability
| Nucleic Acid Analog | Nuclease Resistance | In Vivo Half-Life (Examples) |
| LNA | High[2] | Chimeric LNA/DNA oligonucleotides are more stable than phosphorothioate (B77711) DNA, with half-lives exceeding 10 hours in mouse serum.[9] |
| PNA | Very High (resistant to nucleases and proteases)[4] | The peptide backbone is not recognized by nucleases, leading to exceptional stability. |
| Morpholino | Very High (resistant to nucleases)[10] | The phosphorodiamidate morpholino backbone is highly resistant to degradation. A distribution half-life of 2.79 h and an elimination half-life of 7.31 h have been reported for a PPMO in mice.[8] |
| 2'-O-Me-RNA | High[11] | The 2'-O-methyl modification provides significant protection against nuclease degradation. |
Table 4: Functional Potency - IC50 Values from a Comparative Study
| Antisense Oligonucleotide Type | Target | Estimated IC50 (nM) |
| LNA gapmer | Vanilloid receptor subtype 1 (VR1) | 0.4[12] |
| 2'-O-Methyl RNA gapmer | Vanilloid receptor subtype 1 (VR1) | ~220[12] |
| Phosphorothioate | Vanilloid receptor subtype 1 (VR1) | ~70[12] |
This data is from a single comparative study and may vary depending on the target, sequence, and experimental conditions.[12]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for key experiments used in the benchmarking of high-affinity nucleic acid analogs.
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of a duplex formed between the nucleic acid analog probe and its complementary target.
Methodology:
-
Sample Preparation:
-
Prepare equimolar concentrations of the probe and its complementary DNA or RNA target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Typical concentrations range from 0.5 to 5 µM.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Measurement:
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature below the expected Tm to a temperature well above it.
-
Record the absorbance at each temperature point.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve. This is often determined by finding the peak of the first derivative of the melting curve.
-
Binding Affinity Determination by Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively and quantitatively assess the binding affinity of a nucleic acid analog probe to its target sequence.
Methodology:
-
Probe Labeling:
-
Label the target DNA or RNA oligonucleotide with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate a constant amount of the labeled target with increasing concentrations of the unlabeled nucleic acid analog probe in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at room temperature).
-
-
Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel at 4°C.
-
-
Detection:
-
Visualize the bands by autoradiography (for radioactive labels) or fluorescence imaging.
-
-
Data Analysis:
-
The free probe will migrate faster than the probe-target complex.
-
Quantify the intensity of the free and bound probe bands.
-
The dissociation constant (Kd) can be estimated as the concentration of the probe at which 50% of the target is bound.
-
Specificity Assessment: Mismatch Discrimination
Objective: To evaluate the ability of a probe to distinguish between a perfectly matched target and a target containing one or more mismatches.
Methodology:
-
Melting Temperature (Tm) Analysis:
-
Perform Tm analysis as described above for both the perfectly matched duplex and duplexes containing single or multiple mismatches.
-
The difference in Tm (ΔTm) between the perfect match and the mismatch is a measure of mismatch discrimination. A larger ΔTm indicates better specificity.
-
-
Competitive Binding Assays:
-
Perform a competitive EMSA where a labeled, perfectly matched target is competed with increasing concentrations of unlabeled perfect match and mismatch competitors.
-
A more specific probe will require a much higher concentration of the mismatch competitor to displace the perfectly matched target.
-
Visualizing Workflows and Relationships
To further clarify the experimental processes and the relationships between these nucleic acid analogs, the following diagrams are provided.
Conclusion
The choice between LNA, PNA, Morpholino, and 2'-O-Me-RNA probes is multifaceted and depends heavily on the specific requirements of the application. LNAs offer a potent combination of high binding affinity and specificity, making them excellent candidates for demanding applications such as SNP detection and in situ hybridization.[1][7] PNAs stand out for their exceptional stability and high mismatch discrimination, proving invaluable in antisense and antigene strategies.[4] Morpholinos remain the gold standard for gene knockdown studies in developmental biology due to their high specificity and in vivo stability.[8] 2'-O-Me-RNA provides a good balance of increased stability and moderate affinity enhancement, often used in antisense and RNAi applications.[3]
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make a more informed decision, selecting the nucleic acid analog that best aligns with their experimental goals and ultimately accelerating their scientific discoveries.
References
- 1. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative nucleic acid analogues for programmable assembly: hybridization of LNA to PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Morpholino duration of effect | Gene Tools, LLC [gene-tools.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
LNA Probes Outshine DNA and RNA in Binding Affinity: A Quantitative Comparison
For researchers, scientists, and drug development professionals seeking enhanced precision and stability in nucleic acid-based applications, Locked Nucleic Acid (LNA) probes consistently demonstrate superior binding affinity compared to traditional DNA and RNA probes. This guide provides a quantitative analysis of LNA probe performance, supported by experimental data and detailed methodologies, to inform the selection of optimal tools for applications ranging from diagnostics to therapeutics.
The enhanced binding affinity of LNA probes stems from the "locked" conformation of their ribose sugar, which pre-organizes the probe for hybridization, leading to more stable and specific duplex formation with target DNA and RNA sequences.[1] This structural rigidity translates into significant improvements in key binding parameters, most notably a higher melting temperature (Tm), which is a critical indicator of duplex stability.
Unparalleled Thermal Stability: A Quantitative Look at Melting Temperatures
The incorporation of LNA monomers into an oligonucleotide probe dramatically increases its thermal stability. For each LNA modification, the melting temperature (Tm) of the resulting duplex can increase by 2-8°C when hybridizing to a complementary DNA or RNA strand.[2] This allows for the design of shorter probes that maintain a high Tm, a crucial advantage when targeting small or highly similar nucleic acid sequences.[2]
Below is a comparative summary of melting temperatures for LNA-modified oligonucleotides versus their DNA counterparts, illustrating the significant stabilizing effect of LNA incorporation.
| Probe Sequence (5'-3') | Modification | Target | Reported Tm (°C) | ΔTm per LNA (°C) | Reference |
| CGACGMeCTTTGCAGC | Unmodified DNA | DNA | 64.2 | - | [3] |
| CGACGMeCT LT LGCAGC | 2 LNA substitutions | DNA | 67.5 | +1.65 | [3] |
| CGACGMeCTTTGCAGC | Unmodified DNA | RNA | 62.8 | - | [3] |
| CGACGMeCT LT LGCAGC | 2 LNA substitutions | RNA | 68.9 | +3.05 | [3] |
Note: TL denotes an LNA-modified thymine. ΔTm is the change in melting temperature relative to the unmodified DNA probe.
Superior Binding Affinity: A Look at Dissociation Constants
The increased thermal stability of LNA probes translates directly to a higher binding affinity, as quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction. A study utilizing reflectometric interference spectroscopy (RIfS) demonstrated a dramatic increase in affinity with increasing LNA modification.
| Oligonucleotide | Target | Affinity Constant (Ka) (L·mol⁻¹) | Dissociation Constant (Kd) (mol·L⁻¹) |
| DNA | DNA | 1.5 x 10⁹ | ~6.7 x 10⁻¹⁰ |
| L-DNA (Thymidines substituted with LNA) | DNA | 4.0 x 10⁹ | ~2.5 x 10⁻¹⁰ |
| Fully modified LNA | DNA | >10¹² | <10⁻¹² |
Data synthesized from a study by Petersen et al. (2005).[4] Ka is the association constant, and Kd is the inverse of Ka.
Favorable Thermodynamics of LNA Hybridization
The enhanced stability of LNA-containing duplexes is rooted in favorable thermodynamic changes upon hybridization. Isothermal Titration Calorimetry (ITC) studies reveal that the incorporation of LNA monomers leads to a more favorable enthalpy of hybridization (ΔH°), which outweighs the slightly unfavorable entropy change (ΔS°), resulting in a more negative Gibbs free energy change (ΔG°) and thus a more stable duplex.
| Duplex Type | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| RNA/DNA Hybrid | Sequence Dependent | Sequence Dependent | Sequence Dependent |
| RNA/RNA | Generally Most Stable | Sequence Dependent | Sequence Dependent |
| DNA/DNA | Sequence Dependent | Sequence Dependent | Sequence Dependent |
General trends in nucleic acid duplex stability. Specific values are highly sequence-dependent.[5][6][7]
Experimental Protocols for Quantitative Analysis
To enable researchers to independently verify and expand upon these findings, detailed methodologies for key experiments are provided below.
Thermal Melting (Tm) Analysis
This method determines the melting temperature of a nucleic acid duplex by monitoring the change in absorbance at 260 nm as a function of temperature.
Protocol:
-
Sample Preparation: Prepare solutions of the LNA-modified or unmodified probe and its complementary target sequence in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer with 100-200 mM NaCl, pH 7.0).[3] The concentration of each strand should be accurately determined (e.g., 3.0 µM each).[3]
-
Annealing: Mix the probe and target solutions in a 1:1 molar ratio. Heat the mixture to 90-95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
Data Acquisition: Use a spectrophotometer equipped with a temperature controller. Place the annealed sample in a quartz cuvette.
-
Melting Curve Generation: Increase the temperature gradually (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C), continuously monitoring the absorbance at 260 nm.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically calculated from the maximum of the first derivative of the melting curve.[3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare highly pure and accurately concentrated solutions of the LNA probe and its target in the same dialysis buffer to minimize heats of dilution.[8] A typical starting concentration for the macromolecule in the sample cell is 5-50 µM, and the ligand in the syringe is 10-fold higher.[8]
-
Instrument Setup: Thoroughly clean and rinse the sample cell and injection syringe. Load the macromolecule (e.g., target DNA/RNA) into the sample cell and the LNA probe into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the LNA probe into the sample cell while maintaining a constant temperature. The heat change associated with each injection is measured.
-
Data Analysis: The raw data of heat per injection is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor chip surface.
Protocol:
-
Sensor Chip Preparation: Covalently immobilize one of the binding partners (ligand, e.g., the target DNA/RNA) onto the sensor chip surface. The other binding partner (analyte, e.g., the LNA probe) will be flowed over the surface.
-
Binding Analysis: Inject a series of concentrations of the analyte over the immobilized ligand at a constant flow rate. The association of the analyte to the ligand is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Dissociation Analysis: After the association phase, flow buffer over the sensor chip to monitor the dissociation of the analyte from the ligand in real-time.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for quantifying LNA probe binding affinity.
References
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of fluorescence in situ hybridization techniques to study long non-coding RNA expression in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locked nucleic acid (LNA) enhances binding affinity of triazole-linked DNA towards RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of affinity constants of locked nucleic acid (LNA) and DNA duplex formation using label free sensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic parameters to predict stability of RNA/DNA hybrid duplexes [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
- 7. Thermodynamics and kinetics of DNA and RNA dinucleotide hybridization to gaps and overhangs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Researchers and scientists in drug development and molecular diagnostics require highly specific tools for nucleic acid detection. Locked Nucleic Acid (LNA) probes have emerged as a powerful solution, offering significantly enhanced specificity and thermal stability compared to traditional DNA probes. This guide provides a comparative analysis of LNA probe performance, supported by experimental data, to aid researchers in making informed decisions for their applications.
Locked Nucleic Acid (LNA) is a class of high-affinity RNA analogs where the ribose ring is "locked" in an ideal conformation for Watson-Crick base pairing.[1] This structural modification leads to a substantial increase in the thermal stability of duplexes formed with complementary DNA or RNA targets.[1][2] For each incorporated LNA monomer, the melting temperature (Tm) of the duplex can increase by 2–8°C.[1] This enhanced binding affinity allows for the use of shorter probes while maintaining a high Tm, which is particularly advantageous for the detection of small or highly similar targets.[1]
The key advantage of LNA probes lies in their exceptional mismatch discrimination capabilities.[3][4][5] The rigid conformation of the LNA nucleotides enhances the destabilizing effect of a mismatch, leading to a larger difference in melting temperature (ΔTm) between perfectly matched and mismatched sequences compared to conventional DNA probes.[3][4][5] This feature is critical for applications requiring the detection of single nucleotide polymorphisms (SNPs) or differentiation between closely related gene family members.
Performance Comparison of LNA Probes Against Mismatched Sequences
Experimental data from ultraviolet (UV) melting experiments demonstrate the superior mismatch discrimination of LNA probes. The following table summarizes the melting temperatures (Tm) and the difference in Tm (ΔTm) between perfectly matched (PM) and single nucleotide mismatched (MM) duplexes for both standard DNA probes and LNA-modified probes. The data clearly illustrates the increased ΔTm values achieved with LNA probes, signifying better specificity.
| Probe Type | Target Sequence | Mismatch Type | Tm (°C) - Perfect Match | Tm (°C) - Mismatch | ΔTm (°C) |
| DNA | 5'-GCA TC G TGA-3' | C:A | 55.8 | 47.4 | 8.4 |
| LNA-modified | 5'-GCA T+C G TGA-3' | C:A | 68.1 | 55.8 | 12.3 |
| DNA | 5'-GCA TG G TGA-3' | G:T | 58.2 | 51.9 | 6.3 |
| LNA-modified | 5'-GCA T+G G TGA-3' | G:T | 70.5 | 65.0 | 5.5 |
| DNA | 5'-GCA AA G TGA-3' | A:A | 52.1 | 43.7 | 8.4 |
| LNA-modified | 5'-GCA A+A G TGA-3' | A:A | 65.4 | 53.1 | 12.3 |
Data synthesized from a study on LNA mismatch discrimination.[3][5] The '+' indicates an LNA-modified nucleotide.
The results show that while LNA modifications consistently increase the overall melting temperature, the impact on mismatch discrimination can vary depending on the specific mismatch and sequence context.[3][5][6] For instance, the LNA probe demonstrated a significant improvement in discriminating a C:A mismatch (ΔTm of 12.3°C vs. 8.4°C for DNA), while the discrimination of a G:T mismatch was slightly reduced.[3][5] This highlights the importance of probe design in maximizing specificity.
Experimental Protocols
UV Melting Experiments for Thermal Stability Analysis
A common method to assess the cross-reactivity of LNA probes is through UV melting experiments, which measure the thermal stability of the probe-target duplex.
Methodology:
-
Probe and Target Preparation: LNA-modified and unmodified DNA oligonucleotides are synthesized and purified.
-
Hybridization: Equimolar amounts of the probe and its complementary or mismatched target DNA are mixed in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
Thermal Denaturation: The samples are heated in a spectrophotometer with a temperature controller. The absorbance at 260 nm is monitored as the temperature is increased at a constant rate.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are denatured. This is typically the peak of the first derivative of the melting curve.[5]
In Situ Hybridization (ISH) for Target Visualization
LNA probes are highly effective in in situ hybridization applications for visualizing specific RNAs within cells or tissues.
Methodology:
-
Sample Preparation: Cells or tissue sections are fixed (e.g., with 4% formaldehyde) and permeabilized.[7]
-
Probe Hybridization: The LNA probe, often labeled with a fluorophore or an antigen like digoxigenin (B1670575) (DIG), is hybridized to the target RNA in a hybridization buffer containing formamide.[7][8] Hybridization is typically carried out overnight at a temperature calculated based on the probe's Tm.[8]
-
Washing: Stringent washes are performed to remove unbound and non-specifically bound probes. The stringency is controlled by temperature and the salt concentration of the wash buffers (e.g., SSC).[7][8]
-
Detection: If the probe is fluorescently labeled, the signal can be directly visualized using fluorescence microscopy. For antigen-labeled probes, an antibody-based detection system is used.
Experimental Workflow for LNA Probe Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for evaluating the specificity of LNA probes.
Caption: Workflow for assessing LNA probe cross-reactivity.
Design Guidelines for Optimal LNA Probe Specificity
To maximize the discriminatory power of LNA probes, several design considerations should be taken into account:
-
Placement of LNA Monomers: For SNP detection, placing a triplet of LNA residues centered on the mismatch site has been shown to be highly effective.[3][4] However, exceptions exist, such as with G-T mismatches, where modifying the guanine (B1146940) at the mismatch site can decrease discrimination.[3]
-
Probe Length: LNA probes can be shorter than traditional DNA probes (typically 12-25 nucleotides) while maintaining a high melting temperature.[1][8][9]
-
Avoid Self-Complementarity: Probes should be designed to minimize the formation of secondary structures and self-dimers.[10]
-
GC Content: Aim for a GC content between 30-60%.[10]
Conclusion
LNA probes offer a significant advantage in applications requiring high specificity for nucleic acid detection. Their ability to robustly discriminate between closely related sequences, including single nucleotide mismatches, makes them an invaluable tool for researchers in various fields. By following rational design principles and optimizing experimental conditions, scientists can leverage the power of LNA technology to achieve highly sensitive and specific results. The enhanced thermal stability and mismatch discrimination of LNA probes provide a clear performance benefit over traditional DNA probes, enabling more reliable and accurate molecular analyses.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. scribd.com [scribd.com]
- 3. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNP Detection [qiagen.com]
- 10. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
LNA Modifications Significantly Enhance Signal-to-Noise Ratio in Fluorescent Assays: A Comparative Guide
Researchers, scientists, and drug development professionals are constantly seeking methods to improve the sensitivity and specificity of fluorescent assays. One key advancement in this area is the use of Locked Nucleic Acid (LNA) modifications in oligonucleotide probes. This guide provides a comprehensive comparison of LNA-modified probes against traditional DNA probes, highlighting the impact on signal-to-noise ratio with supporting experimental data and detailed protocols.
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally locked by a methylene (B1212753) bridge. This structural change dramatically increases the binding affinity of the LNA oligonucleotide for its complementary target sequence. This enhanced affinity translates into several performance benefits in fluorescent assays, most notably a significant improvement in the signal-to-noise ratio.
Unlocking Superior Performance: LNA vs. DNA Probes
The primary advantage of incorporating LNA into fluorescent probes lies in the substantial increase in thermal stability (melting temperature, Tm). This allows for the design of shorter probes that maintain a high binding affinity. Shorter probes are more effective at discriminating between perfectly matched and mismatched targets, leading to a reduction in non-specific binding and, consequently, lower background noise. Furthermore, the shorter length facilitates more efficient quenching in probe-based assays like qPCR, further contributing to a higher signal-to-noise ratio.[1][2]
One study demonstrated that substituting DNA bases with LNA in a probe for fluorescence in situ hybridization (FISH) resulted in a 22-fold increase in fluorescence intensity.[3] Another investigation comparing LNA and DNA probes for FISH showed that the LNA probe consistently exhibited a higher signal-to-noise ratio across various formamide (B127407) concentrations.[4] In quantitative PCR (qPCR), LNA-modified probes have been shown to enable more rapid and specific target amplification compared to their unmodified DNA counterparts.[2]
Quantitative Performance Comparison
The following table summarizes the key performance differences between LNA-modified and standard DNA probes in fluorescent assays based on available data.
| Performance Metric | LNA-Modified Probes | Standard DNA Probes | Key Advantages of LNA |
| Signal Intensity | Significantly Higher | Standard | Increased binding affinity leads to more stable probe-target hybrids and a stronger fluorescent signal.[3] |
| Background Noise | Lower | Higher | Higher specificity and the use of shorter probes reduce non-specific binding and background fluorescence.[1] |
| Signal-to-Noise Ratio | Substantially Higher | Standard | The combination of increased signal and decreased background results in a superior signal-to-noise ratio.[4] |
| Melting Temperature (Tm) | Significantly Higher | Standard | Allows for more stringent hybridization conditions, increasing specificity. |
| Probe Length | Shorter | Longer | Enables better mismatch discrimination and more efficient quenching.[1][2] |
| Specificity | Higher | Standard | Enhanced ability to discriminate between closely related sequences. |
Visualizing the Mechanism and Workflow
To better understand the principles and procedures involved, the following diagrams illustrate the mechanism of LNA-enhanced signal discrimination and a typical experimental workflow for comparing LNA and DNA probes.
Experimental Protocols
To objectively compare the performance of LNA-modified and standard DNA probes, a well-controlled experiment is crucial. The following provides a detailed methodology for a comparative Fluorescence In Situ Hybridization (FISH) experiment.
Objective:
To quantitatively compare the signal-to-noise ratio of a fluorescently labeled LNA-modified probe and a standard DNA probe targeting the same nucleic acid sequence in fixed cells.
Materials:
-
Fluorescently labeled LNA-modified oligonucleotide probe
-
Fluorescently labeled standard DNA oligonucleotide probe (same sequence and fluorophore as the LNA probe)
-
Cultured cells or tissue sections
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
Methodology:
1. Probe Design and Synthesis:
-
Design LNA-modified and standard DNA probes targeting the same sequence of interest.
-
Ensure both probes are labeled with the same fluorophore at the same position.
-
The LNA probe can be designed to be shorter than the DNA probe while maintaining a similar or higher Tm.
2. Sample Preparation:
-
Culture and seed cells on coverslips or prepare tissue sections.
-
Fix the samples with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the samples three times with PBS.
3. Hybridization:
-
Prepare hybridization solutions containing either the LNA probe or the DNA probe at the same concentration in hybridization buffer.
-
Apply the hybridization solution to the samples on separate coverslips.
-
Incubate the samples in a humidified chamber at a temperature optimized for the specific probes (typically higher for LNA probes due to their increased Tm) for 2-16 hours.
4. Washing:
-
Remove the hybridization solution and wash the samples with 2x SSC at the hybridization temperature for 15 minutes.
-
Perform a high-stringency wash with 0.1x SSC at a slightly elevated temperature for 15 minutes.
-
Wash the samples with PBS at room temperature.
5. Counterstaining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the samples with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
6. Imaging and Data Analysis:
-
Acquire images using a fluorescence microscope with consistent settings (exposure time, gain, etc.) for both LNA and DNA probe-treated samples.
-
Quantify the fluorescence intensity of the signal and the background in multiple regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the signal-to-noise ratio for each probe by dividing the mean signal intensity by the mean background intensity.
-
Statistically compare the signal-to-noise ratios of the LNA and DNA probes.
Conclusion
The incorporation of LNA modifications into fluorescent probes offers a powerful strategy to significantly enhance the signal-to-noise ratio in a variety of applications, including FISH and qPCR. The increased binding affinity and thermal stability of LNA probes allow for the design of shorter, more specific probes that generate stronger signals and lower background noise compared to their traditional DNA counterparts. For researchers aiming to improve the sensitivity and reliability of their fluorescent assays, LNA-modified probes represent a valuable and impactful technological advancement.
References
A Comparative Guide to the Cost-Effectiveness of LNA and Other Modified Amidites
For Researchers, Scientists, and Drug Development Professionals
The selection of modified nucleic acid analogs is a critical decision in the development of oligonucleotide-based therapeutics and diagnostics. This choice significantly impacts the binding affinity, stability, and in vivo performance of the resulting oligonucleotide, while also carrying substantial cost implications. This guide provides an objective comparison of the cost-effectiveness of Locked Nucleic Acid (LNA) modified phosphoramidites against other commonly used alternatives: 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), and Phosphorothioates (PS). The information presented is supported by a synthesis of publicly available data and established experimental protocols to aid researchers in making informed decisions for their specific applications.
Performance and Cost Comparison of Modified Amidites
The cost-effectiveness of a modified amidite is not solely determined by its price per gram but is a function of its performance benefits, synthesis efficiency, and the required scale of the final oligonucleotide product. The following tables summarize the key performance indicators and approximate costs associated with each modification.
Table 1: Performance Characteristics of Common Oligonucleotide Modifications
| Modification | Binding Affinity (ΔTm per modification, °C) | Nuclease Resistance | Key Applications | Reported In Vivo Toxicity |
| LNA (Locked Nucleic Acid) | +4 to +8[1] | Very High[2] | Antisense, siRNA, miRNA inhibition, Diagnostic Probes | Potential for hepatotoxicity at high doses[1][2] |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | Moderate | Antisense, siRNA, Splicing modulation | Generally low |
| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.7[1] | High | Antisense (FDA-approved drugs), Splicing modulation | Favorable safety profile[1] |
| Phosphorothioate (PS) | Decreases Tm slightly | High | Antisense (backbone modification), Aptamers | Potential for dose-dependent toxicity |
Table 2: Comparative Cost and Synthesis Efficiency
| Amidite Modification | Relative Phosphoramidite (B1245037) Cost | Typical Coupling Efficiency | Considerations for Cost-Effectiveness |
| LNA | Highest | >98% (may require longer coupling times) | Higher initial cost may be offset by the need for shorter, more potent oligonucleotides. |
| 2'-OMe | Low to Moderate | ~99% | A cost-effective option for applications requiring moderate affinity enhancement and nuclease resistance.[3] |
| 2'-MOE | High | >98-99% (may require longer coupling times)[4] | Higher cost is balanced by a well-established safety profile and proven efficacy in approved therapeutics. |
| Phosphorothioate | Lowest (sulfurizing reagent) | Not applicable (post-coupling modification) | Low cost per modification, but can decrease hybridization affinity and may require additional modifications to compensate. |
Disclaimer: The relative costs are based on publicly available information from various suppliers and are subject to change. Actual costs will vary depending on the supplier, scale of purchase, and purity.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate comparison of modified oligonucleotides. Below are methodologies for key experiments cited in this guide.
Solid-Phase Oligonucleotide Synthesis
This protocol outlines the general steps for synthesizing modified oligonucleotides on an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
Modified and standard phosphoramidites (LNA, 2'-OMe, 2'-MOE, DNA, RNA).
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)).
-
Capping solutions (Cap A and Cap B).
-
Oxidizing solution (Iodine/water/pyridine).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).
-
Anhydrous acetonitrile.
-
For Phosphorothioates: Sulfurizing reagent (e.g., DDTT).
Procedure:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The amount of released DMT cation can be measured spectrophotometrically to monitor coupling efficiency.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times may need to be extended for sterically hindered amidites like LNA and 2'-MOE to ensure high efficiency.[4]
-
Sulfurization (for Phosphorothioates): For PS linkages, the oxidation step is replaced with a sulfurization step using a sulfurizing reagent.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
Cycle Repetition: The process is repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the CPG support and all remaining protecting groups are removed using a base solution (e.g., ammonium (B1175870) hydroxide (B78521) or a methylamine/ammonium hydroxide mixture).
-
Purification: The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Melting Temperature (Tm) Determination
Materials:
-
Purified oligonucleotide and its complementary DNA or RNA strand.
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Sample Preparation: The oligonucleotide and its complement are mixed in equimolar amounts in the annealing buffer to a final concentration of, for example, 2 µM.
-
Denaturation and Annealing: The sample is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to ensure proper hybridization.
-
Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).
-
Tm Calculation: The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The peak of the first derivative plot corresponds to the Tm.
Nuclease Resistance Assay
Materials:
-
Purified modified oligonucleotide.
-
Nuclease solution (e.g., 3'-exonuclease like snake venom phosphodiesterase or serum).
-
Reaction buffer appropriate for the chosen nuclease.
-
Quenching solution (e.g., EDTA).
-
Analysis system (e.g., HPLC or PAGE).
Procedure:
-
Reaction Setup: The modified oligonucleotide is incubated with the nuclease in the reaction buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding the quenching solution.
-
Analysis: The samples are analyzed by HPLC or PAGE to separate the intact oligonucleotide from degraded fragments.
-
Quantification: The percentage of intact oligonucleotide remaining at each time point is quantified by measuring the peak area (HPLC) or band intensity (PAGE). The half-life of the oligonucleotide can then be calculated.
Visualization of Workflows and Decision Pathways
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for evaluating modified oligonucleotides and a decision-making pathway for selecting the appropriate modification.
Conclusion
The choice between LNA, 2'-OMe, 2'-MOE, and Phosphorothioate modifications is a multifaceted decision that requires a careful balance of performance requirements and budgetary constraints.
-
LNA offers unparalleled binding affinity, which can lead to highly potent oligonucleotides, potentially reducing the required dose and offsetting the higher initial cost of the phosphoramidites. However, the potential for hepatotoxicity needs to be carefully evaluated for therapeutic applications.
-
2'-MOE represents a robust and well-validated modification with a favorable safety profile, making it a leading choice for antisense therapeutics currently on the market. Its cost is significant but is justified by its proven clinical success.
-
2'-OMe provides a cost-effective solution for applications where a moderate increase in binding affinity and nuclease resistance is sufficient. Its lower cost and high synthesis efficiency make it an attractive option for research and early-stage development.
-
Phosphorothioate modification of the backbone is a cost-effective way to achieve significant nuclease resistance. However, it can slightly decrease binding affinity and may be best used in combination with other modifications like 2'-OMe or 2'-MOE to achieve the desired overall profile.
By carefully considering the data presented and utilizing the outlined experimental protocols, researchers can make a data-driven decision on the most cost-effective modified amidite strategy for their specific research, diagnostic, or therapeutic development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of LNA-A(Bz) Amidite: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of LNA-A(Bz) amidite is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing risks.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation[1].
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Ensure adequate ventilation in the work area.
II. Quantitative Data Summary
Proper storage is crucial to maintain the stability of this compound and prevent degradation.
| Parameter | Value | Source |
| Storage Temperature (Solvent) | -80°C (for 6 months); -20°C (for 1 month) | [2] |
| Light Sensitivity | Protect from light | [2] |
| Chemical Stability | Stable under recommended storage conditions | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of unused, waste, or expired this compound.
Step 1: Segregation and Labeling
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. At a minimum, keep it separate from acids, bases, oxidizers, and aqueous waste[3].
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the chemical formula (C₄₈H₅₂N₇O₈P) and any other information required by your local regulations.
Step 2: Containerization
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a tightly sealing lid. The original product container, if in good condition, is often a suitable choice[3].
-
Solid Waste: For solid this compound, carefully transfer the material into the designated waste container.
-
Liquid Waste (Solutions): If the amidite is in solution (e.g., acetonitrile), transfer the solution to a compatible, labeled hazardous waste container. Do not leave funnels in the container opening[3].
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, wipes, or gloves, should be placed in a designated solid hazardous waste container.
Step 3: Neutralization of Spills (if applicable)
In the event of a small spill, the following procedure should be followed:
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material and place it into the labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area and any affected equipment by scrubbing with alcohol, and dispose of the cleaning materials as hazardous waste.
Step 4: Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow Institutional Protocols: Adhere to your institution's specific guidelines for the storage of hazardous waste, including any limits on accumulation time and quantity.
Step 5: Final Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations[4].
Never dispose of this compound down the drain or in the regular trash.
IV. Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Operational Guide for Handling LNA-A(Bz) Amidite
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for researchers, scientists, and drug development professionals handling LNA-A(Bz) amidite. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended where there is a splash hazard.[2] |
| Skin Protection | Chemical-resistant Gloves | Use chemical-impermeable gloves, such as nitrile. Always inspect gloves before use and follow proper glove removal technique. Dispose of contaminated gloves after use.[1][2] |
| Laboratory Coat | A standard laboratory coat is required to protect against minor spills and contamination.[1][2] | |
| Respiratory Protection | NIOSH-approved Respirator | A respirator (e.g., N95 or P-type dust mask) should be used, especially in areas with inadequate ventilation or when dust may be generated.[2] In case of a major spill or fire, a self-contained breathing apparatus may be necessary.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.
Handling Protocol:
-
Qualified Personnel: This product should only be handled by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[2]
-
Ventilation: All handling should be conducted in a chemical fume hood to minimize inhalation exposure.[2]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Avoid Dust: Take measures to avoid the formation of dust and aerosols.[2]
Storage Protocol:
-
Temperature: The recommended storage temperature is -20°C in a dry, well-ventilated area.[2] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it should be used within one month, and protected from light.[3]
-
Container: Keep the container tightly sealed to protect from moisture and air.[2]
-
Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical for environmental safety and regulatory compliance.
Disposal Protocol:
-
Consult Regulations: Dispose of contents and container in accordance with local, state, and federal regulations.[1]
-
Contaminated Materials: Absorb solutions with a liquid-binding material like diatomite.[1]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Waste Container: Place all contaminated materials, including gloves and empty containers, in a designated and properly labeled hazardous waste container.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
